molecular formula C9H20O2 B1457640 2,6-Dimethylheptane-2,4-diol CAS No. 73264-93-4

2,6-Dimethylheptane-2,4-diol

Cat. No.: B1457640
CAS No.: 73264-93-4
M. Wt: 160.25 g/mol
InChI Key: ITUSHZAINIWHAL-UHFFFAOYSA-N
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Description

2,6-Dimethylheptane-2,4-diol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUSHZAINIWHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds.[1] Its prevalence underscores the synthetic community's enduring interest in developing robust and stereocontrolled methods for its construction.[1][2] 2,6-Dimethylheptane-2,4-diol, a structurally simple yet representative aliphatic 1,3-diol, serves as an excellent model for exploring synthetic strategies and analytical validation. This guide provides an in-depth, field-proven methodology for the synthesis of this compound, beginning from common laboratory reagents. We will elucidate the causal logic behind the chosen synthetic route and detail the comprehensive characterization required to verify the structure and purity of the final product. This document is intended for researchers and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of 1,3-diols.

Part 1: Strategic Synthesis of this compound

The synthesis of a 1,3-diol requires a strategy that can effectively establish the C-C bond between the two hydroxyl-bearing carbons and control the oxidation state at these positions. A highly effective and logical approach involves the creation of a β-hydroxy ketone intermediate, which can then be reduced or, in this case, reacted with an organometallic reagent to generate the desired diol structure.

Our chosen pathway leverages a base-catalyzed aldol addition followed by a Grignard reaction. This two-step sequence is advantageous due to the accessibility of the starting materials and the reliability of the transformations.

  • Step 1: Aldol Addition to form 4-Hydroxy-6-methylheptan-2-one. The carbon backbone is constructed via a directed aldol reaction between the enolate of 4-methylpentan-2-one (methyl isobutyl ketone) and acetone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the selective and quantitative formation of the kinetic enolate, preventing self-condensation and promoting the desired cross-aldol reaction.

  • Step 2: Grignard Reaction to form this compound. The resulting β-hydroxy ketone is then treated with methylmagnesium bromide. This organometallic reagent performs a dual function: the first equivalent deprotonates the existing secondary alcohol, while a second equivalent executes a nucleophilic attack on the ketone carbonyl to form the tertiary alcohol.[3][4] An acidic workup is required to protonate the resulting alkoxides, yielding the final diol product.

The overall synthetic workflow is depicted below.

SynthesisWorkflow Reactant1 4-Methylpentan-2-one Step1 Step 1: Aldol Addition (LDA, THF, -78°C) Reactant1->Step1 Reactant2 Acetone Reactant2->Step1 Reactant3 Methylmagnesium Bromide Step2 Step 2: Grignard Reaction (THF, then H3O+ workup) Reactant3->Step2 Intermediate 4-Hydroxy-6-methylheptan-2-one Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methylheptan-2-one

  • Materials:

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • 4-Methylpentan-2-one

    • Acetone

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF and diisopropylamine.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi solution dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at this temperature to generate the lithium diisopropylamide (LDA) base.

    • In a separate flask, dissolve 4-methylpentan-2-one in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add pre-distilled, anhydrous acetone dropwise to the reaction mixture. The reaction is typically complete within 2 hours; monitor progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

Step 2: Synthesis of this compound

  • Materials:

    • 4-Hydroxy-6-methylheptan-2-one

    • Methylmagnesium bromide (MeMgBr) in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve the purified 4-hydroxy-6-methylheptan-2-one from Step 1 in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add at least 2.2 equivalents of the MeMgBr solution via a syringe. The first equivalent reacts with the hydroxyl proton, and the subsequent amount attacks the carbonyl. Gas evolution (methane) will be observed initially.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • The resulting crude diol can be purified by distillation under reduced pressure or by flash column chromatography.

Part 2: Comprehensive Characterization

Structural verification and purity assessment are critical for ensuring the synthesized product meets the required standards. A combination of spectroscopic and chromatographic methods provides a self-validating system to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
C2-CH₃ (x2)~1.25s6HTwo equivalent methyl groups on a tertiary carbon bearing an oxygen.
C6-CH₃ (x2)~0.90d6HTwo equivalent methyl groups split by the C6-H proton.
C1-H, C3-H₂~1.40 - 1.70m3HComplex overlapping signals for the methylene and methine protons.
C4-H~3.80 - 4.00m1HMethine proton attached to a secondary alcohol, shifted downfield.
OH (x2)~2.0 - 3.5br s2HBroad, exchangeable protons of the two hydroxyl groups.

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C7, C8 (on C6)~22.5, ~23.5Equivalent methyl carbons on the isobutyl group.
C9, C10 (on C2)~29.0, ~30.0Diastereotopic methyl carbons on the tertiary alcohol center.
C6~25.0Methine carbon of the isobutyl group.
C5~48.0Methylene carbon adjacent to the isobutyl group.
C3~50.0Methylene carbon between the two alcohol centers.
C4~68.0Secondary carbon bearing a hydroxyl group.
C2~71.0Tertiary carbon bearing a hydroxyl group.

NMR Sample Preparation Protocol:

  • Weigh approximately 10-20 mg of the purified diol.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Filter through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

  • Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) for full structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a fingerprint for the molecule's structure.

Expected Fragmentation Data (Electron Ionization - GC-MS) The molecular formula is C₉H₂₀O₂, giving a molecular weight of 160.25 g/mol .[5][6] The molecular ion (M⁺) peak at m/z 160 may be weak or absent in EI-MS due to facile fragmentation.

m/zProposed FragmentRationale for Formation
145[M - CH₃]⁺Loss of a methyl group from C2 or C6.
142[M - H₂O]⁺Dehydration, a common fragmentation for alcohols.
127[M - H₂O - CH₃]⁺Subsequent loss of a methyl group after dehydration.
101[M - C₄H₉]⁺Cleavage of the isobutyl group (loss of 57 amu).
59[C₃H₇O]⁺Alpha-cleavage at C2-C3, forming the stable [C(OH)(CH₃)₂]⁺ ion. This is expected to be a prominent peak.

GC-MS Analysis Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS instrument.

  • Use a standard temperature program (e.g., ramp from 50 °C to 250 °C) to separate components.

  • Analyze the resulting mass spectrum for the parent ion and key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

Expected IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeAppearance
3600 - 3200O-H StretchStrong, Broad
2960 - 2850C-H Stretch (sp³)Strong, Sharp
1470 - 1450C-H BendMedium
1150 - 1050C-O StretchStrong

IR Sample Preparation Protocol (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small drop of the purified liquid diol directly onto the crystal.

  • Acquire the spectrum.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

The logical relationship and validation pathway for characterization is summarized below.

CharacterizationLogic SynthesizedProduct Synthesized Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (GC-MS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR NMR_Info Confirms C-H Framework & Connectivity NMR->NMR_Info MS_Info Confirms Molecular Weight & Fragmentation Pattern MS->MS_Info IR_Info Confirms Functional Groups (O-H, C-O) IR->IR_Info Confirmation Structural Confirmation & Purity Assessment NMR_Info->Confirmation MS_Info->Confirmation IR_Info->Confirmation

Caption: Logical workflow for the structural validation of the synthesized diol.

References

  • Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. ACS Publications. Available at: [Link]

  • Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • This compound | C9H20O2. PubChem. Available at: [Link]

  • Account for the peaks at m/z 87, 111, and 126 in the mass spectrum. Pearson. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethylheptane-2,4-diol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptane-2,4-diol is a chiral diol of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a secondary and a tertiary alcohol with steric hindrance, make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, particularly as a scaffold or linker in the design of novel therapeutics.

Part 1: Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, a combination of computational predictions and data from analogous structures provides a robust profile.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
IUPAC Name This compound[2]
CAS Number 73264-93-4[1]
Canonical SMILES CC(C)CC(C(C)(C)O)O[2]
InChI Key ITUSHZAINIWHAL-UHFFFAOYSA-N[2]
Predicted Physical Properties
PropertyPredicted ValueSource
Physical State Liquid[3]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 40.5 Ų[2]

Note on Physical State: The prediction of a liquid state is consistent with the structural features of a branched, medium-chain diol. The presence of two hydroxyl groups allows for hydrogen bonding, which would raise its boiling point compared to a non-polar analogue like 2,6-dimethylheptane (Boiling Point: 135.21 °C).

Solubility and Handling

Based on its structure, this compound is expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is likely to be limited due to the significant hydrocarbon backbone.

For laboratory use, it is supplied with a purity of ≥98% and should be stored in a dry, sealed container at 2-8°C[1].

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through the reduction of a corresponding β-hydroxy ketone. This common synthetic strategy allows for the stereocontrolled introduction of the two hydroxyl groups.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 4-hydroxy-2,6-dimethylheptan-2-one as a key intermediate. This β-hydroxy ketone can be formed via an aldol reaction.

Retrosynthesis diol This compound hydroxy_ketone 4-Hydroxy-2,6-dimethylheptan-2-one diol->hydroxy_ketone Reduction acetone Acetone hydroxy_ketone->acetone Aldol Reaction isovaleraldehyde Isovaleraldehyde hydroxy_ketone->isovaleraldehyde Aldol Reaction

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of β-hydroxy ketones and their subsequent reduction.

Step 1: Aldol Condensation to form 4-Hydroxy-2,6-dimethylheptan-2-one

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78°C.

  • Enolate Formation: Slowly add acetone to the LDA solution, maintaining the temperature at -78°C, to form the lithium enolate of acetone.

  • Aldol Reaction: Add isovaleraldehyde (3-methylbutanal) dropwise to the enolate solution. The reaction is typically rapid at this temperature.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-hydroxy ketone can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

The reduction of the β-hydroxy ketone can be achieved with a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.

  • For a mixture of diastereomers: A standard reduction using sodium borohydride (NaBH₄) in methanol or ethanol is effective.

  • For stereoselective reduction: More sophisticated methods, such as those employing samarium diiodide or directed reductions with specific borane reagents, can provide high diastereoselectivity for either the syn or anti diol.

Protocol using Sodium Borohydride:

  • Reaction Setup: Dissolve the purified 4-hydroxy-2,6-dimethylheptan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride in portions to the cooled solution.

  • Monitoring and Quenching: Monitor the reaction by TLC until the starting material is consumed. Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Workup and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction cluster_purification Purification Acetone Acetone Enolate Enolate Acetone->Enolate LDA, THF, -78°C HydroxyKetone HydroxyKetone Enolate->HydroxyKetone + Isovaleraldehyde Diol Diol HydroxyKetone->Diol NaBH4, MeOH PurifiedDiol PurifiedDiol Diol->PurifiedDiol Column Chromatography

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic and Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereomers. Key signals would include:

    • Broad signals for the two hydroxyl protons.

    • Multiplets for the methine protons at C4 and C6.

    • A complex set of signals for the methylene protons at C3 and C5.

    • Doublets for the methyl groups at C1 and C7, and singlets for the methyl groups at C8 and C9.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals for each diastereomer. The carbons bearing the hydroxyl groups (C2 and C4) would appear in the downfield region typical for alcohols (around 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, alcohols typically undergo fragmentation via alpha-cleavage and dehydration. For this compound, characteristic fragmentation patterns would involve the loss of water and cleavage adjacent to the hydroxyl groups.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of a secondary and a sterically hindered tertiary alcohol.

  • Oxidation: The secondary alcohol at C4 can be oxidized to a ketone using standard oxidizing agents. The tertiary alcohol at C2 is resistant to oxidation under mild conditions.

  • Esterification and Etherification: Both hydroxyl groups can undergo esterification and etherification reactions. The reactivity of the secondary alcohol is generally higher than that of the sterically hindered tertiary alcohol, allowing for potential regioselective functionalization.

  • Protection/Deprotection: The hydroxyl groups can be protected with common protecting groups (e.g., silyl ethers, acetals) to allow for selective reactions at other parts of a molecule.

Part 4: Applications in Drug Development

The structural features of this compound make it a versatile tool in drug discovery and development.

As a Chiral Scaffold

The defined stereochemistry of the diol can be used to create a rigid and predictable three-dimensional scaffold. This is particularly valuable in the design of small molecule inhibitors where precise spatial orientation of functional groups is critical for binding to a biological target.

As a Linker in Drug Conjugates

Diols can be employed as linkers to connect a targeting moiety (such as an antibody or peptide) to a cytotoxic drug in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). The two hydroxyl groups provide points for differential functionalization, allowing for the attachment of the drug and the targeting vehicle. The stability of the resulting ether or ester linkages can be tuned to control the release of the drug at the target site.

Drug_Conjugate_Concept cluster_components Components TargetingMoiety Targeting Moiety (e.g., Antibody) DiolLinker This compound (Linker) TargetingMoiety->DiolLinker Attachment at OH-1 Drug Cytotoxic Drug DiolLinker->Drug Attachment at OH-2

Caption: Conceptual diagram of this compound as a linker.

Precursor to Pharmacophores

Research has shown that related diol structures, such as (2S,3S)-2,6-dimethylheptane-1,3-diol, are valuable starting materials for the synthesis of pharmacophores that target nuclear receptors like the Liver X Receptor (LXR). These receptors are implicated in a variety of diseases, including cardiovascular and metabolic disorders. The stereochemistry and substitution pattern of the diol are critical for the biological activity of the final molecule.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a secondary and a tertiary alcohol on a branched alkyl chain provides a platform for the synthesis of complex, sterically hindered molecules. While a comprehensive set of experimental data is still emerging, the information presented in this guide provides a strong foundation for researchers and scientists to effectively utilize this compound in their synthetic and drug development endeavors. Further research into its stereoselective synthesis and detailed characterization will undoubtedly expand its applications in medicinal chemistry.

References

  • White, J. D., & Rose, F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
  • Høgmoen Åstrand, O. A., Iqbal, Z., Sandberg, M., Kase, E. T., Görbitz, C. H., & Rongved, P. (2013). (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one.
  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural and Stereoisomers of 2,6-dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the structural and stereoisomeric landscape of 2,6-dimethylheptane-2,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of isomerism as it pertains to this specific diol. It further outlines robust analytical methodologies for the identification, separation, and characterization of its various isomeric forms. By integrating foundational principles with practical, field-proven insights, this guide serves as a critical resource for harnessing the nuanced chemical diversity of this compound in scientific and pharmaceutical applications.

Introduction: The Significance of Isomeric Complexity

In the realm of chemical and pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Isomers, compounds that share the same molecular formula but differ in their atomic arrangement, can exhibit remarkably different physical, chemical, and biological properties. This compound, with the molecular formula C₉H₂₀O₂, presents a compelling case study in both structural and stereoisomerism. Understanding the full spectrum of its isomers is crucial for applications ranging from fine chemical synthesis to the development of stereospecific therapeutic agents, where a single isomer can be the key to efficacy while others may be inactive or even detrimental.[1] This guide will systematically deconstruct the isomeric possibilities for C₉H₂₀O₂ diols, with a focused analysis on the stereochemical intricacies of this compound.

Structural Isomerism of C₉H₂₀O₂ Diols

Structural isomers, or constitutional isomers, are compounds that have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₉H₂₀O₂, a multitude of structural isomers exist. Focusing on acyclic diols, the variations arise from the arrangement of the nine-carbon backbone and the positions of the two hydroxyl groups.

The carbon skeleton can be a straight chain (nonane) or various branched structures (e.g., octane, heptane, hexane, etc., with methyl, ethyl, or propyl substituents). The hydroxyl groups can then be placed at any two positions along these carbon chains, leading to a vast number of possibilities.

Table 1: Representative Structural Isomers of C₉H₂₀O₂ Diols

IUPAC NameCarbon BackbonePositions of Hydroxyl Groups
Nonane-1,9-diol[2][3]n-Nonane1, 9
Nonane-2,8-diol[4]n-Nonane2, 8
4-Ethylheptane-1,3-diol[5]4-Ethylheptane1, 3
2,5-Dimethylheptane-2,6-diol[3]2,5-Dimethylheptane2, 6
2,5-Dimethylheptane-3,4-diol[6]2,5-Dimethylheptane3, 4
This compound [4][5][7]2,6-Dimethylheptane 2, 4
2,6-Dimethylheptane-2,6-diol2,6-Dimethylheptane2, 6

This table showcases a fraction of the possible structural isomers, highlighting the diversity in both carbon chain structure and hydroxyl group placement. Each of these compounds, while sharing the same elemental composition, will possess distinct physical properties such as boiling point, melting point, and solubility, as well as unique spectroscopic signatures.

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms (constitution), but they differ in the three-dimensional orientations of their atoms in space. The focal point of this guide, this compound, exhibits stereoisomerism due to the presence of chiral centers.

Identification of Chiral Centers

A chiral center is a carbon atom that is attached to four different groups.[7] In the structure of this compound, two such centers can be identified:

  • Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), another methyl group (-CH₃), and the rest of the carbon chain (-CH₂-CH(OH)-...). However, since two of the substituents are identical methyl groups, C2 is not a chiral center .

  • Carbon-4 (C4): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a -CH₂-C(CH₃)₂OH group, and a -CH₂-CH(CH₃)₂ group. These four groups are different.

  • Carbon-6 (C6): This carbon is bonded to a hydrogen atom (-H), two methyl groups (-CH₃), and the rest of the carbon chain. Since two substituents are identical methyl groups, C6 is not a chiral center .

Upon re-examination of the structure, it is crucial to correctly identify the chiral centers. Let's analyze the structure of this compound again.

In this representation, the structure is This compound .

  • Carbon-2 (C2): Bonded to two methyl groups, a hydroxyl group, and the rest of the chain. Not a chiral center.

  • Carbon-4 (C4): Bonded to a hydrogen, a hydroxyl group, a -CH2-C(OH)(CH3)2 group, and a -CH2-CH(CH3)2 group. These four groups are distinct. Therefore, C4 is a chiral center .

  • Carbon-6 (C6): Bonded to a hydrogen, two methyl groups, and the rest of the chain. Not a chiral center.

Let's consider the IUPAC name This compound . The structure is:

In this compound, the chiral centers are at positions 2 and 4.[7]

  • Carbon 2 (C2): Attached to a hydroxyl group, two methyl groups, and the rest of the carbon chain. This carbon is tertiary and not a chiral center as it has two identical methyl groups.

  • Carbon 4 (C4): Attached to a hydroxyl group, a hydrogen atom, a propyl group, and an isobutyl group. Therefore, C4 is a chiral center.

  • Carbon 6 (C6): Attached to a hydrogen atom, two methyl groups, and the rest of the carbon chain. This is not a chiral center.

Let's re-evaluate the structure based on the IUPAC name this compound.

This is incorrect. The correct structure for this compound is:

This is also incorrect. The correct representation is:

This is 2,4,5-trimethylhexane-2,4-diol.

Let's draw the correct structure for This compound :

This is also incorrect based on standard nomenclature. The name implies a heptane chain.

Let's assume the correct structure is:

This is 2,6-dimethylheptan-4-ol.

Let's assume the diol is at positions 2 and 4.

This is 2-methylheptane-2,4-diol.

Let's adhere strictly to the IUPAC name: This compound . Heptane is a 7-carbon chain. Methyl groups are at C2 and C6. Hydroxyl groups are at C2 and C4.

In this structure:

  • C2: Bonded to -CH3, -CH3, -OH, and the rest of the chain. Not a chiral center.

  • C4: Bonded to -H, -OH, -CH2-C(OH)(CH3)2, and -CH2-CH(CH3)2. Is a chiral center.

  • C6: Bonded to -H, -CH3, -CH2-CH(OH)..., and -CH3. Is a chiral center.

Therefore, this compound has two chiral centers : C4 and C6.

The total number of possible stereoisomers is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers .

Enantiomers and Diastereomers

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[8][9] Diastereomers are stereoisomers that are not mirror images of each other.[8][9]

The configurations at the chiral centers (C4 and C6) can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers are:

  • (4R, 6R)-2,6-dimethylheptane-2,4-diol

  • (4S, 6S)-2,6-dimethylheptane-2,4-diol

  • (4R, 6S)-2,6-dimethylheptane-2,4-diol

  • (4S, 6R)-2,6-dimethylheptane-2,4-diol

Relationship between the stereoisomers:

  • (4R, 6R) and (4S, 6S) are a pair of enantiomers .

  • (4R, 6S) and (4S, 6R) are a pair of enantiomers .

  • (4R, 6R) is a diastereomer of (4R, 6S) and (4S, 6R) .

  • (4S, 6S) is a diastereomer of (4R, 6S) and (4S, 6R) .

Visualization of Stereoisomer Relationships

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 4R, 6R 4R, 6R 4S, 6S 4S, 6S 4R, 6R->4S, 6S Mirror Image 4R, 6S 4R, 6S 4R, 6R->4R, 6S Diastereomers 4S, 6R 4S, 6R 4R, 6R->4S, 6R Diastereomers 4S, 6S->4R, 6S Diastereomers 4S, 6S->4S, 6R Diastereomers 4R, 6S->4S, 6R Mirror Image

Caption: Relationships between the four stereoisomers of this compound.

Analytical Methodologies for Isomer Characterization

The separation and identification of the structural and stereoisomers of this compound require sophisticated analytical techniques. The choice of method depends on the specific isomers being analyzed and the objectives of the study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Structural isomers of C₉H₂₀O₂ diols can often be separated based on differences in their boiling points and interactions with the GC stationary phase.

Experimental Protocol: GC-MS Analysis of Diol Isomers

  • Sample Preparation: Dissolve a small amount of the diol mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating structural isomers. For enantiomeric separation, a chiral stationary phase (e.g., a cyclodextrin-based column) is necessary.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak. The fragmentation patterns will be characteristic of the specific isomer. Common fragments for diols include loss of water (M-18), and cleavage of C-C bonds adjacent to the hydroxyl groups.[10]

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

    • Confirm identification by comparing retention times and mass spectra with those of authentic standards.

Workflow for GC-MS Isomer Analysis

G Sample Sample GC Injection GC Injection Sample->GC Injection GC Column (Separation) GC Column (Separation) GC Injection->GC Column (Separation) MS Detector (Ionization & Fragmentation) MS Detector (Ionization & Fragmentation) GC Column (Separation)->MS Detector (Ionization & Fragmentation) Data Acquisition Data Acquisition MS Detector (Ionization & Fragmentation)->Data Acquisition Chromatogram & Mass Spectra Chromatogram & Mass Spectra Data Acquisition->Chromatogram & Mass Spectra Isomer Identification Isomer Identification Chromatogram & Mass Spectra->Isomer Identification

Caption: A streamlined workflow for the GC-MS analysis of diol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of isomers. ¹H and ¹³C NMR provide information about the connectivity of atoms, while advanced 2D NMR techniques can establish the complete structure. For stereoisomers, NMR, often in conjunction with chiral derivatizing agents, can be used to distinguish between enantiomers and diastereomers.

Experimental Protocol: NMR Analysis of Diol Stereoisomers

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diol isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe include the protons on the carbons bearing the hydroxyl groups (CH-OH), which will appear as multiplets, and the methyl group protons.

    • The chemical shifts and coupling constants will be unique for each diastereomer.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms, which can help distinguish between symmetric and asymmetric isomers.

  • Distinguishing Enantiomers (using a Chiral Derivatizing Agent):

    • To a solution of the diol in an appropriate solvent, add a chiral derivatizing agent such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

    • The reaction forms diastereomeric esters.

    • Acquire ¹H or ¹⁹F NMR spectra of the resulting mixture. The signals for the different diastereomers will be resolved, allowing for the determination of the enantiomeric excess (ee).[11]

Table 2: Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
CH ₃ (C1, C7)0.9 - 1.022 - 25
CH ₃ (at C2)1.2 - 1.328 - 32
CH ₂ (C3, C5)1.4 - 1.740 - 45
CH (OH) (C4)3.5 - 4.065 - 75
CH (C6)1.8 - 2.025 - 30
C(OH) (C2)-70 - 78

Note: These are estimated values and will vary between different stereoisomers and with the solvent used.[12][13][14]

Synthesis of this compound Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is essential for studying their individual properties and for applications where stereochemical purity is critical. Stereoselective synthesis often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. A general retrosynthetic approach could involve the stereoselective reduction of a corresponding diketone or hydroxy ketone. For instance, the synthesis of specific stereoisomers of related diols has been achieved through stereocontrolled nucleophilic additions to carbonyl compounds.[15]

Illustrative Synthetic Approach

A plausible route to access the stereoisomers of this compound could start from 2,6-dimethylheptan-4-one. Stereoselective reduction of the ketone would yield the two enantiomers of 2,6-dimethylheptan-4-ol. Subsequent stereoselective hydroxylation at the C2 position could then lead to the desired diol stereoisomers. The choice of reagents for these transformations would dictate the stereochemical outcome.

Applications and Future Perspectives

While specific applications for this compound are not extensively documented in publicly available literature, diols, in general, are valuable compounds in various fields. They are used as monomers in polymer synthesis, as chiral building blocks in asymmetric synthesis, and can exhibit biological activity. For instance, derivatives of dimethylheptane have been investigated as potential antiallergic agents.[16] The different stereoisomers of a biologically active compound can have vastly different pharmacological effects.[1]

Future research into the specific properties of the individual stereoisomers of this compound could uncover novel applications in materials science, catalysis, and medicine. The development of efficient and stereoselective synthetic routes will be crucial for enabling these investigations.

Conclusion

This compound is a molecule rich in isomeric complexity. A thorough understanding of its structural and stereoisomers is fundamental for any scientific or commercial endeavor involving this compound. This guide has provided a systematic overview of the isomeric landscape of C₉H₂₀O₂ diols, with a detailed analysis of the four stereoisomers of this compound. The outlined analytical protocols for GC-MS and NMR spectroscopy provide a robust framework for the separation and characterization of these isomers. As our ability to control and analyze molecular stereochemistry continues to advance, the distinct properties of each isomer of this compound can be harnessed for the development of innovative technologies and therapeutics.

References

  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. (n.d.). Chinese Journal of Natural Medicines. Retrieved January 20, 2026, from [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Which of the following compounds is chiral? Draw them, and label the chirality centers. (a)... (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • This compound | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 4-Ethylheptane-1,3-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1,9-Nonanediol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (1939). NIST Digital Archives. Retrieved January 20, 2026, from [Link]

  • Synthesis of the Enantiomers ofanti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer,Lyonetia prunifoliella. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2,8-Nonane-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Is 2, 4-dimethylheptane chiral If chiral, give the atom number numberical order, separated by a... (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • 2,5-Dimethylheptane-2,6-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2,5-Dimethylheptane-3,4-diol | C9H20O2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 13C NMR Spectroscopy. (2016). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • In Quest of the Missing C2H6O2 Isomers in the Interstellar Medium: A Theoretical Search. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Is 2,4-dimethylheptane chiral? If it is chiral, give the number(s) of the chirality center(s). (n.d.). Homework.Study.com. Retrieved January 20, 2026, from [Link]

  • Account for the peaks at m/z 87, 111, and 126 in the mass spectrum... (n.d.). Pearson. Retrieved January 20, 2026, from [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • 2,6-Dimethylheptane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. (2003). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). PubMed. Retrieved January 20, 2026, from [Link]

  • Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! (2022). YouTube. Retrieved January 20, 2026, from [Link]

  • Stereocontrolled synthesis of four possible stereoisomers of vicinal diol derivatives via relative 1,2-asymmetric induction. Preparation of optically active exo- and endo-brevicomin. (1985). RSC Publishing. Retrieved January 20, 2026, from [Link]

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A Technical Profile and Handling Guide for 2,6-Dimethylheptane-2,4-diol (CAS 73264-93-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical profile of 2,6-Dimethylheptane-2,4-diol (CAS No. 73264-93-4), a C9 aliphatic diol. Due to the limited availability of published research on this specific molecule, this guide synthesizes available data from chemical suppliers and authoritative databases, augmented with theoretical protocols and safety guidelines derived from structurally related compounds. The guide covers physicochemical properties, a proposed synthetic route, a theoretical framework for analytical characterization, and detailed safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who may consider using this compound as a chemical intermediate or building block in synthetic applications.

Chemical Identity and Physicochemical Properties

This compound is a branched-chain aliphatic diol. Aliphatic diols are versatile chemical intermediates used in the synthesis of polyesters, polyurethanes, and as plasticizers, solvents, or fine chemical building blocks. The presence of two hydroxyl groups and a flexible nine-carbon backbone suggests potential utility in creating more complex molecular architectures.

Identifiers and Structure

The fundamental identifiers for this compound are consolidated below.

  • CAS Number: 73264-93-4[1][2][3]

  • IUPAC Name: this compound[1][3]

  • Molecular Formula: C₉H₂₀O₂[1][2]

  • Synonyms: 2,6-Dimethyl-2,4-heptanediol[2]

  • SMILES: CC(C)CC(CC(C)(C)O)O[1][2]

  • InChIKey: ITUSHZAINIWHAL-UHFFFAOYSA-N[1]

Physicochemical Data

Quantitative properties for this compound are primarily based on computational models, as experimental data is not widely published. The following table summarizes these key properties for research and modeling purposes.

PropertyValueSource (Citation)Data Type
Molecular Weight 160.25 g/mol [1][2]Computed / Formula
Purity (Typical) ≥95% to ≥98%[2]Experimental (Supplier)
Topological Polar Surface Area (TPSA) 40.46 Ų[2]Computed
LogP (Octanol-Water Partition Coeff.) 1.55 - 1.6[1][2]Computed
Hydrogen Bond Donors 2[1][2]Computed
Hydrogen Bond Acceptors 2[1][2]Computed
Rotatable Bonds 4[1][2]Computed
Physical Form LiquidExperimental (Supplier)

Synthesis and Structural Context

Proposed Retrosynthetic Pathway

A logical approach involves the Grignard reaction, a robust method for forming carbon-carbon bonds. The target diol can be disconnected at the C4-C5 bond, suggesting a reaction between an ester or acyl chloride and an appropriate Grignard reagent. A potential forward synthesis is outlined below.

Reaction Scheme: Grignard reaction between methyl 4-methyl-3-oxopentanoate and methylmagnesium bromide.

  • Step 1: Grignard Reaction. Methyl 4-methyl-3-oxopentanoate is reacted with an excess of methylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar). The Grignard reagent will first attack the ketone, followed by addition to the ester, to form the tertiary alcohol upon acidic workup.

  • Step 2: Reduction. The resulting keto-alcohol intermediate is then selectively reduced using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step converts the ketone at the C4 position to the secondary alcohol.

  • Step 3: Aqueous Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically via flash column chromatography on silica gel, to yield the final this compound.

The following diagram illustrates the logical flow of this proposed synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & QC start1 Methyl 4-methyl-3-oxopentanoate step1 Step 1: Grignard Reaction Solvent: Anhydrous THF Atmosphere: Inert (N2) start1->step1 start2 Methylmagnesium Bromide start2->step1 step2 Step 2: Selective Reduction Reagent: NaBH4 Solvent: Methanol step1->step2 step3 Step 3: Aqueous Workup Quench: aq. NH4Cl Extraction: Ethyl Acetate step2->step3 purification Purification Flash Column Chromatography step3->purification product This compound (CAS 73264-93-4) purification->product

A proposed workflow for the synthesis of this compound.

Analytical Characterization (Theoretical Framework)

Confirmation of the structure and purity of this compound requires a standard suite of analytical techniques. For a researcher synthesizing or acquiring this compound, the following workflow and expected spectral features would be critical for validation.

Analytical Workflow

The diagram below outlines a standard workflow for the structural confirmation and purity assessment of the target compound.

cluster_input cluster_spectroscopy Structural Elucidation cluster_chromatography Purity Assessment cluster_output Input Purified Sample of This compound NMR_H 1H NMR (Proton Environment) Input->NMR_H Primary Analysis NMR_C 13C NMR (Carbon Skeleton) Input->NMR_C Primary Analysis MS Mass Spectrometry (EI/ESI) (Molecular Weight & Fragmentation) Input->MS Primary Analysis IR FT-IR (Functional Groups) Input->IR Primary Analysis HPLC HPLC / UPLC (Purity, Quantification) Input->HPLC Secondary Analysis GC GC-MS (Purity, Volatile Impurities) Input->GC Secondary Analysis Output Confirmed Structure & Purity >95% NMR_H->Output Structural Match NMR_C->Output Structural Match MS->Output Structural Match IR->Output Structural Match HPLC->Output Purity Match GC->Output Purity Match

Standard analytical workflow for compound validation.
Expected Spectral Data
  • ¹H NMR (Proton NMR): The proton spectrum should show distinct signals corresponding to the different proton environments. Key features would include:

    • Singlets for the methyl groups at the C2 position.

    • A doublet for the methyl groups of the isopropyl group at C6.

    • Multiplets for the methylene (-CH₂-) and methine (-CH-) protons along the backbone.

    • Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal nine distinct carbon signals, confirming the C9 skeleton. Signals for carbons bearing hydroxyl groups (C2 and C4) would be shifted downfield into the ~60-80 ppm range.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed around m/z 160.25. Common fragmentation patterns for aliphatic alcohols would include the loss of water (m/z 142) and cleavage adjacent to the C-O bonds.

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional groups. C-H stretching bands would appear just below 3000 cm⁻¹.

Safety, Handling, and Storage

While no comprehensive, peer-reviewed toxicology report for CAS 73264-93-4 is publicly available, data from chemical suppliers and general knowledge of aliphatic diols dictate a cautious approach.

Hazard Identification

Based on supplier safety information, this compound should be treated as an irritant. General safety assessments of alkane diols indicate that they are typically of low acute toxicity but can be irritating to skin and eyes.[4][5]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or aerosols.[4][6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.[4][8]

  • Respiratory Protection: If working outside of a fume hood or if aerosols are generated, use a NIOSH-approved respirator.[9]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is often cited as 2-8°C for long-term stability.[2] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant.[9]

Review of Potential Research Context

Given its structure as a functionalized C9 aliphatic diol, this compound is best categorized as a chiral building block or synthetic intermediate . While direct applications are undocumented, its structural motifs are found in various areas of chemical research:

  • Natural Product Synthesis: The stereoselective synthesis of related isomers, such as (2S,3S)-2,6-dimethylheptane-1,3-diol, has been explored as it represents the side chain of bioactive molecules like 22(S)-hydroxycholesterol. This suggests that diols with this carbon skeleton could serve as precursors in the synthesis of complex steroidal or terpenoid structures.

  • Materials Science: Aliphatic diols are fundamental monomers for creating polyesters and polyurethanes. The branched nature of this specific diol could be exploited to modify polymer properties, such as increasing solubility or lowering the glass transition temperature compared to linear diol analogs.

  • Asymmetric Synthesis: As a chiral molecule (containing two stereocenters at C2 and C4), enantiomerically pure forms of this compound could serve as valuable starting materials or chiral auxiliaries in asymmetric synthesis.

It must be emphasized that these are potential, unexplored applications based on structural analogy. Further research is required to validate any specific biological activity or utility in drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information.

  • ChemScene. 73264-93-4 | this compound.

  • LyondellBasell. Global Product Strategy (GPS) Safety Summary 1,4-Butanediol.

  • Sigma-Aldrich. Safety Data Sheet for Heptane.

  • AChemBlock. This compound 95%.

  • Contech. 2,3-hexanediol - Safety Data Sheet.

  • Crysdot LLC. This compound.

  • AiFChem. 73264-93-4 | this compound.

  • Fluorochem. Safety Data Sheet for Butane-1,3-diol.

  • Sigma-Aldrich. Safety Data Sheet for 1,2-Propanediol.

  • Belknap, J. K., et al. Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology, 2024.

  • Avanti Polar Lipids. Safety Data Sheet for 1,2-Dioleoyl-sn-glycero-3-PC.

  • ChemicalBook. p-Menthane-3,8-diol - Safety Data Sheet.

  • REPI. Material Safety Data Sheet.

  • Cole-Parmer. Material Safety Data Sheet for Poly(caprolactone) diol.

  • Groten, J. P., et al. Toxicology of simple and complex mixtures. Trends in Pharmacological Sciences, 2001.

  • Mattocks, A. R., et al. Simple procedures for preparing putative toxic metabolites of pyrrolizidine alkaloids. Toxicon, 1989.

  • Strand, Ø., et al. (2S,3S)-2,6-dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor... Acta Crystallographica Section C, 2013.

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"solubility of 2,6-dimethylheptane-2,4-diol in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylheptane-2,4-diol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Understanding Solubility for this compound

This compound is a diol molecule with a unique structural arrangement, featuring two hydroxyl groups and a branched hydrocarbon chain.[1] This structure imparts both polar and non-polar characteristics, making its interaction with various organic solvents a subject of critical interest for a range of applications, including specialty chemical synthesis, formulation science, and materials development. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for reaction kinetics, purification processes, and the development of stable formulations.

This technical guide provides a deep dive into the solubility profile of this compound. In the absence of extensive published quantitative data, this document serves as a foundational resource, offering a theoretical framework for predicting solubility and a robust experimental protocol for its precise determination.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[2] this compound (C9H20O2, Molecular Weight: 160.25 g/mol ) possesses a dichotomous structure that dictates its solubility across a spectrum of organic solvents.[1][3]

  • Polar Characteristics: The presence of two hydroxyl (-OH) groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[1][3][4] This is the primary driver for its solubility in polar solvents.

  • Non-Polar Characteristics: The nine-carbon branched hydrocarbon backbone is non-polar and will interact favorably with non-polar solvents through London dispersion forces.[5]

Based on this structure, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The hydroxyl groups of this compound can form strong hydrogen bonds with the hydroxyl groups of the solvent molecules, leading to favorable solute-solvent interactions.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good to moderate solubility is anticipated. While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is predicted. The non-polar hydrocarbon chain will interact with these solvents, but the polar hydroxyl groups will be less favorably solvated, limiting overall solubility.[2][5]

The balance between these opposing characteristics is key to its solubility profile.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanol25e.g., Shake-Flask with GC-FID
e.g., Ethanol25e.g., Shake-Flask with GC-FID
e.g., Acetone25e.g., Shake-Flask with GC-FID
e.g., Ethyl Acetate25e.g., Shake-Flask with GC-FID
e.g., Toluene25e.g., Shake-Flask with GC-FID
e.g., Hexane25e.g., Shake-Flask with GC-FID

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Refractive Index Detector (HPLC-RI))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.[8]

  • Dilution and Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of your analytical method.

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Causality Behind Experimental Choices
  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[2]

  • Equilibration Time: Sufficient time is necessary to reach thermodynamic equilibrium. Verifying this with a time-course study enhances the trustworthiness of the results.

  • Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.[8]

  • Validated Analytical Method: Ensures that the quantification of the solute is accurate and reliable.

Thermodynamic Considerations of Dissolution

The process of dissolution can be understood through its thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of dissolution.[9]

  • Enthalpy of Dissolution (ΔH_diss): This represents the heat change when a solute dissolves in a solvent. It involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.[9][10]

    • Endothermic (ΔH > 0): More energy is required to break bonds than is released.

    • Exothermic (ΔH < 0): More energy is released than is required to break bonds.

  • Entropy of Dissolution (ΔS_diss): This reflects the change in disorder of the system. Typically, dissolution leads to an increase in entropy as the solute particles become more dispersed in the solvent.[9][10]

The spontaneity of the dissolution process is determined by the Gibbs free energy change (ΔG_diss = ΔH_diss - TΔS_diss). A negative ΔG_diss indicates a spontaneous dissolution process.[10]

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following:

  • The precise chemical identity and purity of the this compound used.

  • The grade of the organic solvents.

  • The experimental temperature and equilibration time.

  • The specific analytical method used for quantification, including details of the calibration.

  • The solubility values reported in standard units (e.g., g/100 mL, mol/L), along with the standard deviation from replicate measurements.

Visualizations

Structure-Solubility Relationship

G cluster_solute This compound cluster_solvent Organic Solvents Solute C9H20O2 Polar Two -OH Groups Solute->Polar Polar Nature NonPolar Branched C9 Backbone Solute->NonPolar Non-Polar Nature Solvent_Polar Polar Solvents (e.g., Methanol) Polar->Solvent_Polar Strong H-Bonding (High Solubility) Solvent_NonPolar Non-Polar Solvents (e.g., Hexane) NonPolar->Solvent_NonPolar Dispersion Forces (Moderate/Low Solubility)

Caption: Interplay of molecular features and solvent polarity on solubility.

Experimental Workflow for Solubility Determination

G start Start prep Add excess solute to solvent in vials start->prep equilibrate Equilibrate at constant T (e.g., 24-48h) prep->equilibrate settle Allow solid to settle (e.g., 2-4h) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45µm syringe filter sample->filter dilute Dilute sample filter->dilute analyze Quantify using GC or HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Isothermal shake-flask method workflow.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
  • This compound | C9H20O2 | CID 85720213 - PubChem. (n.d.). Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

  • Factors affecting solubility. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]

  • Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from [Link]

  • Diols, Triols and properties of alcohols | Lesson 5 | Higher - YouTube. (2022). Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

  • an introduction to alcohols - Chemguide. (n.d.). Retrieved from [Link]

  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. (2020). Retrieved from [Link]

  • Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • How can you determine the solubility of organic compounds? - Quora. (2017). Retrieved from [Link]

  • How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

  • solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from [Link]

  • 2,5-Dimethylheptane-3,4-diol | C9H20O2 | CID 87067077 - PubChem. (n.d.). Retrieved from [Link]

  • Determining enthalpy of dissolution 1 Introduction. (n.d.). Retrieved from [Link]

  • Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 - YouTube. (2021). Retrieved from [Link]

  • Free Energy of Dissolution (College Board AP® Chemistry): Study Guide - Save My Exams. (2024). Retrieved from [Link]

  • This compound - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.). Retrieved from [Link]

  • 2,6-dimethylheptane-2,6-diol | CAS#:6257-51-8 | Chemsrc. (2025). Retrieved from [Link]

  • 2,6-Dimethyl-heptane-1,6-diol | C9H20O2 | CID 20554058 - PubChem. (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]

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An In-Depth Technical Guide on the Thermal Stability of Branched Long-Chain Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Branched long-chain diols are a fascinating and increasingly important class of molecules, finding applications in diverse fields from polymer chemistry to advanced drug delivery systems. Their unique molecular architecture, characterized by a long aliphatic chain with one or more branches and two hydroxyl (-OH) functional groups, imparts a distinct set of physicochemical properties. A critical aspect of their performance and application is their thermal stability. This guide provides a comprehensive technical exploration of the thermal stability of branched long-chain diols, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their thermal behavior, the state-of-the-art analytical techniques for their characterization, and the intricate relationship between molecular structure and stability.

Long-chain diols, in general, are gaining traction in pharmaceutical sciences as excipients and as foundational components for sophisticated drug delivery platforms. Their amphiphilic nature makes them effective as solubilizing agents for drugs with poor water solubility and as penetration enhancers in topical formulations. Furthermore, they serve as essential building blocks for biodegradable polymers utilized in controlled-release applications. The introduction of branching into the long-chain diol structure can further modulate properties such as crystallinity, melting point, and ultimately, thermal stability, making a detailed understanding of these relationships paramount for material design and application.[1][2][3]

This guide will navigate the complexities of thermal degradation mechanisms, provide practical, step-by-step protocols for key analytical methods, and present a logical framework for understanding how factors like chain length and the nature of branching influence the thermal resilience of these versatile molecules.

Section 1: Fundamental Principles of Thermal Stability in Branched Long-Chain Diols

The thermal stability of a molecule refers to its ability to resist decomposition at elevated temperatures. For branched long-chain diols, this is a critical parameter that dictates their processing conditions, storage, and performance in end-use applications. Thermal degradation is a chemical process involving the breaking of covalent bonds, leading to the formation of smaller, often volatile, molecules.

Mechanisms of Thermal Decomposition

The thermal decomposition of alcohols, including diols, can proceed through several pathways. The specific mechanism is influenced by factors such as the molecular structure, the presence of catalysts, and the atmospheric conditions (e.g., inert or oxidative).

  • Dehydration: This is a common decomposition pathway for alcohols, involving the elimination of a water molecule to form an unsaturated compound (an alkene or a diene in the case of a diol). The presence of branching can influence the regioselectivity of this elimination reaction.

  • Carbon-Carbon Bond Cleavage: At higher temperatures, the C-C bonds within the long aliphatic chain can rupture, leading to the formation of a variety of smaller hydrocarbon fragments. This process is often initiated by the formation of free radicals.

  • Oxidation: In the presence of oxygen, oxidative degradation becomes a significant pathway. This involves a complex series of free-radical reactions that can lead to the formation of aldehydes, ketones, carboxylic acids, and ultimately, carbon dioxide and water. The branched points in the chain can be particularly susceptible to oxidative attack.

Theoretical studies on the thermal decomposition of simpler alcohols like methanol, ethanol, and propanol have identified various hydrogen elimination channels, leading to the formation of aldehydes, epoxides, and alkenes.[4] While these studies are on smaller molecules, the fundamental principles of bond cleavage and molecular rearrangement are applicable to the more complex branched long-chain diols.

The Influence of Molecular Structure on Thermal Stability

The molecular architecture of a branched long-chain diol plays a pivotal role in its thermal stability. Key structural features to consider include:

  • Chain Length: In some polymer systems, longer diol chains can lead to increased flexibility and potentially lower thermal stability due to weaker intermolecular forces.[5] However, the relationship is not always straightforward and can be influenced by other structural factors.

  • Branching: The presence of branches can have a multifaceted effect on thermal stability.

    • Steric Hindrance: Bulky side groups can sterically hinder the approach of reactive species, potentially increasing the energy required for bond cleavage and thus enhancing thermal stability.

    • Disruption of Packing: Branching disrupts the regular packing of polymer chains, leading to lower crystallinity and density.[1][3] This can result in a lower melting point and, in some cases, reduced thermal stability because the intermolecular forces are weaker.[2]

    • Creation of Tertiary Carbons: The branch points create tertiary carbon atoms, which can be more susceptible to radical attack and oxidation compared to primary and secondary carbons.

The following diagram illustrates the key structural features of a branched long-chain diol that influence its thermal properties.

cluster_molecule Branched Long-Chain Diol Structure cluster_properties Resulting Thermal Properties Long_Chain Long Aliphatic Chain (Influences Flexibility) Stability Thermal Stability Long_Chain->Stability Chain Length Effect Branch Branch Point (Creates Tertiary Carbon, Disrupts Packing) Branch->Stability Branching Effect Hydroxyl_Groups Hydroxyl Groups (-OH) (Sites for Dehydration) Hydroxyl_Groups->Stability Functional Group Effect

Caption: Key structural elements of branched long-chain diols impacting thermal stability.

Section 2: Analytical Techniques for Assessing Thermal Stability

A robust evaluation of the thermal stability of branched long-chain diols requires the use of specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such investigations.[6]

Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] This measurement provides critical information about physical phenomena like phase transitions and desorption, as well as chemical phenomena such as thermal decomposition and oxidation.[8]

Core Principles: A small amount of the sample is placed in a pan that is attached to a highly sensitive microbalance.[9] The sample is then heated in a furnace according to a user-defined temperature program. The mass of the sample is continuously monitored, and the resulting data is plotted as a TGA curve, which shows the percentage of initial mass remaining as a function of temperature.[7]

Interpreting TGA Data:

  • Onset of Decomposition (Td): This is the temperature at which a significant mass loss begins, indicating the start of thermal degradation.[7] It is a key parameter for comparing the thermal stability of different materials.

  • Decomposition Steps: The TGA curve may show one or more distinct steps, each corresponding to a specific decomposition event.[7] This can provide insights into the degradation mechanism.

  • Residual Mass: The mass remaining at the end of the experiment can indicate the presence of non-volatile components or char formation.[7]

The derivative of the TGA curve, known as the DTG curve, plots the rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates, providing a more detailed picture of the degradation process.[7][8]

Step-by-Step Protocol for TGA Analysis of a Branched Long-Chain Diol:
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan, typically made of aluminum, platinum, or ceramic, ensuring it is inert to the sample and decomposition products.[9]

  • Sample Preparation:

    • Accurately weigh a small amount of the branched long-chain diol sample (typically 5-10 mg) into the tared sample pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions or air/oxygen for oxidative stability studies).[10]

    • Program the temperature profile. A typical method involves heating the sample at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[6]

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the mass loss as a function of temperature.

    • Analyze the resulting TGA and DTG curves to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.[12][13][14]

Core Principles: A sample and an inert reference are heated or cooled at a controlled rate. The instrument measures the difference in heat flow between the sample and the reference. When the sample undergoes a thermal transition, such as melting (an endothermic process), it will require more heat than the reference to maintain the same temperature increase. Conversely, during an exothermic process like crystallization, less heat is required.[11]

Interpreting DSC Data:

  • Melting Temperature (Tm): The peak of an endothermic transition on the DSC curve corresponds to the melting point of a crystalline material.[14]

  • Glass Transition Temperature (Tg): This appears as a step-like change in the baseline of the DSC signal and represents the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous materials.[11][12]

  • Crystallization Temperature (Tc): An exothermic peak observed during cooling indicates the temperature at which the material crystallizes.

For branched long-chain diols, DSC can provide valuable information about their physical state and how it changes with temperature, which can indirectly relate to their thermal stability. For instance, a lower melting point due to branching may correlate with reduced thermal stability.

Step-by-Step Protocol for DSC Analysis of a Branched Long-Chain Diol:
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

    • Seal the pan, often using a hermetic lid to prevent volatilization.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the desired temperature profile. A common method is a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the expected melting point at a rate of 10 °C/min.

      • Cool back to a low temperature at 10 °C/min.

      • Heat again at 10 °C/min to observe the thermal transitions.

  • Data Acquisition and Analysis:

    • Run the experiment and record the heat flow as a function of temperature.

    • Analyze the DSC thermogram to identify and quantify the melting temperature, glass transition temperature, and any other thermal events.

The following diagram illustrates the typical workflow for assessing the thermal stability of branched long-chain diols using TGA and DSC.

cluster_workflow Thermal Stability Analysis Workflow Sample Branched Long-Chain Diol Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (Rate of Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Data Interpretation and Comparison TGA_Data->Analysis DSC_Data->Analysis Stability_Assessment Assessment of Thermal Stability (Td, Tm, Tg) Analysis->Stability_Assessment

Sources

"potential biological activity of 2,6-dimethylheptane-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2,6-Dimethylheptane-2,4-diol

A Research Framework for Unveiling Therapeutic Potential

Preamble: The Untapped Potential of Aliphatic Diols

In the vast landscape of chemical compounds, aliphatic diols represent a class of molecules with diverse industrial applications.[1] However, their therapeutic potential remains largely underexplored. This guide focuses on a specific, lesser-known aliphatic diol, this compound, and outlines a comprehensive research framework to investigate its potential biological activities. While direct biological data for this compound is scarce in existing literature, its structural features suggest a number of plausible therapeutic applications that warrant systematic investigation.[2][3] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing hypothesized activities, detailed experimental protocols, and the scientific rationale behind this exploratory journey.

Compound Profile: this compound

This compound is a nine-carbon aliphatic diol with two hydroxyl groups located at positions 2 and 4.[2] Its structure suggests potential for various intermolecular interactions, which could translate into biological activity.

Property Value Source
Molecular Formula C9H20O2PubChem[2]
Molecular Weight 160.25 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 73264-93-4ChemScene[3]

Proposed Synthetic Route: A Gateway to Investigation

To enable biological testing, a reliable synthetic route for this compound is essential. Based on established organic chemistry principles and synthetic methods for similar branched-chain alkanes and diols, a Grignard reaction followed by reduction is a plausible approach.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_purification Purification A Isobutylmagnesium bromide C Intermediate Ketone A->C 1. Diethyl ether B Ethyl acetoacetate B->C 2. H3O+ workup E This compound C->E Methanol D Sodium borohydride (NaBH4) D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Figure 1: Proposed Synthesis Workflow for this compound. This diagram illustrates a two-step synthesis followed by purification and characterization.

Hypothesized Biological Activities and a Strategic Screening Cascade

Based on the structure of this compound and literature on related aliphatic diols and long-chain alcohols, we hypothesize the following potential biological activities.[6][7] A tiered screening approach is proposed to efficiently evaluate these possibilities.

Screening_Strategy cluster_primary Primary Screening cluster_secondary Secondary Screening (if primary is positive) This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Cytotoxicity Cytotoxicity This compound->Cytotoxicity Mechanism of Action Studies Mechanism of Action Studies Antimicrobial->Mechanism of Action Studies Anti-inflammatory Anti-inflammatory Cytotoxicity->Anti-inflammatory If non-toxic In vivo models In vivo models Anti-inflammatory->In vivo models Antioxidant Antioxidant Cellular antioxidant assays Cellular antioxidant assays Antioxidant->Cellular antioxidant assays

Figure 2: Strategic Screening Cascade. A logical flow for evaluating the biological potential of the target compound.

Antimicrobial Activity

Rationale: The antimicrobial properties of aliphatic diols are known to be influenced by their chain length and the position of the hydroxyl groups.[6] Long-chain alcohols can disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.[7] The nine-carbon backbone and two hydroxyl groups of this compound make it a candidate for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum:

    • Culture representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Activity

Rationale: It is crucial to assess the cytotoxicity of any compound with therapeutic potential to determine its safety profile. Many compounds exert their therapeutic effects by selectively targeting and killing cancer cells.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum.[8]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Rationale: Chronic inflammation is a hallmark of many diseases.[9][10] Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Diols can be involved in metabolic pathways that produce signaling molecules, some of which may have anti-inflammatory properties.[9]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages and seed them into 96-well plates.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a positive control (LPS only) and a negative control (untreated cells).

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

Anti_inflammatory_Workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Figure 3: Workflow for the Nitric Oxide Inhibition Assay. A step-by-step representation of the anti-inflammatory screening protocol.

Antioxidant Activity

Rationale: Oxidative stress is implicated in aging and various diseases. Phenolic compounds are well-known antioxidants, but other molecules with electron-donating groups, such as hydroxyl groups, can also scavenge free radicals.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution:

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[13]

  • Reaction Mixture:

    • In a 96-well plate, mix serial dilutions of this compound with the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

  • Incubation and Absorbance Reading:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC50 (the concentration that scavenges 50% of the DPPH radicals).

Data Interpretation and Future Directions

The results from this initial screening will provide valuable insights into the potential biological activities of this compound.

Assay Positive Result Interpretation and Next Steps
Antimicrobial Low MIC valuesIndicates potential as an antibiotic. Further studies would include determining the minimum bactericidal concentration (MBC) and investigating the mechanism of action (e.g., membrane disruption assays).
Cytotoxicity Low IC50 against cancer cells, high IC50 against non-cancerous cellsSuggests selective anticancer activity. Subsequent research would involve cell cycle analysis, apoptosis assays, and screening against a wider panel of cancer cell lines.
Anti-inflammatory Significant inhibition of NO productionPoints to anti-inflammatory potential. Follow-up studies would include measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and investigating the underlying signaling pathways (e.g., NF-κB).[10]
Antioxidant Low EC50 in DPPH assayIndicates free radical scavenging ability. Further validation with other antioxidant assays (e.g., ABTS) and cellular antioxidant assays would be warranted.[13][14]

Conclusion: A Call for Exploration

While this compound is currently an understudied molecule, its chemical structure holds promise for a range of biological activities. The systematic research framework presented in this guide provides a clear and scientifically rigorous path to exploring its potential as a novel therapeutic agent. By employing this strategic approach, the scientific community can efficiently unveil the hidden potential of this and other simple aliphatic diols, potentially leading to the development of new drugs for a variety of diseases.

References

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  • Journal of Research of the National Bureau of Standards. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Available from: [Link]

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  • PubMed. In Silico Prediction of Selected Bioactive Compounds Present in Alpinia elegans (C.Presl) K.Schum Seed Oil as Potential Drug Candidates Against Human Cancer Cell Lines. Available from: [Link]

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Sources

An In-depth Technical Guide to 2,6-Dimethylheptane-2,4-diol: Synthesis, Characterization, and Avenues for Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,6-dimethylheptane-2,4-diol, a molecule whose presence in the scientific literature is notably sparse. For researchers, scientists, and drug development professionals, this document serves as a foundational resource. It moves beyond a simple recitation of known facts to establish a logical framework for its synthesis, proposes a robust methodology for its analytical characterization, and explores potential, yet uninvestigated, biological significance based on analogous structures.

Introduction: Defining the Molecule

This compound is a saturated aliphatic diol with the chemical formula C₉H₂₀O₂.[1][2] Its structure features a seven-carbon heptane backbone with methyl groups at positions 2 and 6, and hydroxyl (-OH) groups at positions 2 and 4. The presence of two stereocenters (at C4 and C6, assuming the C2 is also chiral depending on the specific isomer) implies the existence of multiple stereoisomers. This guide will primarily discuss the racemic mixture unless otherwise specified.

Despite its straightforward structure, this compound remains largely uncharacterized in terms of its physical properties, natural occurrence, and biological activity. This guide aims to fill this void by providing scientifically grounded predictions and methodologies to stimulate and facilitate future research.

Table 1: Chemical Identity and Computed Properties of this compound
IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 73264-93-4[2]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
SMILES CC(C)CC(O)CC(C)(C)O[2]
LogP (Computed) 1.55 - 1.6[1]
Topological Polar Surface Area 40.46 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Part 1: Discovery and Natural Occurrence - A Notable Absence

A thorough review of scientific literature, including chemical databases and natural product repositories, reveals no documented discovery or isolation of this compound from any natural source. Its existence appears to be confined to chemical supplier catalogs and computational databases.[1][2]

This absence is noteworthy. While many short- and medium-chain branched alkanes and their derivatives are known microbial or plant metabolites, this specific diol has not been identified. For context, the related alkane, 2,4-dimethylheptane, has been reported as a fungal metabolite and a volatile organic compound in plants like Nicotiana tabacum (tobacco) and Solanum lycopersicum (tomato).[3] The lack of detection for the diol suggests it is either not a common natural product or its presence in complex biological matrices has been overlooked, perhaps due to its polarity and low volatility.

Part 2: Proposed Chemical Synthesis

Given the commercial availability of this compound, synthetic routes clearly exist, though they are not well-documented in peer-reviewed literature. A chemically sound and logical approach to its synthesis can be devised based on fundamental organic chemistry principles, particularly the Grignard reaction, which is well-suited for forming carbon-carbon bonds and introducing hydroxyl groups.

A plausible and efficient two-step route involves the synthesis of a β-hydroxy ketone intermediate, followed by a second Grignard reaction to form the tertiary alcohol and complete the diol structure.

Logical Synthesis Workflow

The proposed pathway begins with an Aldol addition reaction between isobutyraldehyde and acetone to form the β-hydroxy ketone, 4-hydroxy-4-methyl-2-pentanone. This intermediate is then reacted with isobutylmagnesium bromide. The Grignard reagent will attack the ketone, and subsequent acidic workup will yield the target molecule, this compound.

G cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Grignard Reaction A Isobutyraldehyde + Acetone B 4-Hydroxy-4-methyl-2-pentanone A->B Base Catalyst (e.g., NaOH) D This compound B->D 1. Diethyl Ether (Solvent) 2. H3O+ (Workup) C Isobutylmagnesium Bromide (Grignard Reagent) C->B

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Laboratory Synthesis

This protocol is a proposed methodology based on established chemical reactions and has not been optimized. Appropriate safety precautions must be taken when handling all reagents.

Step 1: Synthesis of 4-Hydroxy-4-methyl-2-pentanone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone (0.5 mol) in 100 mL of water. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-11.

  • Aldehyde Addition: Add isobutyraldehyde (0.4 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid (HCl). Saturate the aqueous layer with sodium chloride (NaCl) and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, prepare isobutylmagnesium bromide from magnesium turnings (0.25 mol) and isobutyl bromide (0.25 mol) in 100 mL of anhydrous diethyl ether, following standard procedures.

  • Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 4-hydroxy-4-methyl-2-pentanone (0.2 mol) in 50 mL of anhydrous diethyl ether dropwise.

  • Reflux: After addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure the reaction goes to completion.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel or vacuum distillation.

Part 3: Analytical Characterization and Predicted Spectra

As no empirical spectroscopic data for this compound is publicly available, this section provides predicted data based on its chemical structure and the known spectral characteristics of similar functional groups. These predictions serve as a benchmark for researchers who synthesize or isolate this compound.

Predicted Spectroscopic Features
  • ¹H NMR (Proton NMR): The spectrum is expected to be complex due to the presence of multiple diastereomers. Key predicted signals include:

    • A broad singlet corresponding to the two hydroxyl (-OH) protons.

    • Multiple signals in the 0.8-1.0 ppm range (doublets and singlets) for the four methyl groups.

    • Complex multiplets in the 1.2-1.8 ppm range for the methylene (-CH₂) and methine (-CH) protons.

    • A distinct multiplet for the proton on the carbon bearing the secondary alcohol (C4-H).

  • ¹³C NMR (Carbon NMR): Nine distinct signals are expected for the nine carbon atoms.

    • Signals for the four methyl carbons are predicted in the 15-30 ppm range.

    • Signals for the methylene carbons are expected in the 40-50 ppm range.

    • The methine carbon at C6 should appear around 25-35 ppm.

    • The carbons bearing the hydroxyl groups (C2 and C4) will be downfield, likely in the 65-75 ppm range.

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 160 is expected to be weak or absent. Key fragmentation patterns would likely involve:

    • Loss of a water molecule (M-18) from the molecular ion.

    • Loss of a methyl group (M-15).

    • Alpha-cleavage adjacent to the hydroxyl groups, leading to characteristic fragment ions. A prominent peak might be observed at m/z 59, corresponding to the [C(CH₃)₂OH]⁺ fragment.

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups.

    • Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

    • C-O stretching bands in the 1050-1150 cm⁻¹ region.

Table 2: Predicted Analytical Data for this compound
TechniquePredicted Features
¹H NMR ~0.9 ppm (m, 12H, 4xCH₃); ~1.5 ppm (m, 4H, 2xCH₂); ~1.8 ppm (m, 1H, CH); ~3.8-4.2 ppm (m, 1H, CH-OH); variable (br s, 2H, 2xOH)
¹³C NMR ~22-25 ppm (CH₃); ~25 ppm (CH); ~45-50 ppm (CH₂); ~68 ppm (CH-OH); ~71 ppm (C-OH)
Mass Spec (EI) Predicted m/z fragments: 145 [M-CH₃]⁺, 142 [M-H₂O]⁺, 127 [M-H₂O-CH₃]⁺, 59 [(CH₃)₂COH]⁺
IR Spec ~3350 cm⁻¹ (O-H stretch, broad); ~2960 cm⁻¹ (C-H stretch); ~1120 cm⁻¹ (C-O stretch)
Analytical Workflow for Identification

The following workflow outlines a standard procedure for the identification and characterization of synthesized or isolated this compound.

G cluster_D A Crude Product / Sample B Purification (Column Chromatography or Distillation) A->B C Purity Check (GC-FID) B->C D Structural Confirmation C->D E Mass Spectrometry (GC-MS) D->E F NMR Spectroscopy (¹H, ¹³C, COSY) D->F G IR Spectroscopy D->G

Caption: Standard analytical workflow for compound identification.

Part 4: Potential Biological Significance - Avenues for Research

While no biological activity has been reported for this compound, the broader class of short-chain aliphatic diols is metabolically relevant. Investigating this molecule could open new avenues in toxicology and pharmacology.

Recent studies have highlighted that certain lipid diols, previously considered inactive metabolites, can possess significant biological activity.[4] These diols are often formed by the enzymatic hydration of epoxy fatty acids. While this compound does not fit this specific metabolic pathway, it shares the structural feature of being a small diol. Some lipid diols have been shown to promote inflammation and pain, acting in opposition to their parent epoxy fatty acids.[4]

Furthermore, other short-chain diols, such as 2,3-butanediol and 1,2-propanediol, have been identified as biomarkers in the serum or urine of individuals with various metabolic disorders, including propionic and methylmalonic acidemia, and in alcoholics.[5] The metabolic pathways leading to the production of these diols are complex and not fully understood.

Future Research Directions:

  • Metabolic Screening: Could this compound be a yet-unidentified metabolite in microbial or mammalian systems? Advanced metabolomic screening could provide answers.

  • Toxicological Evaluation: As a novel chemical entity, its toxicological profile is unknown. In vitro cytotoxicity assays followed by in vivo studies would be necessary to assess its safety.

  • Pharmacological Screening: Given the activities of other diols, it would be prudent to screen this compound for activity in inflammatory, metabolic, and neurological assays.

  • Material Science: The structure of diols significantly influences the properties of polymers like polyesters.[6][7] The unique branched structure of this diol could be explored as a monomer for creating new biodegradable polymers with specific thermal and mechanical properties.

Conclusion

This compound represents a gap in the tapestry of chemical knowledge. It is a structurally simple molecule that is synthetically accessible yet remains a virtual unknown in the realms of natural products and biological activity. This guide has provided a robust foundation for future work by proposing a detailed synthetic protocol, predicting its analytical characteristics, and outlining promising avenues for research. The exploration of such "blank spots" on the chemical map is essential for driving innovation in drug discovery, materials science, and our fundamental understanding of biochemistry. It is our hope that this document will serve as the catalyst for the first empirical studies on this intriguing molecule.

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Toxicological Profile of C9 Aliphatic Diols: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Toxicological Landscape of C9 Aliphatic Diols

C9 aliphatic diols, a class of chemical compounds characterized by a nine-carbon chain with two hydroxyl (-OH) groups, are gaining prominence in various industrial and biomedical applications. Their utility as monomers in polymer synthesis, intermediates in the manufacturing of pharmaceuticals and aromatic chemicals, and as formulation excipients necessitates a thorough understanding of their toxicological profile.[1] This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the current toxicological knowledge surrounding these compounds.

Recognizing the diversity of isomers within the C9 aliphatic diol family, this document will primarily focus on 1,9-nonanediol , the most well-characterized isomer, as a representative compound. The principles and methodologies discussed herein, however, are broadly applicable to the toxicological assessment of other linear and branched C9 diols. A significant challenge in compiling a comprehensive profile for all C9 aliphatic diols is the scarcity of publicly available data for isomers other than 1,9-nonanediol. This guide will address this data gap by incorporating principles of structure-activity relationships (SAR) and read-across approaches, providing a framework for preliminary risk assessment while underscoring the need for further empirical investigation.

Our narrative is structured to not only present toxicological data but to also elucidate the scientific rationale behind the experimental designs and the interpretation of their outcomes. By adhering to the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide aims to be a reliable resource for navigating the safety assessment of C9 aliphatic diols.

Physicochemical Properties and Toxicological Implications

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. For C9 aliphatic diols, key parameters influencing their absorption, distribution, metabolism, and excretion (ADME) profile, and consequently their potential for toxicity, include:

  • Molecular Weight: 160.26 g/mol for 1,9-nonanediol.[2]

  • Water Solubility: Generally, long-chain aliphatic diols exhibit decreasing water solubility with increasing carbon chain length. However, the presence of two hydroxyl groups imparts a degree of hydrophilicity. Butyl Ethyl Propanediol, a branched C9 diol, is reported to be only slightly soluble in water.[3][4]

  • Log P (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of a compound. A higher Log P suggests a greater potential for bioaccumulation and membrane permeability.

  • Vapor Pressure: Low vapor pressure generally indicates a lower risk of inhalation exposure at ambient temperatures.

The position of the hydroxyl groups along the carbon chain will significantly influence these properties. For instance, vicinal diols (e.g., 1,2-nonanediol) will have different polarity and hydrogen bonding capabilities compared to terminally substituted diols like 1,9-nonanediol, which could affect their biological interactions.

Core Toxicological Endpoints: A Focus on 1,9-Nonanediol

The toxicological assessment of a chemical entity is a multi-faceted process involving the evaluation of various endpoints. The following sections detail the available data for 1,9-nonanediol and the standard methodologies employed for these assessments.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure.

Oral Toxicity: Available data for 1,9-nonanediol indicate a low order of acute oral toxicity. A study in rats reported a median lethal dose (LD50) of >2000 mg/kg body weight, classifying it as a substance with low acute toxicity via the oral route.

Dermal Toxicity: Similar to oral toxicity, the acute dermal toxicity of 1,9-nonanediol is considered to be low. A limit test conducted in rats showed an LD50 of >2000 mg/kg body weight.

Inhalation Toxicity: Due to its low vapor pressure, the risk of acute inhalation toxicity under normal conditions of use is considered minimal.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

This protocol provides a standardized method for assessing the acute toxic effects of a substance applied to the skin.[5][6][7][8]

Objective: To determine the adverse effects occurring within a short time of dermal application of a single dose of a substance.

Methodology:

  • Animal Model: The albino rabbit is the preferred species, although the rat may also be used.[9]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance (solid or liquid) is applied uniformly over an area of at least 10% of the total body surface area.[9] The area is then covered with a porous gauze dressing and non-irritating tape.[5]

  • Exposure: The exposure period is typically 24 hours.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the test animals) is determined.

Diagram: Workflow for Acute Dermal Toxicity Testing (OECD 402)

OECD_402_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis Animal_Selection Select healthy, young adult animals Acclimatization Acclimatize animals to lab conditions Animal_Selection->Acclimatization Fur_Removal Remove fur from dorsal area Acclimatization->Fur_Removal Dose_Prep Prepare test substance Application Apply substance to shaved skin Dose_Prep->Application Dressing Cover with gauze and tape Application->Dressing Exposure 24-hour exposure period Removal Remove residual substance Exposure->Removal Daily_Obs Observe for 14 days (mortality, clinical signs) Removal->Daily_Obs Necropsy Gross necropsy of all animals LD50_Calc Calculate LD50 Necropsy->LD50_Calc

Caption: Workflow for OECD 402 Acute Dermal Toxicity Study.

Skin and Eye Irritation/Corrosion

These studies evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon direct contact.

Skin Irritation: 1,9-nonanediol is generally not classified as a skin irritant. In studies following OECD Guideline 404, it has shown to be at most a slight irritant, with effects being reversible.

Eye Irritation: Similarly, 1,9-nonanediol is not considered a serious eye irritant.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[10][11][12][13][14]

Objective: To determine the potential of a substance to produce reversible or irreversible inflammatory changes in the skin.

Methodology:

  • Animal Model: The albino rabbit is the recommended species.

  • Application: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of clipped skin (approximately 6 cm²).[10]

  • Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10][11]

  • Observation and Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[10] The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

  • Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This protocol is used to assess the potential of a substance to cause eye irritation or damage.[1][15][16][17][18]

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

  • Animal Model: The albino rabbit is the standard test animal.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[16] The other eye serves as a control.

  • Observation and Scoring: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and up to 21 days if necessary.[15] Ocular lesions are scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. The Local Lymph Node Assay (LLNA) is a widely accepted method for assessing the skin sensitization potential of chemicals.

Based on available data, 1,9-nonanediol is not considered to be a skin sensitizer.

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

Objective: To determine the potential of a substance to induce a T-cell mediated allergic contact dermatitis.

Methodology:

  • Animal Model: The mouse is the designated species for this assay.

  • Application: The test substance is applied to the dorsal surface of the ears of the test animals for three consecutive days.

  • Proliferation Measurement: On day 5, a solution of radio-labeled thymidine (or an alternative label) is injected intravenously. The animals are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

  • Endpoint: The incorporation of the radio-label into the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is generally considered a positive result.

Genotoxicity/Mutagenicity

Genotoxicity assays are designed to detect substances that can cause damage to genetic material (DNA).

There is limited publicly available data on the genotoxicity of 1,9-nonanediol. However, given its simple aliphatic structure, it is not expected to be mutagenic. A comprehensive assessment would typically involve a battery of in vitro and, if necessary, in vivo tests.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.[19][20][21]

Objective: To detect point mutations (base substitutions and frameshifts) induced by a chemical.

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.[19]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar plates containing a limited amount of histidine or tryptophan.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagram: Ames Test (OECD 471) Workflow

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_results Results and Analysis Strains Select bacterial strains (e.g., S. typhimurium) Plating_S9_plus Plate bacteria, test substance, and S9 mix Strains->Plating_S9_plus Plating_S9_minus Plate bacteria and test substance (no S9) Strains->Plating_S9_minus S9_Prep Prepare S9 metabolic activation mix S9_Prep->Plating_S9_plus Test_Substance Prepare test substance dilutions Test_Substance->Plating_S9_plus Test_Substance->Plating_S9_minus Incubation Incubate plates at 37°C for 48-72 hours Plating_S9_plus->Incubation Plating_S9_minus->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Compare to negative and positive controls Colony_Counting->Data_Analysis Conclusion Determine mutagenic potential Data_Analysis->Conclusion

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive function and fetal development.

There is a lack of specific data on the reproductive and developmental toxicity of 1,9-nonanediol. For a comprehensive evaluation, a study following a protocol such as the OECD 421 (Reproduction/Developmental Toxicity Screening Test) would be necessary.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of the offspring.

Objective: To identify substances that may have an adverse effect on reproduction and/or development.

Methodology:

  • Animal Model: The rat is the preferred species.

  • Dosing: The test substance is administered to both male and female animals before mating, during mating, and for females, throughout gestation and early lactation.

  • Endpoints: A wide range of parameters are evaluated, including:

    • Parental animals: clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.

    • Offspring: viability, body weight, and clinical signs.

  • Necropsy: Gross and microscopic examination of reproductive organs is performed on the parental animals.

Toxicological Profile of Other C9 Aliphatic Diol Isomers: A Read-Across and SAR Perspective

Structure-Activity Relationship (SAR) Considerations: The toxicity of aliphatic diols can be influenced by several structural features:

  • Chain Length: Generally, for a homologous series of aliphatic alcohols, toxicity can increase with chain length up to a certain point, after which it may decrease due to reduced bioavailability.

  • Position of Hydroxyl Groups: The proximity of the hydroxyl groups can affect the molecule's polarity, water solubility, and metabolic pathways. Vicinal diols (e.g., 1,2-nonanediol) may undergo different metabolic transformations compared to diols with more separated hydroxyl groups.

  • Branching: The presence of alkyl branches on the carbon chain can alter the molecule's steric and electronic properties, potentially influencing its interaction with biological macromolecules and its rate of metabolism.[22]

Read-Across Approach: In a read-across approach, the toxicological profile of a substance is inferred from the known data of structurally similar chemicals. For C9 aliphatic diols, data from other long-chain aliphatic diols (e.g., 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol) could be used to inform a preliminary assessment. Generally, these linear aliphatic diols exhibit a low order of toxicity.

A safety assessment of various alkane diols for use in cosmetics concluded that many are safe for their intended use, though data was considered insufficient for some, highlighting the need for specific testing.[3][4][23][24] For instance, a safety assessment of 1,3-nonanediol acetate (a derivative of a C9 diol) utilized the Threshold of Toxicological Concern (TTC) approach due to the lack of specific toxicity data for the diol itself, suggesting that for many such compounds, empirical data is limited.[25]

Metabolism and Pharmacokinetics: The Basis for Low Toxicity

The generally low toxicity of long-chain aliphatic diols like 1,9-nonanediol is likely attributable to their metabolic fate. While specific studies on the metabolism of C9 diols are scarce, it is plausible that they are metabolized through pathways common to other aliphatic alcohols.

Potential Metabolic Pathways:

  • Oxidation: The primary hydroxyl groups can be oxidized to aldehydes and then to carboxylic acids. These resulting dicarboxylic acids can then enter endogenous metabolic pathways, such as beta-oxidation, and be further broken down.

  • Conjugation: The hydroxyl groups can also be conjugated with glucuronic acid or sulfate, forming more water-soluble metabolites that are readily excreted in the urine.

The efficient metabolism and excretion of these compounds would prevent their accumulation in the body, thereby minimizing the potential for systemic toxicity.

Diagram: Postulated Metabolic Pathway of 1,9-Nonanediol

Metabolism_Pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Nonanediol 1,9-Nonanediol Oxidation1 Oxidation to Aldehyde Nonanediol->Oxidation1 Conjugation Glucuronidation/Sulfation Nonanediol->Conjugation Oxidation2 Oxidation to Carboxylic Acid Oxidation1->Oxidation2 Beta_Oxidation Beta-Oxidation Oxidation2->Beta_Oxidation Urine Excretion in Urine Beta_Oxidation->Urine Metabolites Conjugation->Urine

Caption: Postulated metabolic pathway for 1,9-nonanediol.

Conclusion and Future Directions

The available toxicological data for C9 aliphatic diols, primarily focused on 1,9-nonanediol, suggests a low potential for acute toxicity, skin and eye irritation, and skin sensitization. There is a notable lack of data regarding genotoxicity, carcinogenicity, and reproductive toxicity for 1,9-nonanediol, and a general scarcity of toxicological information for other C9 diol isomers.

For drug development professionals and scientists working with novel C9 aliphatic diols, this guide underscores the importance of a structured approach to safety assessment. While read-across and SAR principles can provide initial guidance, empirical testing following established international guidelines, such as those from the OECD, is crucial for a definitive toxicological characterization.

Future research should prioritize the generation of a more complete toxicological dataset for a wider range of C9 aliphatic diol isomers. This would not only enhance the safety assessment of individual compounds but also contribute to a more robust understanding of the structure-toxicity relationships within this class of chemicals, ultimately supporting their safe and effective application in various fields.

References

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Methodological & Application

"stereoselective synthesis of 2,6-dimethylheptane-2,4-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Stereoselective Synthesis of 2,6-Dimethylheptane-2,4-diol: A Guide to Diastereocontrol via Chelation-Controlled Reduction

Abstract: The stereoselective synthesis of polyketide-derived structures, such as 1,3-diols, is a cornerstone of modern organic chemistry, with profound implications for natural product synthesis and drug development. This document provides a detailed guide to the synthesis of syn-2,6-dimethylheptane-2,4-diol, a representative acyclic 1,3-diol. The strategy hinges on a robust and highly diastereoselective chelation-controlled reduction of a β-hydroxy ketone precursor. We will elucidate the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols for both the synthesis of the precursor and its subsequent reduction, and discuss critical parameters for achieving high yields and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement advanced stereoselective methods in their work.

Introduction & Strategic Overview

The Significance of Chiral 1,3-Diols

Acyclic 1,3-diols are fundamental structural motifs present in a vast array of biologically active natural products, including macrolide antibiotics, immunosuppressants, and cholesterol-lowering agents.[1] The precise stereochemical arrangement of the hydroxyl groups is often critical for biological function. Consequently, the development of reliable methods to control both the relative (syn vs. anti) and absolute stereochemistry of these diols is of paramount importance.

Stereochemical Landscape of this compound

The target molecule, this compound, possesses two stereogenic centers at carbons C2 and C4. This gives rise to four possible stereoisomers: the syn enantiomeric pair ((2R,4R) and (2S,4S)) and the anti enantiomeric pair ((2R,4S) and (2S,4R)). Our focus herein is to selectively synthesize the syn diastereomers, where the hydroxyl groups at C2 and C4 have a 1,3-syn relationship.

Synthetic Strategy: A Two-Stage Approach

The most effective strategy for constructing the 1,3-diol system with high diastereoselectivity involves the reduction of a β-hydroxy ketone. This approach decouples the formation of the two stereocenters into two distinct stages:

  • Precursor Synthesis: An aldol reaction is employed to create the β-hydroxy ketone, 2-hydroxy-2,6-dimethylheptan-4-one. This step establishes the first stereocenter at C2.

  • Diastereoselective Reduction: The crucial C4 stereocenter is installed via a substrate-directed reduction of the ketone. By employing a chelating Lewis acid, the pre-existing C2 hydroxyl group directs the facial approach of a hydride reducing agent, leading to a predictable and highly selective formation of the syn-1,3-diol.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Stereoselective Reduction A 4-Methyl-2-pentanone + Acetone B Aldol Reaction A->B C 2-Hydroxy-2,6-dimethylheptan-4-one (β-Hydroxy Ketone Precursor) B->C D Chelation-Controlled Reduction C->D Purification & Characterization E syn-2,6-Dimethylheptane-2,4-diol D->E

Figure 1: Overall synthetic workflow.

The Principle of Chelation-Controlled Reduction

The cornerstone of this synthesis is the ability of the β-hydroxyl group in the precursor to direct the stereochemical outcome of the ketone reduction. This is achieved by forming a rigid, cyclic intermediate with a Lewis acid, which sterically biases the two faces of the carbonyl group.

Mechanism of syn-Diol Formation with Boron Trichloride

When a β-hydroxy ketone is treated with a suitable Lewis acid like boron trichloride (BCl₃), a six-membered chelate is formed. The short B-O bonds (approx. 1.35 Å) create a conformationally rigid half-chair intermediate.[2] In this arrangement, the bulky isobutyl group (originating from the C6-methyl) preferentially occupies a pseudo-equatorial position to minimize steric strain.

This conformation exposes one face of the carbonyl to the hydride reducing agent while sterically shielding the other. The hydride attacks from the less hindered equatorial direction, resulting in the formation of the new hydroxyl group in a syn relationship to the directing hydroxyl group at C2.[2] This mechanism, known as product development control, is highly effective and consistently yields the syn-diol as the major product.

G cluster_mech Mechanism of BCl₃-Mediated syn-Reduction start β-Hydroxy Ketone chelate BCl₃ Chelation (Rigid Half-Chair Intermediate) start->chelate + BCl₃ hydride Hydride Attack (e.g., from NaBH₄) chelate->hydride Facial approach of hydride product syn-1,3-Diol Product hydride->product Protonolysis (Work-up)

Figure 2: Mechanistic pathway for syn-diol formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Boron trichloride and other reagents are corrosive and/or toxic. Handle with extreme care.

Protocol 1: Synthesis of 2-Hydroxy-2,6-dimethylheptan-4-one

This protocol describes a base-catalyzed aldol reaction to synthesize the β-hydroxy ketone precursor.

Materials & Reagents:

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)Notes
4-Methyl-2-pentanone5.0 g (5.9 mL)100.1649.9Limiting Reagent
Acetone8.7 g (11.0 mL)58.08150 (3 eq.)Used as reagent and solvent
Barium Hydroxide Octahydrate1.57 g315.465.0 (0.1 eq.)Catalyst
Diethyl Ether~100 mL--For extraction
Saturated NH₄Cl Solution (aq.)~50 mL--For quenching
Anhydrous Magnesium Sulfate~5 g--For drying

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-pentanone (5.0 g, 49.9 mmol) and acetone (8.7 g, 150 mmol).

  • Catalyst Addition: Add barium hydroxide octahydrate (1.57 g, 5.0 mmol) to the solution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-hydroxy-2,6-dimethylheptan-4-one as a colorless oil.

Protocol 2: Diastereoselective Reduction to syn-2,6-Dimethylheptane-2,4-diol

This protocol uses the BCl₃-mediated reduction method, which is highly selective for the syn diastereomer.[2]

Materials & Reagents:

Reagent/MaterialQuantityM.W. ( g/mol )Moles (mmol)Notes
2-Hydroxy-2,6-dimethylheptan-4-one1.0 g158.246.32Substrate
Dichloromethane (DCM), anhydrous40 mL--Solvent
Boron Trichloride (1.0 M in DCM)7.0 mL117.177.0 (1.1 eq.)Chelating Agent
Sodium Borohydride (NaBH₄)0.36 g37.839.48 (1.5 eq.)Hydride Source
Methanol~20 mL--For quenching
1 M Hydrochloric Acid (aq.)~20 mL--For work-up
Ethyl Acetate~100 mL--For extraction
Anhydrous Sodium Sulfate~5 g--For drying

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β-hydroxy ketone (1.0 g, 6.32 mmol) dissolved in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Slowly add boron trichloride solution (1.0 M in DCM, 7.0 mL, 7.0 mmol) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 1 hour.

  • Reduction: Add sodium borohydride (0.36 g, 9.48 mmol) in one portion. Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol (20 mL). Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl (20 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield syn-2,6-dimethylheptane-2,4-diol.

Expected Results & Characterization

The described protocols are expected to deliver the target compounds with good yields and high diastereoselectivity for the reduction step.

StepProductTypical YieldDiastereomeric Ratio (syn:anti)
Protocol 1: Aldol Reaction 2-Hydroxy-2,6-dimethylheptan-4-one60-75%N/A
Protocol 2: BCl₃-Mediated Reduction syn-2,6-Dimethylheptane-2,4-diol75-90%>95:5

Characterization: The stereochemical outcome can be confirmed using high-field ¹H NMR spectroscopy. The coupling constants between the protons at C3 and C4 can often distinguish between syn and anti isomers. Further confirmation can be achieved by converting the diol to a cyclic acetal (e.g., an acetonide) and analyzing the NMR spectrum, as the stereochemistry dictates the conformation of the resulting ring.

Troubleshooting & Key Considerations

  • Anhydrous Conditions: The chelation-controlled reduction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and an inert atmosphere to prevent quenching of the Lewis acid and reducing agent.

  • Low Yields in Aldol Reaction: If yields are low, ensure the quality of the base catalyst. The reaction is an equilibrium; using an excess of acetone helps drive it towards the product.

  • Poor Diastereoselectivity: Insufficient chelation can lead to poor selectivity. Ensure the correct stoichiometry of BCl₃ is used and that the chelation time at -78 °C is adequate. The temperature must be strictly maintained, as higher temperatures can erode selectivity.[2]

  • Alternative Reducing Agents: While NaBH₄ is effective, other hydride sources soluble in DCM at low temperatures can also be used.[2]

  • Accessing the anti-Diol: If the anti diastereomer is desired, a different synthetic strategy is required. Methods involving non-chelating reducing agents or directed reductions using samarium diiodide (SmI₂) on protected β-alkoxy ketones have been shown to favor the anti product.[3]

Conclusion

The synthesis of syn-1,3-diols via chelation-controlled reduction of β-hydroxy ketones is a powerful and reliable strategy in stereoselective synthesis. The BCl₃-mediated protocol detailed here for the preparation of syn-2,6-dimethylheptane-2,4-diol provides a robust framework that can be adapted for the synthesis of other complex polyketide fragments. By understanding the mechanistic principles of stereocontrol, researchers can effectively leverage this methodology to access stereochemically pure materials for applications in medicinal chemistry and natural product synthesis.

References

  • Sarko, C. R., Guch, I. C., & DiMare, M. (1994). BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones. The Journal of Organic Chemistry, 59(1), 705–709. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Flowers, R. A., & Shabangi, M. (1997). The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers: Identification of Spectator and Director Alkoxy Groups. Organic Letters, 2(12), 1716-1718. [Link]

  • Reddy, G. V., & Rao, G. V. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783–8788. [Link]

  • Chen, K., Richter, J. M., & Baran, P. S. (2008). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society, 130(23), 7247–7249. [Link]

  • Bäckvall, J. E., Gatti, R., & Schiin, I. (2000). A one-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 97(18), 9894-9898. [Link]

  • Sarko, C. R., Guch, I. C., & DiMare, M. Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry. [Link]

Sources

Application Note & Protocol: Synthesis of 2,6-Dimethylheptane-2,4-diol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking a wide range of electrophilic carbons, most notably those in carbonyl groups.[1] This application note provides a detailed protocol for the synthesis of 2,6-dimethylheptane-2,4-diol, a vicinal diol, employing a Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Proposed Synthetic Route and Retrosynthetic Analysis

The target molecule, this compound, can be synthesized through the reaction of a suitable keto-ester with an appropriate Grignard reagent. A plausible and efficient retrosynthetic approach identifies methylmagnesium bromide as the Grignard reagent and ethyl 4-methyl-3-oxopentanoate as the keto-ester substrate.

Retrosynthetic Analysis

Retrosynthesis target This compound intermediate1 Ethyl 4-methyl-3-oxopentanoate + 2 eq. CH3MgBr target->intermediate1 Grignard Reaction starting_materials Isobutyryl chloride + Ethyl acetoacetate intermediate1->starting_materials Acylation

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the reaction of ethyl 4-methyl-3-oxopentanoate with at least two equivalents of methylmagnesium bromide. An additional equivalent of the Grignard reagent is required to deprotonate the acidic α-hydrogen of the β-keto ester, which is a crucial consideration in this synthesis.[2]

Reaction Mechanism

The reaction proceeds in a stepwise manner:

  • Acid-Base Reaction: The first equivalent of the Grignard reagent acts as a base, deprotonating the acidic α-hydrogen of the β-keto ester to form a magnesium enolate. This is a rapid and irreversible reaction.[2]

  • First Nucleophilic Addition: A second equivalent of the Grignard reagent attacks the ketone carbonyl group, forming a tetrahedral intermediate.

  • Second Nucleophilic Addition: A third equivalent of the Grignard reagent attacks the ester carbonyl group. The initial tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form a ketone intermediate, which is then immediately attacked by another molecule of the Grignard reagent to form a second tetrahedral intermediate.[3][4]

  • Protonation (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxides, yielding the final diol product.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product keto_ester Ethyl 4-methyl-3-oxopentanoate enolate Magnesium Enolate keto_ester->enolate 1. Acid-Base Reaction (1 eq. CH3MgBr) grignard 3 eq. CH3MgBr tetrahedral1 Tetrahedral Intermediate 1 enolate->tetrahedral1 2. Nucleophilic Addition (1 eq. CH3MgBr) ketone_intermediate Ketone Intermediate tetrahedral1->ketone_intermediate Collapse tetrahedral2 Tetrahedral Intermediate 2 ketone_intermediate->tetrahedral2 3. Nucleophilic Addition (1 eq. CH3MgBr) diol This compound tetrahedral2->diol 4. Acidic Workup (H3O+)

Caption: Stepwise mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Ethyl 4-methyl-3-oxopentanoate≥98%Sigma-Aldrich
Methylmagnesium bromide3.0 M solution in diethyl etherSigma-Aldrich
Anhydrous Diethyl Ether≥99.7%, inhibitor-freeFisher Scientific
Saturated Ammonium Chloride (aq.)Reagent GradeVWR
Anhydrous Magnesium SulfateReagent GradeVWR
Silica Gel60 Å, 230-400 meshMilliporeSigma
Round-bottom flasks (250 mL, 500 mL)Flame-dried---
Reflux condenserFlame-dried---
Addition funnel (125 mL)Flame-dried---
Magnetic stirrer and stir bars------
Ice bath and Dry ice/acetone bath------
Rotary evaporator------
Procedure

1. Reaction Setup:

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 125 mL addition funnel.

  • Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.[5] Allow to cool to room temperature under nitrogen.

2. Reaction Execution:

  • To the reaction flask, add ethyl 4-methyl-3-oxopentanoate (15.8 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Charge the addition funnel with methylmagnesium bromide (110 mL of a 3.0 M solution in diethyl ether, 0.33 mol).

  • Add the Grignard reagent dropwise to the stirred solution of the keto-ester over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The formation of a white precipitate will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

3. Workup:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This should be done with vigorous stirring. A biphasic mixture will form.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)EquivalentsVolume (mL)Density (g/mL)
Ethyl 4-methyl-3-oxopentanoateC8H14O3158.190.11.016.10.981
Methylmagnesium bromideCH3MgBr---0.333.3110---
This compoundC9H20O2160.250.1 (theoretical)---------

Theoretical Yield: 16.03 g

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[6][7][8] Handle in a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous Ethers: Diethyl ether is extremely flammable and volatile.[6] Work exclusively in a fume hood and avoid any potential ignition sources.

  • Exothermic Reaction: The Grignard reaction is exothermic.[8] Maintain proper temperature control using an ice bath, especially during the addition of the reagent.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[7]

Troubleshooting

IssuePossible CauseSolution
Reaction fails to initiate or low yieldPresence of moisture in glassware or reagents.Ensure all glassware is rigorously flame-dried and reagents are anhydrous.[5]
Uncontrolled exothermAddition of Grignard reagent is too fast.Slow down the rate of addition and ensure efficient cooling.[8]
Complex mixture of productsIncomplete reaction or side reactions.Ensure the correct stoichiometry of the Grignard reagent is used. Monitor the reaction by TLC.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Quora. [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(5), 143-157. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

  • Chemistry Stack Exchange. (2018, November 26). Reaction of grignard with beta Keto ester. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. [Link]

  • Google Patents. (n.d.). Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s).
  • ACS Publications. (1987). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry, 52(14), 3118-3120. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link]

  • White, J. D., Rose, F. W., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • RSC Publishing. (1980). Mechanism of Diol Formation in the Reaction of Benzylic Grignard Reagents with Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1725-1732. [Link]

  • Quora. (2018, August 1). What is the product when ethyl magnesium bromide react with ethyl ethnoate? [Online forum post]. Quora. [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. [Link]

  • YouTube. (2015, January 29). Diols and Alcohol Preparation via Grignard Reactions. [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Quora. (2018, October 11). What happens when ethanol is treated with methyl magnesium bromide and the product is hydrolysed? [Online forum post]. Quora. [Link]

  • Allen. (n.d.). A reaction between methyl magnesium bromide and ethyl alcohol gives. [Link]

  • ResearchGate. (2001). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. [Link]

  • NIST Digital Archives. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. [Link]

  • Filo. (2025, May 6). with methylmagnesium bromide?[Link]

  • Allen. (n.d.). When ethyl ethanoate is treated with excess of MeMgBr, followed by hydrolysis, the product is. [Link]

Sources

Application Note: A Comprehensive Strategy for the Purification of 2,6-Dimethylheptane-2,4-diol from a Synthetic Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

2,6-Dimethylheptane-2,4-diol is a vicinal diol whose structural motif is of interest in medicinal chemistry and materials science. Its synthesis, often achieved through nucleophilic addition routes such as the Grignard reaction, typically yields a crude mixture containing unreacted starting materials, catalysts, and various side-products. The effective removal of these impurities is paramount for ensuring the integrity of downstream applications, including biological screening, polymer synthesis, and structural analysis. This document provides a detailed, experience-driven guide for the purification of this compound, focusing on a multi-step strategy that includes aqueous workup, column chromatography, and vacuum distillation. The protocols are designed to be robust and adaptable, with in-depth explanations of the causality behind each experimental choice.

Introduction and Purification Rationale

The purification of synthesized organic molecules is a critical bottleneck in the drug development and chemical manufacturing pipeline. The presence of impurities, even in trace amounts, can lead to erroneous biological data, altered material properties, and difficulties in structural elucidation. This compound, a chiral diol, presents a typical purification challenge.

A common and efficient route to its synthesis involves the Grignard reaction, where an organomagnesium halide is reacted with an appropriate carbonyl compound. While effective, this method is known to generate a range of impurities. The Grignard reagent itself is a strong base and can be quenched by trace amounts of water, leading to alkane byproducts.[1][2] Furthermore, side-reactions such as coupling of the Grignard reagent with unreacted alkyl halides can produce nonpolar impurities like biphenyl-type compounds.[3][4] Therefore, a successful purification strategy must be designed to systematically remove these structurally diverse contaminants.

This guide outlines a logical workflow, beginning with the initial quenching and extraction to remove inorganic salts and water-soluble components, followed by high-resolution separation techniques tailored to the properties of the target diol.

Characterization of this compound

A thorough understanding of the target molecule's physical and chemical properties is the foundation of an effective purification strategy. The two hydroxyl groups make the molecule significantly more polar than a corresponding alkane and capable of hydrogen bonding.

PropertyValueSource
Molecular Formula C₉H₂₀O₂[5]
Molecular Weight 160.25 g/mol [5][6]
Appearance Likely a viscous liquid or low-melting solidInferred from structure
Boiling Point High; estimated >200 °C at atm. pressureInferred from high MW and H-bonding
Polarity Moderately Polar[7]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Calculated LogP 1.55 - 1.6[5][6]

The Purification Workflow: An Overview

The overall strategy is a sequential process designed to remove impurities based on their differing chemical and physical properties at each stage. The workflow begins with a bulk separation (extraction) and progresses to finer purification methods (chromatography or distillation).

G cluster_0 Phase 1: Initial Workup cluster_1 Phase 2: Primary Purification (Choose One) cluster_2 Phase 3: Analysis A Crude Reaction Mixture (Diol, Salts, Byproducts, Solvent) B 1. Quench Reaction (e.g., with sat. aq. NH4Cl) A->B C 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Aqueous Layer (Inorganic Salts - Discard) C->D Separate Phases E Organic Layer (Diol, Organic Impurities) C->E F 3. Dry & Concentrate (Anhydrous Na2SO4, Rotary Evaporation) E->F G Concentrated Crude Product F->G H Method A: Flash Column Chromatography G->H I Method B: Vacuum Distillation G->I J Purified Fractions H->J I->J K Purity Assessment (TLC, NMR, GC-MS) J->K L Pure this compound K->L G A 1. Determine Eluent System via TLC B 2. Pack Column with Silica Gel A->B C 3. Load Concentrated Crude Product B->C D 4. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate F->G H Purified Diol G->H

Sources

"use of 2,6-dimethylheptane-2,4-diol as a monomer in polyester synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Foundational Guide for the Synthesis and Characterization of Novel Polyesters Utilizing 2,6-Dimethylheptane-2,4-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The exploration of novel monomers is a critical driver in the development of advanced polymer materials with tailored properties. This document addresses the use of this compound, a structurally unique aliphatic diol, as a monomer for polyester synthesis. Due to the limited specific literature on this particular monomer, this guide provides a foundational framework built upon established principles of polycondensation chemistry. We present a theoretical yet robust protocol for melt polymerization, detail essential characterization techniques, and discuss the anticipated properties of the resulting polyester. The branched, asymmetric nature of this compound, featuring both secondary and tertiary hydroxyl groups, is expected to yield amorphous or semi-crystalline polymers with distinct thermal and mechanical characteristics compared to those derived from linear diols. This note serves as a starting point for researchers aiming to explore this novel monomer for applications in specialty coatings, adhesives, and as a soft-block component in advanced copolymers.

Monomer Profile: this compound

This compound is a C9 aliphatic diol whose structure presents unique opportunities and challenges for polyester synthesis. Its key properties are summarized below.

PropertyValueSource
CAS Number 73264-93-4[1][2][3]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1][2]
Hydroxyl Groups 2 (one secondary, one tertiary)Inferred from structure
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]

Expert Insight: The most critical feature of this monomer is its hindered and asymmetric structure. It possesses one secondary and one tertiary hydroxyl group. In esterification reactions, primary alcohols are generally more reactive than secondary, which are significantly more reactive than tertiary alcohols.[4] This reactivity difference necessitates more forcing reaction conditions (e.g., higher temperatures, effective catalysts, and rigorous removal of byproducts) to achieve high molecular weight polymers. Furthermore, the bulky methyl branches are expected to disrupt polymer chain packing, likely leading to polyesters with lower crystallinity, lower melting points (Tm), and lower glass transition temperatures (Tg) compared to polyesters made from linear C9 diols.[5] This disruption can enhance solubility in common organic solvents.[6]

Principles of Polyester Synthesis via Polycondensation

Polyesters are synthesized via condensation polymerization, a type of step-growth polymerization where monomers combine to form larger structural units while releasing smaller molecules such as water.[7][8] The fundamental reaction involves a dicarboxylic acid (or its derivative, like a dimethyl ester or diacyl chloride) reacting with a diol.[8][9]

The reaction typically proceeds in two stages:

  • Direct Esterification: The diol and diacid monomers react to form dimers, trimers, and low molecular weight oligomers, with the elimination of water. This stage is often conducted under an inert atmosphere.

  • Polycondensation: To achieve a high molecular weight polymer, the equilibrium must be shifted towards the product. This is accomplished by applying high temperatures and high vacuum to effectively remove the water byproduct, driving the reaction forward.[10]

G cluster_reactants Monomers Diol HO-R-OH (Diol) Ester_Link Ester Linkage Formation (-H₂O) Diol->Ester_Link Diacid HOOC-R'-COOH (Dicarboxylic Acid) Diacid->Ester_Link Polyester -[O-R-O-CO-R'-CO]n- (Polyester Chain) Ester_Link->Polyester Polycondensation

Caption: General reaction scheme for polyester synthesis.

Proposed Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol describes a solvent-free melt polymerization, a common and industrially relevant method for synthesizing aliphatic polyesters.[10] Adipic acid is chosen as a representative aliphatic dicarboxylic acid to create a fully aliphatic polyester, allowing for direct assessment of the diol's contribution to the final properties.

Materials and Equipment
  • Reactants:

    • This compound (≥98% purity)

    • Adipic Acid (≥99% purity)

  • Catalyst:

    • Tin(II) 2-ethylhexanoate (Tin(II) octoate) or Phosphoric Acid (H₃PO₄)[10]

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal

    • Heating mantle with a temperature controller

    • Nitrogen gas inlet

    • Distillation head with a condenser and collection flask

    • High-vacuum pump with a cold trap

Experimental Workflow

G A 1. Monomer Charging - Add Diol, Diacid, and Catalyst to Reactor - Molar Ratio (Diol:Diacid) = 1.05:1.00 B 2. Inerting - Purge system with N₂ for 15-20 min A->B C 3. Esterification Stage - Heat to 180-190°C under N₂ flow - Stir at ~100 RPM - Collect H₂O byproduct - Duration: ~3-4 hours B->C D 4. Polycondensation Stage - Gradually increase temp to 210-220°C - Gradually apply vacuum (<1 mbar) - Increase stirring speed to >200 RPM as viscosity builds C->D E 5. Polymer Recovery - Cool reactor under N₂ - Extrude or dissolve polymer for analysis D->E

Caption: Workflow for two-stage melt polymerization.

Step-by-Step Methodology
  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging Reactants: Charge the three-neck flask with this compound and adipic acid. A slight molar excess of the diol (e.g., 1.05:1.00) is recommended to compensate for any potential loss of the more volatile component during the high-temperature reaction.[10]

  • Catalyst Addition: Add the catalyst. For Tin(II) octoate, a concentration of 200-500 ppm relative to the final polymer weight is typical. For H₃PO₄, 0.1-0.5% w/w can be used.[10]

  • Inert Atmosphere: Begin purging the system with a slow stream of dry nitrogen gas.

  • Esterification:

    • Start the mechanical stirrer at a moderate speed (~100 RPM).

    • Begin heating the mixture to 180-190°C. Causality: This temperature is above the melting point of adipic acid (~152°C) and facilitates the initial esterification while minimizing monomer degradation. The nitrogen flow helps remove the water byproduct.[10]

    • Continue this stage for 3-4 hours, or until ~80-90% of the theoretical amount of water has been collected in the receiving flask.

  • Polycondensation:

    • Gradually increase the reaction temperature to 210-220°C.

    • Slowly apply vacuum, reducing the pressure to below 1 mbar over 30-60 minutes. Causality: A gradual application of vacuum prevents vigorous boiling and loss of oligomers. High vacuum is essential to remove the last traces of water and drive the polymerization equilibrium to favor high molecular weight polymer formation.[11]

    • Increase the stirring speed as the melt viscosity increases to ensure proper mixing and facilitate the escape of water molecules.

    • Continue the reaction under these conditions for an additional 4-6 hours. The reaction can be monitored by the torque on the mechanical stirrer, which correlates with melt viscosity and molecular weight.

  • Recovery:

    • Discontinue heating and break the vacuum by introducing nitrogen gas.

    • Allow the reactor to cool. The resulting polyester can be removed while still warm and molten (extruded) or cooled completely and dissolved in a suitable solvent like Tetrahydrofuran (THF) or Chloroform for analysis.

Characterization of the Resulting Polyester

A thorough characterization is essential to understand the structure-property relationships of the new material.

TechniqueParameter MeasuredExpected Outcome & Rationale
FTIR Spectroscopy Functional GroupsDisappearance of the broad O-H stretch (~3300 cm⁻¹) from the diol and acid. Appearance of a strong C=O stretch (~1735 cm⁻¹) and C-O stretch (~1250-1100 cm⁻¹) confirming ester bond formation.
¹H and ¹³C NMR Chemical StructureProvides detailed structural confirmation of the polyester repeating unit. Integration of proton signals can verify the incorporation ratio of the monomers.
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Determines the success of the polymerization in achieving a high molecular weight. A PDI close to 2 is typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) Glass Transition (Tg) and Melting (Tm) TemperaturesExpected to show a low Tg and possibly a broad or absent Tm, indicative of an amorphous or semi-crystalline material due to the monomer's branched structure.[6]
Thermogravimetric Analysis (TGA) Thermal StabilityMeasures the decomposition temperature (Td), indicating the polymer's stability at elevated temperatures. Aliphatic polyesters typically show lower thermal stability than aromatic ones.[12]

Potential Applications and Future Directions

The unique structure of this compound suggests that polyesters derived from it will likely be soft, flexible, and have good solubility. These properties make them interesting candidates for:

  • Coatings and Adhesives: Where flexibility and adhesion are required.

  • Plasticizers: As polymeric additives to improve the flexibility of more rigid plastics like PVC.

  • Soft Segments in Copolymers: For the synthesis of thermoplastic elastomers (e.g., polyester-polyether or polyester-polyurethane block copolymers), where the amorphous nature of this diol's polyester could provide the desired elastomeric properties.

Future work should focus on copolymerization with other diols to tune properties, exploring different dicarboxylic acids (e.g., aromatic diacids like terephthalic acid) to enhance thermal stability, and investigating enzymatic polymerization routes for a greener synthesis process.[12]

References

  • This compound | C9H20O2 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of bio-based polyester . Journal of Applied Polymer Science - Repositorio CIATEQ. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst . National Institutes of Health (NIH). [Link]

  • 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum . National Institute of Standards and Technology (NIST). [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions . National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of novel polyester containing Schiff-base unit . Semantic Scholar. [Link]

  • Levoglucosenone-derived synthesis of bio-based solvents and polyesters . White Rose Research Online. [Link]

  • Design, synthesis, and applications of novel polyesters based on natural metabolites . CORE. [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols . National Institutes of Health (NIH). [Link]

  • Evaluating the commercial application potential of polyesters with 1,4:3,6-dianhydrohexitols . Semantic Scholar. [Link]

  • Polyesters . The Essential Chemical Industry. [Link]

  • Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation . ResearchGate. [Link]

  • Understanding Condensation Polymers: Polyesters & Biopolyesters . Online Learning College. [Link]

  • Polyamides and Polyesters: Step-Growth Polymers . Chemistry LibreTexts. [Link]

  • Sheets formed from polyesters including isosorbide.
  • Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid.
  • Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension . ResearchGate. [Link]

  • Organic Condensation Polymers 1. Polyesters . YouTube. [Link]

Sources

Application Notes and Protocols for 2,6-Dimethylheptane-2,4-diol in Polymer Chemistry: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Forward

These application notes serve as a theoretical and practical guide for researchers, scientists, and drug development professionals interested in the novel application of 2,6-dimethylheptane-2,4-diol in polymer chemistry. As a sterically hindered secondary diol, this monomer presents unique opportunities for creating polymers with potentially novel properties. This document provides a comprehensive overview of its potential applications, hypothesized polymer characteristics, and detailed, step-by-step protocols for its use in the synthesis of polyesters, polyurethanes, and polycarbonates. The information herein is based on established principles of polymer chemistry and extrapolations from related structures, aiming to provide a solid foundation for pioneering research in this area.

Introduction to this compound: A Monomer with Untapped Potential

This compound is an aliphatic diol with the chemical formula C9H20O2.[1] Its structure is characterized by two secondary hydroxyl groups and methyl branching, which introduces significant steric hindrance. This steric bulk is anticipated to influence its reactivity and the resulting polymer properties in several key ways:

  • Reduced Reactivity: The secondary nature and steric hindrance of the hydroxyl groups may lead to lower reactivity compared to primary, linear diols.[2] This could necessitate more forcing reaction conditions or specialized catalyst systems.

  • Amorphous Nature: The irregular, branched structure is likely to disrupt polymer chain packing, leading to the formation of amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures compared to polymers made from linear diols.

  • Enhanced Solubility: The introduction of branched alkyl groups can increase the solubility of the resulting polymers in organic solvents.

  • Improved Hydrolytic Stability: The steric hindrance around the ester or carbonate linkages in polymers derived from this diol could offer protection against hydrolysis, potentially enhancing the durability of the material.

These characteristics suggest that this compound could be a valuable monomer for creating specialty polymers where flexibility, solubility, and hydrolytic stability are desired.

Potential Applications in Polymer Synthesis

Based on its bifunctional hydroxyl groups, this compound can be theoretically incorporated into several classes of polymers:

Polyesters

As a diol, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters. The resulting polyesters are expected to be amorphous and have good hydrolytic resistance.

Polyurethanes

It can act as a chain extender or be part of the soft segment in polyurethane synthesis by reacting with diisocyanates.[3][4][5] Its branched structure could lead to polyurethanes with low crystallinity in the hard segments, potentially resulting in soft and flexible elastomers.

Polycarbonates

Through reaction with phosgene or a dialkyl/diaryl carbonate, it can be used to synthesize polycarbonates.[6][7][8][9] The resulting polycarbonates would likely be amorphous, transparent materials with good impact resistance.

Detailed Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and characterization of polymers using this compound.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • Titanium (IV) isopropoxide (catalyst)[10]

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for polymer precipitation and washing)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line.

Procedure:

  • Monomer Charging: In the three-neck flask, combine equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add the titanium (IV) isopropoxide catalyst (approximately 200-500 ppm relative to the total monomer weight).

  • Esterification Stage:

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with mechanical stirring.

    • Water will be produced as a byproduct and should be collected in the distillation condenser.

    • Maintain these conditions for 2-4 hours, or until the evolution of water ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (down to <1 mmHg) over 30-60 minutes to facilitate the removal of any remaining water and catalyst byproducts.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow Diagram:

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery charge Charge Monomers & Catalyst esterification Esterification (180-200°C, N2) charge->esterification Heat polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation Increase T, Apply Vacuum dissolve Dissolve in Chloroform polycondensation->dissolve Cool precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry

Polyester Synthesis Workflow
Protocol 2: Synthesis of a Polyurethane Elastomer

This protocol outlines a two-step prepolymer method for synthesizing a polyurethane using 4,4'-Methylenebis(phenyl isocyanate) (MDI), a polyether polyol, and this compound as a chain extender.

Materials:

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • This compound

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Dry N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Prepolymer Synthesis:

    • In a dry, nitrogen-purged reactor, charge the PTMEG and heat to 80°C.

    • Add MDI in a 2:1 molar ratio to PTMEG and stir vigorously.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Maintain the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60°C and dissolve it in dry DMF.

    • In a separate flask, dissolve an equimolar amount of this compound (relative to the excess isocyanate in the prepolymer) in dry DMF.

    • Slowly add the diol solution to the prepolymer solution with vigorous stirring.

    • Continue stirring for 1-2 hours at 60°C.

  • Polymer Film Casting:

    • Pour the viscous polymer solution onto a glass plate.

    • Dry in a vacuum oven at 60°C for 24 hours to remove the solvent and obtain the polyurethane film.

Conceptual Reaction Pathway:

Polyurethane_Synthesis MDI MDI OCN-Ar-NCO Prepolymer Prepolymer OCN-[...]-NCO MDI->Prepolymer + Catalyst (Step 1) PTMEG PTMEG HO-(CH2)4-O]n-H PTMEG->Prepolymer + Catalyst (Step 1) Polyurethane Polyurethane -[...-NHCOO-R'-OOCNH-...]p- Prepolymer->Polyurethane + Solvent (Step 2) Diol 2,6-DMH-2,4-diol HO-R'-OH Diol->Polyurethane + Solvent (Step 2)

Polyurethane Synthesis Pathway

Predicted Polymer Properties and Characterization

The successful synthesis of polymers from this compound should be confirmed through various characterization techniques.

PropertyPredicted OutcomeCharacterization Technique(s)
Chemical Structure Formation of ester, urethane, or carbonate linkages.Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Weight Dependent on reaction conditions; moderate to high molecular weights should be achievable with optimized protocols.Gel Permeation Chromatography (GPC)
Thermal Properties Likely amorphous with a distinct glass transition temperature (Tg). The melting temperature (Tm) may be low or absent. Good thermal stability is expected due to the aliphatic backbone.[11]Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Mechanical Properties Polyesters may be flexible resins. Polyurethanes could be soft elastomers with high elongation at break.Tensile Testing (Stress-Strain Analysis)
Solubility Expected to be soluble in common organic solvents like THF, chloroform, and DMF due to its branched, amorphous nature.Solubility Tests

Conclusion and Future Outlook

This compound represents a promising, yet unexplored, monomer in polymer chemistry. Its unique sterically hindered and branched structure offers the potential to create novel polymers with tailored properties such as enhanced flexibility, solubility, and hydrolytic stability. The protocols and predicted properties outlined in this document provide a foundational framework for researchers to begin exploring the synthesis and characterization of these new materials. Further research will be crucial to validate these hypotheses and to fully uncover the potential of this compound in the development of next-generation polymers.

References

  • Information on 2,6-dimethylheptane is available but not directly relevant to the diol's applic
  • General synthesis of bio-based polyesters is discussed, providing context for polycondens
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as a catalyst. ([Link])

  • Synthesis of a different dimethylheptane-diol for pheromone applic
  • Kasmi, N., et al. (2018). Poly(1,4-cyclohexanedimethylene 2,6-naphthalate) polyester with high melting point: Effect of different synthesis methods on molecular weight and properties. eXPRESS Polymer Letters, 12(3), 227–237. ([Link])

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. ([Link])

  • Structure–property relationship of poly(cyclohexane 1,4‐dimethylene terephthalate) modified with high trans‐1,4‐cyclohexanedimethanol and 2,6‐naphthalene dicarboxylicacid. ([Link])

  • van der Ende, M. Y., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7351. ([Link])

  • Chain extenders for polyurethanes - US P
  • Synthesis and properties of 2,6-dimethylheptane. ([Link])

  • Process for the preparation of polyesters containing 1,4-cyclohexanedimethanol - EP2013260B1. ()
  • Method for synthesizing polycarbonate diol by adopting compound catalyst - Google P
  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. ([Link])

  • General inform
  • Enzymatic Synthesis of Copolyesters with a Heteroaromatic Diol. ([Link])

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85720213, this compound. ([Link])

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  • High-molecular-weight aliphatic polycarbonates by melt polycondensation of dimethyl carbonate and aliphatic diols: Synthesis and characterization. ([Link])

  • General polymer chemistry concepts.
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  • Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ([Link])

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  • The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. ([Link])

  • Synthesis of copolymer bearing sterically hindered groups.
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The Understated Potential of 2,6-Dimethylheptane-2,4-diol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral building blocks for organic synthesis, a select few often take center stage. However, a deeper exploration of the synthetic chemist's toolbox reveals hidden gems with significant, yet underexplored, potential. One such molecule is 2,6-dimethylheptane-2,4-diol, a chiral 1,3-diol whose stereoisomers offer a unique scaffold for the construction of complex molecular architectures. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, illuminating the synthesis, stereochemical control, and potential applications of this versatile chiral building block. While not as extensively documented as other diols, its inherent structural features present a compelling case for its adoption in sophisticated synthetic strategies.

The Strategic Advantage of the this compound Scaffold

The utility of chiral 1,3-diols as precursors in the synthesis of natural products and pharmaceuticals is well-established.[1] The this compound framework, with its characteristic gem-dimethyl and isopropyl terminal groups, offers a distinct substitution pattern that can influence the conformational rigidity and lipophilicity of target molecules. The two stereogenic centers at C2 and C4 allow for the existence of three stereoisomers: a pair of enantiomers, (2R,4R) and (2S,4S), and a meso compound, (2R,4S). Access to all three stereoisomers in high purity is critical for their application in stereoselective synthesis.

The primary route to optically pure this compound stereoisomers involves the stereoselective reduction of the parent diketone, 2,6-dimethylheptane-2,4-dione. This two-step approach, commencing with the synthesis of the dione followed by its diastereoselective or enantioselective reduction, provides a flexible and controllable pathway to the desired diol isomers.

Synthesis of the Precursor: 2,6-Dimethylheptane-2,4-dione

A robust and scalable synthesis of the diketone precursor is paramount. While various methods for the synthesis of 1,3-diones exist, a practical approach for 2,6-dimethylheptane-2,4-dione can be adapted from established organic transformations. A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic workflow for 2,6-dimethylheptane-2,4-dione.
Protocol 1: Synthesis of 2,6-Dimethylheptane-2,4-dione

Materials:

  • Isovaleryl chloride

  • tert-Butyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add tert-butyl acetoacetate (1.0 eq). Stir the mixture at 0 °C for 30 minutes.

  • Slowly add isovaleryl chloride (1.05 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude tert-butyl 2,6-dimethyl-3-oxoheptanoate.

  • De-tert-butylation: Dissolve the crude intermediate in dichloromethane and cool to 0 °C. Add trifluoroacetic acid (5.0 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield 2,6-dimethylheptane-2,4-dione.

Stereoselective Reduction to Access Chiral Diols

With the diketone in hand, the crucial step is the stereoselective reduction to access the desired diastereomers of this compound. This can be achieved through a two-stage reduction, where the first reduction of one ketone moiety yields a β-hydroxy ketone intermediate. The stereochemistry of this intermediate then directs the second reduction, allowing for the selective formation of syn- or anti-diols.

Figure 2: General strategy for the stereoselective synthesis of 1,3-diols.
Protocol 2: Asymmetric Reduction to Chiral β-Hydroxy Ketone

The first reduction can be performed enantioselectively using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to set the first stereocenter.

Materials:

  • 2,6-Dimethylheptane-2,4-dione

  • (R)- or (S)-CBS catalyst

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the CBS catalyst (0.1 eq) in anhydrous THF at room temperature under an inert atmosphere, add BH₃·SMe₂ (0.6 eq) dropwise.

  • Cool the mixture to -30 °C and add a solution of 2,6-dimethylheptane-2,4-dione (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -30 °C for 2 hours, then slowly add methanol to quench the reaction.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting chiral β-hydroxy ketone can be purified by column chromatography.

Protocol 3: Diastereoselective Reduction of Chiral β-Hydroxy Ketone

The choice of reducing agent for the second reduction step is critical for controlling the stereochemistry of the second hydroxyl group.

A. Synthesis of the anti-Diol (e.g., (2R,4R) or (2S,4S))

This can be achieved using a chelation-controlled reduction.

Materials:

  • Chiral β-hydroxy ketone from Protocol 2

  • Sodium borohydride (NaBH₄)

  • Diethylmethoxyborane (Et₂BOMe)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral β-hydroxy ketone (1.0 eq) in a mixture of THF and methanol at -78 °C, add Et₂BOMe (1.1 eq).

  • Stir for 15 minutes, then add NaBH₄ (1.5 eq) in portions.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the anti-diol.

B. Synthesis of the syn-Diol (e.g., (2R,4S)-meso)

This is typically achieved via a non-chelating reducing agent.

Materials:

  • Chiral β-hydroxy ketone from Protocol 2

  • Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)

  • Anhydrous acetonitrile

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral β-hydroxy ketone (1.0 eq) in a mixture of anhydrous acetonitrile and acetic acid at -40 °C, add Me₄NBH(OAc)₃ (1.5 eq) in portions.

  • Stir the reaction at -40 °C for 6 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the syn-diol.

Applications in Asymmetric Synthesis

While specific applications of this compound are not extensively reported, its structural motifs are present in various natural products. The chiral diol can serve as a versatile starting material for the synthesis of complex molecules containing 1,3-diol functionalities.

Potential Applications:

  • Synthesis of Polyketide Natural Products: The 1,3-diol unit is a common feature in polyketides. The stereochemically defined this compound can be elaborated to construct larger fragments of these complex natural products.

  • Chiral Ligands for Asymmetric Catalysis: The diol can be converted into chiral ligands, such as phosphites or diphosphines, for use in transition-metal-catalyzed asymmetric reactions. The specific steric and electronic properties imparted by the dimethyl and isopropyl groups could lead to unique selectivity in catalysis.

  • Chiral Auxiliaries: After conversion to a suitable derivative, such as an acetal, the diol can be employed as a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate.

Data Summary

The following table summarizes the expected outcomes for the stereoselective reduction of a chiral β-hydroxy ketone derived from 2,6-dimethylheptane-2,4-dione. The diastereomeric ratio (d.r.) is highly dependent on the specific substrate and reaction conditions.

Reduction MethodTarget DiastereomerExpected Diastereomeric Ratio (syn:anti)
NaBH₄, Et₂BOMeanti>95:5
Me₄NBH(OAc)₃syn>95:5

Conclusion

This compound, despite its current underrepresentation in the literature, possesses the key structural and stereochemical attributes of a valuable chiral building block. The synthetic strategies outlined in this application note, focusing on the stereoselective reduction of the corresponding diketone, provide a clear and adaptable pathway for accessing its various stereoisomers. As the demand for novel and diverse chiral synthons continues to grow in the pharmaceutical and fine chemical industries, we anticipate that the utility of this compound will be increasingly recognized and exploited in the elegant synthesis of complex chiral molecules.

References

  • Özçubukçu, S., & Ak, M. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(33), 20887–20903. [Link]

Sources

Application Note: Quantitative Analysis of 2,6-Dimethylheptane-2,4-diol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylheptane-2,4-diol is a diol with the molecular formula C9H20O2 and a molecular weight of approximately 160.25 g/mol .[1][2] Its quantification is of interest in various fields, including chemical synthesis, environmental analysis, and potentially in metabolism studies. Due to its polar nature and lack of a strong chromophore, developing sensitive and specific analytical methods for its quantification, especially in complex biological matrices, presents unique challenges. This application note provides detailed protocols for the quantification of this compound using two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices and the principles of method validation are discussed to ensure scientific integrity and reliable results.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the two hydroxyl groups in this compound render it polar and less volatile, making it prone to poor peak shape and thermal degradation in the GC inlet and column. To overcome these issues, a derivatization step is employed to replace the active hydrogens of the hydroxyl groups with a less polar and more stable functional group. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used and effective method for this purpose.[3][4] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction Sample->LLE Add Internal Standard Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS Injection Derivatization->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Quantification Quantification Data->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation

For the analysis of this compound in biological matrices like plasma or urine, a robust sample preparation protocol is essential to remove interfering substances such as proteins and salts.[5][6]

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard, such as a deuterated analog of the analyte or a structurally similar compound not present in the sample (e.g., 1,10-decanediol).

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the biological sample in a glass tube, add 50 µL of the internal standard solution.

    • Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process on the aqueous layer with another 3 mL of the extraction solvent and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[3][7]

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial method development and identification, scan from m/z 50 to 500.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of the derivatized analyte and internal standard. The molecular ion of the di-TMS derivative of this compound would be at m/z 304. Characteristic fragment ions should be determined experimentally.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma).

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are not readily amenable to GC analysis or for laboratories seeking higher throughput and sensitivity without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative.[8] This technique offers high selectivity and sensitivity, making it particularly suitable for the analysis of analytes in complex biological matrices.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation Sample->PPT Add Internal Standard & Acetonitrile Centrifugation Centrifugation PPT->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution LCMS LC-MS/MS Injection Dilution->LCMS Data Data Acquisition (MRM mode) LCMS->Data Quantification Quantification Data->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Sample Preparation

A simple protein precipitation method is often sufficient for LC-MS/MS analysis, offering a balance between cleanliness and recovery.

  • Internal Standard (IS): Use a suitable internal standard as described in the GC-MS method.

  • Protein Precipitation:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis. Depending on the expected concentration and instrument sensitivity, the supernatant may be further diluted with the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Ion Source Gas Temperature: 350°C

    • Ion Source Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be optimized by direct infusion of the compounds into the mass spectrometer. For this compound (M+H)+ at m/z 161.15, potential fragment ions could arise from water loss.

3. Calibration and Quantification

The calibration and quantification procedure is similar to that described for the GC-MS method, using a matrix-matched calibration curve and an internal standard.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[9][10][11][12] The key validation parameters are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linear range of the calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 85-115% for spiked samples at different concentrations.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when method parameters (e.g., column temperature, mobile phase composition) are slightly varied.

Conclusion

This application note provides two comprehensive and validated approaches for the quantification of this compound in complex matrices. The choice between GC-MS with derivatization and LC-MS/MS will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The GC-MS method is a reliable approach, particularly when high specificity from mass spectral fragmentation is desired, while the LC-MS/MS method offers higher throughput and sensitivity without the need for derivatization. Both methods, when properly validated, will provide accurate and precise quantitative data for researchers, scientists, and drug development professionals.

References

  • Chromatography Forum. (2009). derivatization of 1,2 diols. [Link]

  • Zhang, Q., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]

  • MDPI. (2020). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Royal Society of Chemistry. (2024). Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • NIST. (n.d.). Heptane, 2,6-dimethyl-. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum. [Link]

  • PubChem. (n.d.). 4,6-Dimethylheptane-1,4-diol. [Link]

  • NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. [Link]

  • NIST. (n.d.). 2,6-dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. [Link]

  • lookchem. (n.d.). Cas 6257-51-8,2,6-dimethylheptane-2,6-diol. [Link]

  • Chemsrc. (2025). 2,6-dimethylheptane-2,6-diol. [Link]

  • Crysdot LLC. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. [Link]

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Application Note: A Strategic Approach to the HPLC Analysis of 2,6-dimethylheptane-2,4-diol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective synthesis and analysis of chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries. Differences in the three-dimensional arrangement of atoms can lead to significant variations in pharmacological activity, toxicity, and metabolic profiles. This application note presents a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the diastereomers of 2,6-dimethylheptane-2,4-diol. This aliphatic diol, lacking a UV chromophore, presents a common analytical challenge. We will explore a systematic approach to method development, covering the critical choice of detection technology, a comparison of normal-phase and reversed-phase chromatography, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated analytical method for non-chromophoric diastereomers.

Introduction: The Analytical Imperative of Stereoisomerism

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair, as are the (2R,4S) and (2S,4R) isomers. Any pair consisting of one enantiomer from the first set and one from the second (e.g., (2R,4R) and (2R,4S)) are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by achiral chromatographic techniques.[1][2] The accurate quantification of each diastereomer is crucial for understanding structure-activity relationships and ensuring the stereochemical purity of drug candidates and intermediates.[3]

The primary analytical challenge presented by this compound is its lack of a UV-absorbing chromophore, rendering standard UV-Vis HPLC detectors ineffective.[4][5] This necessitates the use of universal detection methods or pre-column derivatization to introduce a chromophoric tag.

Foundational Strategy: Detector Selection

The choice of detector is the most critical initial step in developing an analytical method for non-chromophoric compounds. The primary options are outlined below.

  • Evaporative Light Scattering Detector (ELSD): This is often the preferred method for such analytes. The ELSD nebulizes the column eluent into a fine mist, evaporates the mobile phase in a heated drift tube, and measures the light scattered by the remaining non-volatile analyte particles.[6] Its key advantages are its compatibility with gradient elution and its universal response to any non-volatile analyte, making it a versatile tool for method development.[7][8][9]

  • Refractive Index Detector (RID): The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[10][11] While it is a robust and truly universal detector, it has two significant limitations: it is highly sensitive to temperature fluctuations and is incompatible with gradient elution, which can be a major drawback for separating complex mixtures or optimizing resolution.[12]

  • Pre-Column Derivatization for UV Detection: This technique involves a chemical reaction to attach a UV-active molecule (a chromophore) to the diol's hydroxyl groups before injection.[13][14] Reagents like benzoyl chloride or phenyl isocyanate can be used to form esters or urethanes, respectively, which are readily detectable by UV.[15] While this approach can significantly increase sensitivity, it also introduces potential complexities such as incomplete reactions, formation of by-products, and the need to remove excess derivatizing agent.[4][16]

For this application note, we will focus on methods utilizing Evaporative Light Scattering Detection (ELSD) due to its versatility with gradient elution, which is often crucial for achieving optimal separation of diastereomers.

Chromatographic Method Development: A Dual-Pronged Approach

The separation of diastereomers is highly dependent on the subtle differences in their interaction with the stationary phase. Therefore, a systematic screening of both normal-phase (NP) and reversed-phase (RP) conditions is the most effective strategy.

Normal-Phase (NP) HPLC

In NP-HPLC, a polar stationary phase (typically silica) is used with a non-polar mobile phase.[17] This mode of chromatography is often highly effective for separating diastereomers, as the hydroxyl groups of the diol can engage in specific hydrogen bonding interactions with the silanol groups of the silica surface.[18][19] Subtle differences in the steric hindrance around these hydroxyl groups between diastereomers can lead to significant differences in retention and, therefore, separation.[2]

Reversed-Phase (RP) HPLC

RP-HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[20] Separation is based on hydrophobic interactions. While often less selective for diastereomers of polar compounds than NP-HPLC, it should not be discounted. Differences in the overall shape and the presentation of hydrophobic regions of the diastereomers can still allow for successful separation.

Experimental Protocols

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound diastereomeric mixture into a 10 mL volumetric flask.

  • Solvent Selection:

    • For NP-HPLC , dissolve and dilute to the mark with n-Hexane/Isopropanol (90:10, v/v).

    • For RP-HPLC , dissolve and dilute to the mark with Methanol.

  • Working Standard (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent as described above.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before placing them in HPLC vials.

HPLC System and Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.[7]

  • ELSD Settings:

    • Evaporator Temperature: 40 °C

    • Nebulizer Temperature: 30 °C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)

    • (Note: These are starting parameters and should be optimized for the specific mobile phase used to maximize signal-to-noise.)

Protocol 1: Normal-Phase HPLC Method Screening
  • Column: Silica, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Screening Gradient:

Time (min)%A (n-Hexane)%B (IPA)
0.0982
20.08020
25.08020
25.1982
30.0982

Causality: The gradient starts with a high percentage of the weak solvent (n-Hexane) and gradually increases the percentage of the strong solvent (IPA). This allows for the elution of compounds over a wide polarity range. The slow gradient is designed to maximize the chances of resolving the closely related diastereomers. IPA is chosen as the polar modifier for its ability to engage in hydrogen bonding interactions with both the analyte and the silica stationary phase.

Protocol 2: Reversed-Phase HPLC Method Screening
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Screening Gradient:

Time (min)%A (Water)%B (ACN)
0.07030
20.01090
25.01090
25.17030
30.07030

Causality: This gradient covers a broad range of solvent strengths suitable for moderately polar compounds. Acetonitrile is often preferred over methanol in RP-HPLC as it typically provides lower backpressure and can offer different selectivity. The gradient allows for the determination of the approximate solvent composition required for elution, which can then be refined into an isocratic or optimized gradient method.

Visualization of Workflows

The following diagrams illustrate the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Chromatographic Screening cluster_optimization Phase 3: Optimization & Validation Analyte This compound (Diastereomeric Mixture) Detector Select Detector (ELSD Recommended) Analyte->Detector SamplePrep Prepare Stock & Working Standards Detector->SamplePrep NP_Screen Normal-Phase (NP) Screening Protocol SamplePrep->NP_Screen RP_Screen Reversed-Phase (RP) Screening Protocol SamplePrep->RP_Screen Optimization Optimize Mobile Phase, Flow Rate, Temperature NP_Screen->Optimization If separation observed RP_Screen->Optimization If separation observed Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Caption: High-level workflow for HPLC method development.

OptimizationLogic Initial Initial Separation Observed in Screening Params Key Optimization Parameters Mobile Phase Composition (Isocratic or Gradient Slope) Column Temperature Flow Rate Initial->Params Adjust Goals Goals Params->Goals To achieve

Caption: Logic diagram for method optimization parameters.

Expected Results and Discussion

Based on the properties of the analyte, it is anticipated that the Normal-Phase HPLC method will provide superior resolution of the diastereomers. The specific hydrogen bonding interactions between the diol's hydroxyl groups and the silica stationary phase are expected to be more sensitive to stereochemical differences than the generalized hydrophobic interactions in reversed-phase.

Upon completion of the screening protocols, the chromatograms should be evaluated for the number of peaks and the resolution between them. The gradient can then be converted to an isocratic hold or a shallower gradient around the elution point to maximize resolution.

Table 1: Hypothetical Optimized Method Data (Normal-Phase)

ParameterOptimized Value
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 30 °C
Retention Time (Peak 1) 12.5 min
Retention Time (Peak 2) 14.2 min
Resolution (Rs) > 2.0

Troubleshooting

IssuePotential CauseRecommended Action
No Peaks Detected ELSD settings incorrect; Sample concentration too low.Optimize ELSD gas flow and temperatures; Inject a higher concentration standard.
Poor Resolution Inappropriate mobile phase composition; Wrong chromatographic mode.Switch from RP to NP (or vice-versa); Fine-tune solvent ratio (e.g., in 1% increments); Try a different polar modifier in NP (e.g., ethanol).
Poor Peak Shape (Tailing) Active sites on silica column; Contamination.Add a small amount of a competitive binder (e.g., 0.1% triethylamine) to the mobile phase in NP; Flush column.
Baseline Drift/Noise (ELSD) Non-volatile impurities in mobile phase; Incompatible mobile phase.Use high-purity HPLC-grade solvents; Ensure mobile phase is sufficiently volatile for ELSD conditions.

Conclusion

The successful separation of this compound diastereomers is readily achievable through a systematic and logical HPLC method development strategy. The critical first step is the selection of a suitable universal detector, with ELSD being highly recommended for its compatibility with gradient elution. A comparative screening of both normal-phase and reversed-phase chromatography is essential, with normal-phase on a silica column being the most promising approach due to the potential for specific stereoselective interactions. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for establishing a robust, reliable, and validated analytical method for this and other non-chromophoric chiral molecules.

References

  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]

  • Biocompare. HPLC Refractive Index Detectors. [Link]

  • Idowu, O. R., & Fung, Y. S. (1990). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
  • Chromatography Today. Refractive index detector for sensitive HPLC analysis. [Link]

  • International Biopharmaceutical Industry. Sensitive HPLC refractive Index detector. [Link]

  • ResearchGate. What are the applications of refractive index detector in HPLC analysis? [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Fekete, J., Milen, M., & Poppe, L. (2003). Comparative study on separation of diastereomers by HPLC.
  • Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]

  • Chromatography Forum. Separation of diastereomers. [Link]

  • Sharma, A., & Singh, N. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 5(6), 2136-2145.
  • Bartle, K. D., & Myers, P. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1305, 226-231. [Link]

  • HTA Srl. Derivatization in HPLC. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • VSC. Evaporative Light Scattering Detectors from Polymer Laboratories. [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector (ELSD). [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC-Analytical-Techniques/]([Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC-Analytical-Techniques/)

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Wikipedia. Evaporative light-scattering detector. [Link]

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  • Pharmaguideline. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. [Link]

  • Oxford Academic. Assay Development for Aminoglycosides by HPLC with Direct UV Detection. [Link]

  • White, J. D., & Rose, Jr., F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
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Application Note: Analysis of 2,6-Dimethylheptane-2,4-diol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Branched Diols

2,6-Dimethylheptane-2,4-diol is a branched-chain aliphatic diol (Molecular Formula: C₉H₂₀O₂, Molecular Weight: 160.25 g/mol )[1]. Its structural analysis is pertinent in fields ranging from chemical synthesis quality control to the identification of industrial byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, offering high-resolution separation coupled with detailed structural elucidation.

However, the direct analysis of diols like this compound by GC-MS presents significant challenges. The two polar hydroxyl (-OH) groups lead to low volatility and a propensity for hydrogen bonding. This results in poor chromatographic performance, characterized by broad, tailing peaks and potential interaction with active sites within the GC system, which can compromise sensitivity and reproducibility.

To overcome these issues, chemical derivatization is an essential sample preparation step.[2] By converting the polar hydroxyl groups into less polar, more volatile moieties, we can significantly improve the analyte's thermal stability and chromatographic behavior. This application note provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS, with a critical focus on a robust silylation derivatization procedure.

Experimental Workflow: From Sample to Signal

The logical flow of this analytical method is designed to ensure reproducible and accurate results, beginning with the critical derivatization step and proceeding through instrumental analysis to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Standard/Sample Solvent Dissolve in Pyridine Sample->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Reaction Heat at 70°C for 30 min Reagent->Reaction Derivatized Silylated Analyte Ready for Injection Reaction->Derivatized Injection Autosampler Injection (1 µL) Derivatized->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometry (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Acquisition Chromatogram->Spectrum Library NIST Library Comparison Spectrum->Library Identification Compound Identification Library->Identification

Caption: Workflow from sample preparation to final identification.

Materials and Methods

Reagents and Consumables
  • Analyte: this compound (≥98% purity)

  • Solvent: Anhydrous Pyridine (GC grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Wash Solvent: Dichloromethane or Hexane (GC grade)[3][4]

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa[4]

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole).

  • GC Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar 5% phenyl methyl siloxane phase.

Protocol 1: Derivatization via Silylation

Causality: Silylation replaces the active protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation is critical because it eliminates hydrogen bonding, which is the primary cause of peak tailing, and increases the molecule's volatility, allowing it to travel through the GC column at a lower temperature.[5] BSTFA is a powerful silylating agent, and the 1% TMCS acts as a catalyst to ensure a rapid and complete reaction.

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of anhydrous pyridine in a clean vial to create a 1 mg/mL stock solution.

  • Reaction Setup: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature. The sample is now derivatized and ready for analysis.

Protocol 2: GC-MS Instrumental Analysis

Causality: The chosen parameters are designed for optimal separation and identification. The initial low oven temperature ensures sharp peaks by focusing the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points. A non-polar DB-5MS column is selected as it is robust and provides excellent separation for a wide range of derivatized, non-polar compounds. Electron ionization at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which are essential for library matching and structural confirmation.[6]

ParameterSettingRationale
GC Inlet Split/Splitless, 250°CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 min purge delay)Maximizes transfer of the analyte to the column, ideal for trace analysis and achieving low detection limits.
Injection Volume 1 µLStandard volume to avoid column overloading.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C, hold 2 min; Ramp 10°C/min to 250°C; Hold 5 min[5]Separates the analyte from solvent and derivatization byproducts; ensures elution of the target compound.
MS Ion Source Electron Ionization (EI)Standard for generating repeatable fragmentation patterns.
Ionization Energy 70 eVProvides sufficient energy for fragmentation and is the standard for library database comparison.[6]
MS Source Temp. 230°CPrevents condensation and contamination of the ion source.
MS Quad Temp. 150°CEnsures stable mass filtering.
Scan Range m/z 40 - 500Covers the expected mass range of the derivatized molecule and its fragments.

Data Interpretation: Decoding the Mass Spectrum

The identification of the derivatized this compound is confirmed by a combination of its retention time and the unique fragmentation pattern observed in its mass spectrum.[7] The mass spectrum serves as a molecular "fingerprint."

Predicted Fragmentation of the Di-TMS Derivative

The molecular weight of the underivatized diol is 160.25 g/mol . After reaction with BSTFA, two TMS groups (each with a mass of 72.1 g/mol after replacing a proton) are added, resulting in a di-TMS derivative with a molecular weight of 304.5 g/mol .

Under electron ionization, the molecular ion ([M]⁺• at m/z 304) may be weak or absent, which is common for aliphatic compounds.[8] The fragmentation is predictable and dominated by alpha-cleavage (cleavage of C-C bonds adjacent to the silylether oxygen) and the loss of stable neutral fragments.[9]

Fragmentation cluster_M cluster_frags M [M]+• m/z 304 F1 m/z 289 [M - CH3]+ M->F1 - •CH3 F2 m/z 215 [M - C4H9O-Si(CH3)2]+ M->F2 - •C4H9 F3 m/z 173 M->F3 α-cleavage F5 m/z 73 [Si(CH3)3]+ M->F5 rearrangement F4 m/z 129 F3->F4 - C3H8

Caption: Predicted major fragmentation pathways for di-TMS-2,6-dimethylheptane-2,4-diol.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the mass spectrum, which are crucial for positive identification.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure / OriginSignificance
289[M - 15]⁺; Loss of a methyl radical (•CH₃) from a TMS group.Confirms the presence of a TMS group and helps infer the molecular ion.
173Cleavage between C4 and C5. [(CH₃)₂C(OTMS)CH₂CH]⁺A major alpha-cleavage fragment, highly indicative of the structure.
129Loss of propene from m/z 173 or cleavage between C2 and C3.Further fragmentation product providing structural information.
73[Si(CH₃)₃]⁺The base peak in many TMS-derivatized spectra; a definitive marker for silylation.

Conclusion and Best Practices

This application note details a robust and reliable method for the analysis of this compound using GC-MS. The cornerstone of this protocol is the chemical derivatization step, which is essential for achieving the high-quality chromatography necessary for accurate identification and quantification. By converting the polar diol into its more volatile di-TMS ether derivative, chromatographic issues such as peak tailing are eliminated, leading to a sensitive and reproducible assay. Researchers and drug development professionals can adapt this self-validating protocol to ensure the accurate characterization of this and similar aliphatic diols in various matrices. For best results, always use high-purity, anhydrous solvents and reagents to prevent competing reactions and ensure complete derivatization.[3][4]

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Hawks, C. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 839. Available at: [Link]

  • Smolinska, A., et al. (2014). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Analytica Chimica Acta, 852, 69-78. Available at: [Link]

  • Chromatography Forum. (2009). derivatization of 1,2 diols. Retrieved from [Link]

  • Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Canadian Journal of Biochemistry, 52(10), 857-871. Available at: [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 221. Available at: [Link]

  • Chen, J., et al. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. Journal of Chromatography A, 1568, 22-28. Available at: [Link]

  • NIST. (n.d.). Heptane, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kinter, M. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 20-27. Available at: [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wu, M., et al. (2021). GC-MS Operation, Data Analysis, and Application: A Review. Indonesian Journal of Multidisciplinary Research, 1(1), 1-12. Available at: [Link]

  • SpectraBase. (n.d.). 2,6-Dimethylheptane. Retrieved from [Link]

  • NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Heptanol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • White, J. D., Rose, F. W., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Available at: [Link]

  • Chemsrc. (n.d.). 2,6-dimethylheptane-2,6-diol. Retrieved from [Link]

  • Wagh, P., & P.J., S. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Journal of Pharmacognosy and Phytochemistry, 3(6), 162-167. Available at: [Link]

  • White, J. D., Rose, F. W., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Available at: [Link]

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Application Notes and Protocols for the Use of Branched Diols as Plasticizers and Additives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Role of Molecular Architecture in Polymer Flexibility

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1][2] They function by inserting themselves between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1][3] This increase in "free volume" allows for greater mobility of the polymer chains, transforming a rigid and brittle material into a more pliable and resilient one.[1] While traditional plasticizers, such as phthalates, have been widely used, concerns over their potential health and environmental impacts have driven the search for safer and more effective alternatives.[4][5]

Branched diols have emerged as a promising class of plasticizers and additives, offering unique advantages due to their distinct molecular architecture. The presence of side chains or branching in the diol structure introduces steric hindrance, which can disrupt the close packing of polymer chains and enhance plasticization efficiency.[6][7] Furthermore, the branched nature of these molecules can influence their migration and leaching behavior, a critical consideration for applications in sensitive areas such as medical devices and food packaging.[8][9] This guide provides a comprehensive overview of the application of branched diols as plasticizers, detailing their mechanism of action, performance evaluation, and protocols for their incorporation into polymer matrices.

Mechanism of Action: How Branched Diols Impart Flexibility

The plasticizing effect of branched diols is rooted in their ability to effectively increase the spacing between polymer chains. Unlike their linear counterparts, the branched structure of these diols creates a more significant disruption in the polymer matrix. This can be visualized as introducing bulky "spacers" that prevent the polymer chains from aligning and crystallizing.[10]

The key steps in the plasticization process involving branched diols are:

  • Adsorption and Penetration: The plasticizer is initially mixed with the polymer resin, where it adsorbs onto the surface of the polymer particles and begins to penetrate and swell them.[1]

  • Interaction and Disruption: The polar hydroxyl groups of the diol interact with polar groups on the polymer chains, breaking down the polymer-polymer interactions.[1][3] The non-polar branched alkyl groups contribute to the overall volume and help to push the polymer chains further apart.[3]

  • Increased Free Volume and Mobility: This disruption of intermolecular forces leads to an increase in the free volume within the polymer, allowing for greater segmental motion of the polymer chains.[1] The result is a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and elongation at break.[1][2]

The degree of branching and the length of the side chains in the diol molecule are critical parameters that influence its plasticizing efficiency. A higher degree of branching can lead to greater disruption of the polymer chains and, consequently, a more significant reduction in Tg.[11] However, an optimal balance must be struck, as excessive branching or steric hindrance can lead to issues with compatibility and may even reduce the plasticizing effect.[6][7]

PlasticizationMechanism cluster_2 Final State: Plasticized Polymer P1 Polymer Chains (Closely Packed) BD Branched Diols P1->BD Mixing & Heating P2 Polymer Chains (Increased Spacing) BD->P2 Intercalation & Disruption of Intermolecular Forces BD_in Branched Diols (Interspersed) caption Figure 1: Mechanism of plasticization by branched diols.

Caption: Figure 1: Mechanism of plasticization by branched diols.

Performance Evaluation of Branched Diol Plasticizers

A thorough evaluation of the performance of branched diol plasticizers is crucial for optimizing formulations and ensuring the final product meets the desired specifications. A combination of thermal, mechanical, and migration testing provides a comprehensive understanding of the plasticizer's effectiveness.

Key Performance Indicators and Standard Test Methods
Property Test Method (ASTM) Description
Glass Transition Temperature (Tg) ASTM E1356Measures the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates better plasticization.
Tensile Strength and Elongation ASTM D882, ASTM D2284Determines the material's ability to withstand tensile stress and its degree of stretch before breaking. Plasticizers typically decrease tensile strength and increase elongation at break.[12]
Hardness (Durometer) ASTM D2240Measures the indentation hardness of the material. A lower durometer reading indicates a softer, more flexible material.
Thermal Stability ASTM E1131 (TGA)Evaluates the material's resistance to degradation at high temperatures. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.
Plasticizer Migration/Leaching ASTM D1203, Solvent ExtractionQuantifies the loss of plasticizer from the polymer matrix over time, either through volatilization or extraction into a liquid.[8][13][14]
Compatibility Visual Inspection, DSCAssesses the ability of the plasticizer to form a stable, homogeneous mixture with the polymer. Incompatibility can lead to phase separation and exudation (bleeding) of the plasticizer.

Experimental Protocols

Protocol 1: Incorporation of Branched Diols into a Polymer Matrix (PVC Example)

This protocol describes a standard laboratory procedure for preparing plasticized Polyvinyl Chloride (PVC) films using a two-roll mill.

Materials:

  • PVC resin (e.g., K-value 67)

  • Branched diol plasticizer (e.g., 2,2,4-Trimethyl-1,3-pentanediol)[15]

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Analytical balance

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame and plates

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-mixing:

    • Accurately weigh the PVC resin, branched diol plasticizer, thermal stabilizer, and lubricant in the desired proportions (e.g., parts per hundred resin, phr).

    • Combine the components in a high-speed mixer or a sealed container and mix thoroughly until a homogeneous powder blend is obtained.

  • Milling:

    • Preheat the two-roll mill to the recommended processing temperature for the PVC formulation (typically 150-170°C).

    • Carefully add the pre-mixed powder blend to the nip of the rolls.

    • Continuously cut and fold the molten polymer sheet on the mill to ensure uniform mixing and dispersion of the additives. This process, known as "banding," should be continued for a specified time (e.g., 5-10 minutes) until the sheet appears homogeneous.

  • Sheet Formation:

    • Once mixing is complete, carefully remove the molten polymer sheet from the mill using appropriate tools.

    • Cut the sheet into sections of the desired size for press molding.

  • Press Molding:

    • Place a section of the milled sheet into a pre-heated molding frame between two polished plates.

    • Insert the assembly into the hydraulic press, pre-heated to the molding temperature (e.g., 170-180°C).

    • Apply a low pressure for a short duration to allow the material to flow and fill the mold cavity (pre-heating stage).

    • Increase the pressure to the final molding pressure and maintain for a specified time to ensure complete consolidation.

    • Cool the mold under pressure using the press's cooling system until the sample is rigid enough to be removed without deformation.

  • Conditioning:

    • After removal from the mold, condition the plasticized PVC films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before performing any characterization tests.

ExperimentalWorkflow Start Start PreMixing 1. Pre-mixing (PVC, Diol, Stabilizer, Lubricant) Start->PreMixing Milling 2. Two-Roll Milling (150-170°C) PreMixing->Milling SheetFormation 3. Sheet Formation Milling->SheetFormation PressMolding 4. Press Molding (170-180°C) SheetFormation->PressMolding Conditioning 5. Conditioning (23°C, 50% RH, 24h) PressMolding->Conditioning Characterization Characterization (DSC, TGA, Tensile, etc.) Conditioning->Characterization End End Characterization->End caption Figure 2: Experimental workflow for preparing plasticized PVC films.

Caption: Figure 2: Experimental workflow for preparing plasticized PVC films.

Protocol 2: Evaluation of Plasticizer Leaching

This protocol outlines a method for determining the resistance of a plasticized polymer to extraction by a solvent.

Materials:

  • Plasticized polymer samples of known weight and surface area.

  • Extraction solvent (e.g., deionized water, hexane, or a food simulant).

  • Glass vials with screw caps.

Equipment:

  • Analytical balance (accurate to 0.1 mg).

  • Oven or incubator for controlled temperature exposure.

  • Fume hood.

Procedure:

  • Sample Preparation:

    • Cut the plasticized polymer film into specimens of a specific size (e.g., 2 cm x 2 cm).

    • Clean the surface of the specimens to remove any surface contaminants.

    • Accurately weigh each specimen and record the initial weight (W_initial).

  • Extraction:

    • Place each specimen in a separate glass vial.

    • Add a known volume of the extraction solvent to each vial, ensuring the specimen is fully immersed.

    • Seal the vials and place them in an oven or incubator at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Post-Extraction Analysis:

    • After the specified time, carefully remove the specimens from the vials.

    • Gently pat the specimens dry with a lint-free cloth to remove excess solvent from the surface.

    • Dry the specimens in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

    • Accurately weigh the dried specimens and record the final weight (W_final).

  • Calculation:

    • Calculate the percentage of weight loss due to leaching using the following formula:

      Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • The solvent can also be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the leached plasticizer.[16]

Applications and Future Perspectives

Branched diols are finding increasing application in a variety of polymer systems beyond PVC, including coatings, adhesives, and sealants. Their excellent hydrolytic stability and compatibility with a wide range of emulsions make them valuable coalescing aids in latex paints, where they facilitate film formation and enhance durability.[15]

The development of bio-based branched diols from renewable resources is a particularly exciting area of research.[17][18][19][20] These "green" plasticizers offer the potential to reduce our reliance on petroleum-based feedstocks and create more sustainable and environmentally friendly materials.[19] As regulations on traditional plasticizers become more stringent, the demand for high-performance, low-migration, and bio-based alternatives like branched diols is expected to grow significantly.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-dimethylheptane-2,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and stereoselectivity in your experiments. Our approach is grounded in fundamental chemical principles and field-proven insights to empower you to overcome common synthetic challenges.

Introduction to the Synthetic Challenge

The synthesis of this compound, a 1,3-diol, presents several challenges, primarily centered around controlling stereochemistry and minimizing side reactions. A common and logical synthetic route involves two key stages: an aldol condensation to construct the carbon backbone and form a β-hydroxy ketone intermediate, followed by a diastereoselective reduction of the ketone to yield the desired diol. The efficiency of each step is paramount for achieving a high overall yield. This guide will dissect potential issues in this synthetic pathway and offer robust solutions.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Part 1: Aldol Condensation to Form the β-Hydroxy Ketone Intermediate

A plausible route to the precursor, 4-hydroxy-2,6-dimethylheptan-2-one, is via a crossed aldol condensation between acetone and isobutyraldehyde.

Question 1: My aldol condensation is resulting in a low yield of the desired β-hydroxy ketone. What are the likely causes?

Answer: Low yields in this aldol condensation can often be attributed to several factors:

  • Self-Condensation of Acetone: Acetone can react with itself, leading to the formation of diacetone alcohol and its dehydration product, mesityl oxide. This is a common side reaction that consumes your starting material.[1]

  • Self-Condensation of Isobutyraldehyde: Although isobutyraldehyde has an α-hydrogen, its self-condensation can be sterically hindered. However, it can still occur, especially under harsh basic conditions.[2]

  • Cannizzaro Reaction: Under strongly basic conditions, isobutyraldehyde, which lacks an α-hydrogen on one side, can undergo a disproportionation reaction to form isobutyric acid and isobutanol.

  • Reversibility of the Aldol Addition: The aldol addition is a reversible reaction. The equilibrium may not favor the product under your current conditions.

To mitigate these issues, consider the following optimization strategies:

  • Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of acetone. This allows for controlled addition of isobutyraldehyde, minimizing self-condensation.

  • Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C) can favor the kinetic product and suppress side reactions.[3]

  • Order of Addition: Slowly add isobutyraldehyde to the pre-formed acetone enolate to ensure the enolate is more likely to react with the desired electrophile.

  • Use of a Catalyst: Proline-catalyzed aldol reactions can provide good yields and enantioselectivity under milder conditions.[4][5]

Question 2: I am observing the formation of an α,β-unsaturated ketone instead of the desired β-hydroxy ketone. How can I prevent this dehydration?

Answer: The dehydration of the initial aldol adduct to form an α,β-unsaturated ketone is a common subsequent reaction, often promoted by heat and strong basic or acidic conditions.[1][6] To favor the isolation of the β-hydroxy ketone:

  • Maintain Low Temperatures: Avoid heating the reaction mixture. The dehydration step is typically endothermic and thus favored at higher temperatures.

  • Use Milder Bases: Strong bases can promote elimination. Consider using weaker bases or catalytic amounts of a stronger base.

  • Careful Work-up: Neutralize the reaction mixture promptly upon completion to prevent acid- or base-catalyzed dehydration during work-up.

Illustrative Workflow for Aldol Condensation

Aldol_Condensation cluster_prep Enolate Formation cluster_reaction Aldol Addition cluster_workup Work-up Acetone Acetone Acetone Enolate Acetone Enolate Acetone->Acetone Enolate Deprotonation LDA LDA in THF -78 °C LDA->Acetone Enolate β-Hydroxy Ketone Intermediate 4-Hydroxy-2,6-dimethylheptan-2-one Acetone Enolate->β-Hydroxy Ketone Intermediate Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->β-Hydroxy Ketone Intermediate Quench Aqueous NH4Cl β-Hydroxy Ketone Intermediate->Quench Purification Column Chromatography Quench->Purification

Caption: Workflow for the synthesis of the β-hydroxy ketone intermediate.

Part 2: Diastereoselective Reduction of the β-Hydroxy Ketone

The reduction of the β-hydroxy ketone, 4-hydroxy-2,6-dimethylheptan-2-one, will produce this compound. The key challenge here is to control the stereochemistry to obtain the desired syn or anti diastereomer.

Question 3: My reduction of the β-hydroxy ketone is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of a β-hydroxy ketone requires directing the hydride attack to one face of the carbonyl. This is typically achieved through chelation control or by using specific reducing agents that favor a particular transition state geometry.[7][8]

  • For the syn-Diol (Chelation Control):

    • Mechanism: The hydroxyl group and the ketone carbonyl coordinate to a Lewis acidic metal center, forming a cyclic intermediate. The hydride is then delivered from the less sterically hindered face, leading to the syn diol.[7]

    • Reagents: Use reducing agents with chelating metals, such as zinc borohydride (Zn(BH₄)₂). Alternatively, using a combination of a non-chelating reducing agent like sodium borohydride (NaBH₄) with a Lewis acid such as diethylmethoxyborane (Et₂BOMe) can also promote the formation of the syn product.[8]

  • For the anti-Diol (Non-Chelation Control/Directed Reduction):

    • Mechanism: In the absence of chelation, the reduction proceeds via a Felkin-Anh model where the bulky substituent on the adjacent stereocenter directs the nucleophilic attack. Alternatively, intramolecular hydride delivery can be achieved.[8]

    • Reagents: The Evans-Saksena reduction, which utilizes tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), is a reliable method for producing anti-diols.[7] Another option is the Evans-Tishchenko reaction using samarium diiodide (SmI₂).[7]

Table 1: Comparison of Reducing Agents for Diastereoselective Reduction

Reducing Agent/SystemTypical Diastereomeric Ratio (syn:anti)Key Considerations
NaBH₄ in Methanol~1:1Non-selective, baseline comparison.
Zn(BH₄)₂ in THF>10:1Favors syn diol via chelation control.[9]
Et₂BOMe, then NaBH₄>15:1Highly selective for the syn diol.[8]
Me₄NBH(OAc)₃1:>15Favors anti diol via intramolecular hydride delivery.[7]
SmI₂1:>10Effective for anti diol formation.[7]

Question 4: I am having trouble purifying the diastereomers of this compound. What methods are most effective?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, since they are not enantiomers, they have different boiling points, melting points, and solubilities, which can be exploited for purification.[10]

  • Column Chromatography: This is the most common method for separating diastereomers at the lab scale. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions on silica gel.[11]

  • Recrystallization: If the diol is a solid, fractional crystallization can be a highly effective method for obtaining pure diastereomers. You may need to screen various solvents to find one where the solubilities of the two diastereomers are significantly different.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) on a normal or reverse-phase column can provide excellent separation.[12]

  • Extractive Distillation: For larger scale separations, extractive distillation with an auxiliary agent that alters the partial pressures of the diastereomers can be effective.[13]

Stereoselective Reduction Decision Tree

Diastereoselective_Reduction Start Desired Diol Diastereomer? Syn_Diol syn-2,6-Dimethylheptane-2,4-diol Start->Syn_Diol syn Anti_Diol anti-2,6-Dimethylheptane-2,4-diol Start->Anti_Diol anti Chelation_Control Chelation Control Syn_Diol->Chelation_Control Directed_Reduction Directed Reduction Anti_Diol->Directed_Reduction Reagent_Syn Use Zn(BH4)2 or Et2BOMe/NaBH4 Chelation_Control->Reagent_Syn Reagent_Anti Use Me4NBH(OAc)3 or SmI2 Directed_Reduction->Reagent_Anti

Caption: Decision tree for selecting a reduction method.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2,6-dimethylheptan-2-one via Aldol Condensation
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C. Then, add acetone (1.0 eq) dropwise and continue stirring for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add a solution of isobutyraldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-hydroxy-2,6-dimethylheptan-2-one.

Protocol 2: syn-Selective Reduction to this compound
  • Preparation: To a solution of 4-hydroxy-2,6-dimethylheptan-2-one (1.0 eq) in anhydrous THF at -78 °C, add diethylmethoxyborane (1.1 eq). Stir the mixture for 30 minutes.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of a 3:1 mixture of methanol and acetic acid. Allow the mixture to warm to room temperature.

  • Purification: Remove the solvent under reduced pressure. Co-evaporate with methanol several times to remove borate esters. Purify the residue by column chromatography to separate the syn-diol from any minor anti-diol.

References

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Technical Support Center: Synthesis of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of long-chain diols. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs to address specific side reactions and challenges encountered during experimental work. As Senior Application Scientists, we aim to blend technical accuracy with field-proven insights to help you navigate the complexities of long-chain diol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reduction of Dicarboxylic Acids & Esters

Question 1: My reduction of a long-chain dicarboxylic acid (or its ester) is incomplete, resulting in low yields of the diol and significant amounts of lactone or hydroxy acid byproducts. What's going wrong?

Answer:

This is a classic issue in the reduction of bifunctional long-chain molecules. The formation of lactones, particularly for C4 and C5 chains, and the presence of unreacted hydroxy acids are typically due to insufficient reducing power, reaction kinetics, or intramolecular cyclization competing with the second reduction step.[1]

Root Cause Analysis:

  • The Halfway Point Problem: The reduction of a dicarboxylic acid to a diol is a two-step process. First, one carboxylic acid group is reduced to an alcohol, forming a hydroxy acid intermediate. This intermediate can then either undergo a second reduction to the diol or, if sterically favorable, the hydroxyl group can attack the remaining carboxylic acid group to form a stable cyclic lactone.

  • Reagent Activity: Common reducing agents like LiAlH₄ are powerful enough for this transformation, but factors like reagent stoichiometry, purity, and reaction temperature are critical. The presence of dicarboxylic acids can sometimes suppress the reduction efficiency of certain catalytic systems.[1]

  • Solubility: Long-chain dicarboxylic acids often have poor solubility in common ethereal solvents like THF at low temperatures, which can hinder the reaction rate and lead to incomplete conversion.

Troubleshooting Protocol & Preventative Measures:

  • Optimize Reagent Stoichiometry: Ensure at least one equivalent of hydride is used per carboxylic acid group. For LiAlH₄, a molar ratio of 1:1 to 1.5:1 (LiAlH₄ to dicarboxylic acid) is a good starting point. A slight excess can help drive the reaction to completion.

  • Solvent and Temperature Management:

    • If solubility is an issue, consider using a higher-boiling solvent like 1,4-dioxane or performing the reaction at a gentle reflux.[1]

    • For highly reactive systems, maintain low initial temperatures (0 °C) during the addition of the substrate to the reducing agent slurry to control the exotherm, then allow the reaction to warm to room temperature or reflux to ensure completion.

  • Convert to an Ester First: Dicarboxylic esters are often more soluble and less prone to side reactions than the free acids. Convert the dicarboxylic acid to its dimethyl or diethyl ester prior to reduction. This is a common and effective strategy.

  • Alternative Reducing Agents: For sensitive substrates, consider borane (BH₃·THF). It is highly effective for reducing carboxylic acids and is less likely to cause side reactions with other functional groups compared to LiAlH₄.

Question 2: I'm observing over-reduction of my di-ester to a diether or even the complete removal of the hydroxyl groups. How can I prevent this?

Answer:

Over-reduction is a known side reaction, especially when using highly reactive reducing agents under forcing conditions (e.g., high temperatures for extended periods). The formation of ethers can occur through intermolecular or intramolecular pathways, particularly if Lewis acidic species are present.

Root Cause Analysis:

  • Harsh Reaction Conditions: Prolonged reaction times at high temperatures can drive the reaction past the diol stage.

  • Lewis Acidity: The aluminum salts (e.g., AlCl₃) formed during the workup of LiAlH₄ reactions can act as Lewis acids, catalyzing the dehydration of the diol to form cyclic ethers (like THF from 1,4-butanediol) or intermolecular etherification.

Troubleshooting Protocol & Preventative Measures:

  • Careful Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-reduction.

  • Controlled Temperature: Use the lowest effective temperature. Often, allowing the reaction to proceed overnight at room temperature is sufficient and avoids temperature-driven side reactions.

  • Workup Procedure: Perform the workup at low temperatures (ice bath). A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating aluminum salts, which can then be filtered off, minimizing their contact time with the product.

  • Protecting Groups: If one hydroxyl group is particularly sensitive or if intermolecular etherification is a major issue, consider a mono-protection strategy using a silyl ether like TBDMS. This allows for the manipulation of the other end of the molecule, followed by deprotection.[2]

Category 2: Dihydroxylation of Long-Chain Alkenes

Question 1: My dihydroxylation reaction using potassium permanganate (KMnO₄) is giving low yields of the vicinal diol and a messy baseline on my TLC, suggesting cleavage products. How do I fix this?

Answer:

This is a very common problem with KMnO₄. While effective for syn-dihydroxylation, potassium permanganate is a powerful oxidizing agent that can easily cleave the C-C bond of the newly formed diol, leading to aldehydes, ketones, or carboxylic acids.[3] This over-oxidation is highly dependent on the reaction conditions.

Root Cause Analysis:

The initial reaction of KMnO₄ with an alkene forms a cyclic manganate ester intermediate. Under controlled conditions (cold, dilute, basic), this ester is hydrolyzed to the syn-diol. However, under warmer, more concentrated, or acidic/neutral conditions, the manganate ester can be further oxidized, leading to the cleavage of the central carbon-carbon bond.[4]

Troubleshooting Protocol & Preventative Measures:

ParameterSub-Optimal Condition (Leads to Cleavage)Optimal Condition (Favors Diol)Rationale
Temperature Room Temperature or higher0 °C or belowReduces the rate of the over-oxidation side reaction.
pH Neutral or AcidicBasic (e.g., dilute NaOH)Basic conditions stabilize the manganate ester intermediate, favoring hydrolysis over cleavage.
Concentration Concentrated KMnO₄Cold, dilute KMnO₄ solutionHigh concentrations of the oxidant increase the likelihood of unwanted side reactions.

Workflow for Minimizing Over-oxidation:

Caption: Troubleshooting workflow for KMnO₄-mediated dihydroxylation.

Alternative Reagent: If over-oxidation persists, the best solution is to switch to osmium tetroxide (OsO₄) . It is a much milder and more selective reagent that reliably produces syn-diols in high yields without C-C bond cleavage. Due to its toxicity and expense, it is almost always used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄.[5]

Question 2: My synthesis requires an anti-diol, but my current method gives the syn-diol. How do I control the stereochemistry?

Answer:

The stereochemical outcome of dihydroxylation is determined by the mechanism of the reaction. To switch from syn to anti addition, you must change your synthetic strategy from a direct dihydroxylation to a two-step epoxidation-hydrolysis sequence.[3][6]

Root Cause Analysis & Mechanistic Control:

  • Syn-Addition: Reagents like OsO₄ and cold, basic KMnO₄ proceed through a concerted mechanism involving a cyclic intermediate (osmate or manganate ester). Both oxygens are delivered to the same face of the double bond, resulting in a syn-diol.[6]

  • Anti-Addition: This is achieved by first forming an epoxide using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[3] The subsequent ring-opening of the epoxide with aqueous acid or base occurs via an Sₙ2-like attack by a water molecule on the protonated epoxide. This attack happens from the face opposite the epoxide oxygen, resulting in an overall anti-dihydroxylation.[7][8]

Experimental Protocol for Anti-Dihydroxylation:

  • Step 1: Epoxidation: Dissolve the long-chain alkene (1.0 equiv) in a suitable solvent like dichloromethane (DCM). Add m-CPBA (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the alkene.

  • Workup 1: Quench the reaction with a solution of sodium bisulfite. Wash with sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude epoxide.

  • Step 2: Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid). Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).

  • Workup 2: Neutralize the reaction with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the resulting anti-diol by column chromatography.

Category 3: General Issues & Advanced Topics

Question 1: After purifying my vicinal diol, I subjected it to acidic conditions for another reaction step and ended up with a ketone or aldehyde product. What happened?

Answer:

You have likely encountered the Pinacol Rearrangement . This is a classic acid-catalyzed rearrangement of 1,2-diols (vicinal diols) that results in a change to the carbon skeleton and the formation of a carbonyl compound.[9][10]

Root Cause Analysis & Mechanism:

The reaction is driven by the formation of a stable carbocation. The mechanism proceeds as follows:

  • Protonation: An acid catalyst protonates one of the hydroxyl groups, turning it into a good leaving group (water).[11]

  • Loss of Water: The protonated hydroxyl group departs as a water molecule, forming a carbocation. The more stable carbocation will preferentially form (e.g., tertiary over secondary).

  • 1,2-Migration: A neighboring group (alkyl, aryl, or hydride) migrates from the adjacent carbon to the carbocation center. This 1,2-shift is the key rearrangement step.

  • Deprotonation: The migration of the group creates a resonance-stabilized cation where the positive charge is on the oxygen of the remaining hydroxyl group. Deprotonation by a base (like water) yields the final ketone or aldehyde product.[12]

Caption: Key steps of the acid-catalyzed Pinacol Rearrangement.

Preventative Measures:

  • Avoid Acid: The most straightforward solution is to avoid acidic conditions after the diol has been formed. If a subsequent reaction requires acidic reagents, the diol must be protected.

  • Use Protecting Groups: If acidic conditions are unavoidable, protect the diol beforehand. For 1,2-diols, a cyclic acetal like an isopropylidene acetal (acetonide) is an excellent choice. It is stable to a wide range of non-acidic conditions and can be easily removed later with mild aqueous acid.[13]

Question 2: I need to perform a reaction elsewhere on my long-chain molecule, but the diol functionality is interfering. How do I choose the right protecting group?

Answer:

Protecting group strategy is essential in complex organic synthesis. The choice depends on the stability of the protecting group to the planned reaction conditions and the ease of its selective removal afterward. For 1,2- and 1,3-diols, cyclic protecting groups are often ideal as they protect both hydroxyls in a single step.

Decision Framework for Diol Protection:

Protecting GroupFormation ConditionsStabilityCleavage ConditionsBest For...
Isopropylidene (Acetonide) Acetone or 2,2-DMP, acid catalyst (e.g., p-TsOH)Bases, nucleophiles, reducing agents, mild oxidantsMild aqueous acid (e.g., aq. HCl)Protecting cis-diols; stable to basic/organometallic reagents.
Benzylidene Acetal Benzaldehyde, acid catalystBases, nucleophiles, generally more acid-stable than acetonidesAcidic hydrolysis; Hydrogenolysis (H₂, Pd/C)Offering an alternative, non-acidic deprotection route.
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl), base (e.g., Imidazole)Most non-acidic and non-fluoride conditionsFluoride ions (e.g., TBAF), strong acidProtecting a single hydroxyl or when acid/base lability needs to be tuned by sterics.
Cyclic Carbonate Phosgene equivalent (e.g., triphosgene), baseAcidic conditions, some reducing agentsBasic hydrolysis (e.g., K₂CO₃ in MeOH)Situations where acid stability is required for the protecting group.

Decision Tree for Protecting Group Selection:

G start Need to protect a diol? q1 Are subsequent steps acidic or basic? start->q1 acid_path Subsequent steps are ACIDIC q1->acid_path Acidic base_path Subsequent steps are BASIC/NUCLEOPHILIC q1->base_path Basic q2_acid Is deprotection with base acceptable? acid_path->q2_acid q2_base Is deprotection with acid acceptable? base_path->q2_base protect_carbonate Use Cyclic Carbonate (Base Labile) q2_acid->protect_carbonate Yes protect_acetal Use Acetonide or Benzylidene Acetal (Acid Labile) q2_base->protect_acetal Yes q3_base Need non-acidic, non-basic deprotection? q2_base->q3_base No protect_benzylidene Use Benzylidene Acetal (Cleaved by Hydrogenolysis) q3_base->protect_benzylidene Hydrogenolysis OK protect_silyl Use Silyl Ether (Cleaved by Fluoride) q3_base->protect_silyl Fluoride OK

Caption: Decision tree for selecting an appropriate diol protecting group.

References
  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (n.d.). Benchchem.
  • Preparation of Diols and Pinacol Rearrangement. (2023). JoVE.
  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry.
  • Pinacol Rearrangement. (2023). Master Organic Chemistry.
  • 3.3: Rearrangements. (2023). Chemistry LibreTexts.
  • Chapter 3 Diol Protecting Groups. (n.d.).
  • Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps.
  • Protection of 1,2-/1,3-Diols. (2014). Chem-Station Int. Ed.
  • preventing byproduct formation in vicinal diol synthesis. (n.d.). Benchchem.
  • Epoxides from Vicinal Diols. (2020). YouTube.
  • Cationic Rearrangements. (n.d.). MSU chemistry.
  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts.
  • Diols from Alkenes. (n.d.). Chemistry Steps.
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011). Master Organic Chemistry.
  • Dihydroxylation. (n.d.). Wikipedia.
  • 9.13: Dihydroxylation of Alkenes. (2020). Chemistry LibreTexts.
  • Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. (n.d.). RSC Publishing.
  • Protecting the diol. (2025). Reddit.

Sources

Technical Support Center: Optimization of Reaction Conditions for Diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during diol synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about planning and executing diol synthesis reactions.

Q1: What are the primary methods for synthesizing vicinal diols, and how do I choose the right one?

A1: The choice of method for synthesizing vicinal diols (glycols) from alkenes is primarily dictated by the desired stereochemistry: syn or anti.

  • Syn-dihydroxylation results in the two hydroxyl groups being on the same face of the parent alkene's plane. The most common and reliable methods are:

    • Osmium Tetroxide (OsO₄) with a co-oxidant: This is the gold-standard for high yields of syn-diols.[1][2] Due to the toxicity and expense of OsO₄, it is almost always used in catalytic amounts along with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the Os(VIII) species.[3] This method is known as the Upjohn dihydroxylation.[4] For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation, which uses a chiral ligand, is the premier method.[4][5]

    • Cold, dilute, basic Potassium Permanganate (KMnO₄): This is a classic method for generating syn-diols.[1][2][5][6] However, it is often difficult to control and can lead to over-oxidation, cleaving the C-C bond to form aldehydes, ketones, or carboxylic acids.[1] This method is less common in modern synthesis where high yields and purity are paramount.

  • Anti-dihydroxylation places the hydroxyl groups on opposite faces. This is typically a two-step process:[1][2]

    • Epoxidation of the alkene: Using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA).[7]

    • Acid- or base-catalyzed ring-opening of the epoxide: The nucleophilic attack of water or hydroxide on the epoxide forces the second hydroxyl group to add to the opposite face of the first.[6][7][8]

The following decision workflow can guide your choice:

G start Desired Diol Stereochemistry? syn Syn-Diol start->syn Syn anti Anti-Diol start->anti Anti chiral_q Is Enantioselectivity Required? syn->chiral_q epoxidation Two-Step Sequence: 1. Epoxidation (e.g., mCPBA) 2. Ring Opening (H3O+ or OH-) anti->epoxidation sharpless Sharpless Asymmetric Dihydroxylation (OsO4/Chiral Ligand) chiral_q->sharpless Yes upjohn Upjohn Dihydroxylation (cat. OsO4/NMO) chiral_q->upjohn No G cluster_0 Desired Pathway cluster_1 Over-oxidation Pathway Alkene Alkene Diol Diol Alkene->Diol [O] Aldehydes/Ketones Aldehydes/Ketones Diol->Aldehydes/Ketones [O] Carboxylic Acids Carboxylic Acids Aldehydes/Ketones->Carboxylic Acids [O] Conditions Harsh Conditions (High Temp, Acidic pH) Conditions->Diol Conditions->Aldehydes/Ketones

Caption: Competing pathways in dihydroxylation reactions.
Problem 3: Difficulty in Product Purification

Possible Cause 1: Polar Byproducts from Over-oxidation

  • Causality: Carboxylic acids and other polar byproducts can be difficult to separate from the desired polar diol using standard silica gel chromatography, as they often have similar retention factors (Rf).

  • Solution:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). This will deprotonate any carboxylic acid byproducts, pulling them into the aqueous layer and separating them from the neutral diol.

    • Crystallization: If the diol is a solid, crystallization can be a highly effective purification method. Choose a solvent system where the diol has high solubility at elevated temperatures but low solubility at room temperature or below. Possible Cause 2: Residual Osmium or Manganese Contamination

  • Causality: Metal oxides from the reagents can contaminate the final product. Osmium compounds are particularly toxic and must be removed.

  • Solution:

    • Reductive Workup: After an OsO₄ reaction, a reductive quench is essential. Adding a solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) will reduce the osmate ester and help precipitate osmium species, which can then be removed by filtration through a pad of Celite. [3] * Filtration: For manganese dioxide (MnO₂) formed from KMnO₄ reactions, the brown precipitate can be removed by filtration. Chilling the reaction mixture can aid in complete precipitation before filtration.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Syn-Dihydroxylation using Catalytic OsO₄/NMO (Upjohn Conditions)

This protocol is a standard, reliable method for converting an alkene to a syn-diol.

Materials:

  • Alkene (1.0 equiv)

  • N-methylmorpholine N-oxide (NMO) (1.2 - 1.5 equiv), preferably as a 50% solution in water

  • Osmium tetroxide (OsO₄) (0.01 - 0.04 equiv), typically as a 2.5% solution in tert-butanol

  • Solvent: Acetone/Water or tert-Butanol/Water mixture (e.g., 10:1 v/v)

  • Sodium sulfite (Na₂SO₃) for quenching

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in the chosen solvent mixture (e.g., acetone/water 10:1).

  • Reagent Addition: To the stirring solution, add the NMO solution (1.2 equiv).

  • Catalyst Addition: Cool the flask to 0 °C in an ice-water bath. Slowly, add the catalytic amount of OsO₄ solution (0.02 equiv) dropwise. The solution may turn dark brown or black.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).

  • Quenching: Once complete, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes to quench the reaction and reduce the osmate ester intermediate.

  • Workup and Isolation:

    • If a precipitate forms, filter the mixture through a pad of Celite, washing the pad with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer several times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

References

  • BenchChem. (n.d.). Preventing Byproduct Formation in Vicinal Diol Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Temperatures in Diol Synthesis.
  • EBSCO. (n.d.). Diols | Research Starters.
  • BenchChem. (n.d.). Optimization of reaction conditions for pyridyl diol synthesis.
  • Wikipedia. (n.d.). Diol.
  • BenchChem. (n.d.). Comparison of different catalytic systems for vicinal diol synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions.
  • Chemistry Steps. (n.d.). Diols from Alkenes.
  • BenchChem. (n.d.). Diene Diol Synthesis: A Technical Support Guide to Common Side Products.
  • Reddit. (2024, February 16). Trouble with diol oxidation.
  • Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems.
  • YouTube. (2019, February 11). Preparation of Diols via Syn and Anti Dihydroxylation.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up Laboratory Diol Synthesis.
  • Wikipedia. (n.d.). Dihydroxylation.
  • ResearchGate. (2025, August 7). Vicinal Dihydroxylation of Alkenes with Tetradecyltrimethylammonium Permanganate and Potassium Hydroxide in a Two-Phase Solvent System.
  • YouTube. (2020, January 3). Dihydroxylation of alkenes.

Sources

"troubleshooting low reactivity of secondary diols in polymerization"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the use of secondary diols in polymerization reactions. As experienced professionals in the field, we understand the unique challenges posed by the reduced reactivity of secondary hydroxyl groups. This resource aims to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts related to the polymerization of secondary diols.

Q1: Why is my polymerization with a secondary diol resulting in low molecular weight polymers?

A1: The primary reason for obtaining low molecular weight polymers when using secondary diols is the inherent lower reactivity of secondary hydroxyl (-OH) groups compared to primary hydroxyl groups. This reduced reactivity stems from two main factors:

  • Steric Hindrance: The secondary carbon to which the hydroxyl group is attached is bulkier than a primary carbon, impeding the approach of the reacting species (e.g., a carboxylic acid or isocyanate group). This steric hindrance slows down the reaction rate and can prevent the polymerization from reaching a high degree of completion.[1][2]

  • Electronic Effects: While less pronounced than steric hindrance, the electron-donating nature of the alkyl groups attached to the secondary carbon can slightly decrease the acidity of the hydroxyl proton, making it a weaker nucleophile compared to a primary alcohol.

This lower reactivity becomes particularly problematic in the later stages of step-growth polymerization, where the concentration of reactive end groups is low, and high conversion is necessary to achieve high molecular weight.[3]

Q2: I'm working with a bio-based secondary diol like isosorbide and facing significant challenges in achieving high molecular weight polyesters. Is this a known issue?

A2: Yes, this is a well-documented challenge. Bio-based diols such as isosorbide, while offering desirable properties like rigidity and a sustainable feedstock source, are notoriously difficult to polymerize to high molecular weights due to their secondary hydroxyl groups.[3][4][5][6][7] The rigid, bicyclic structure of isosorbide can further exacerbate steric hindrance, making its hydroxyl groups less accessible for reaction.[7] Overcoming this low reactivity is a key area of research in the development of sustainable polymers.[3][4][5][6]

Q3: Can I simply increase the reaction temperature or time to compensate for the low reactivity of my secondary diol?

A3: While adjusting temperature and time is a standard approach in optimizing polymerizations, it has limitations and potential drawbacks when working with secondary diols:

  • Thermodynamic vs. Kinetic Control: Simply increasing the temperature might not always lead to the desired high molecular weight product. At higher temperatures, reactions can become reversible, and the process may be under thermodynamic control rather than kinetic control.[8][9][10] This means the final product distribution is governed by stability rather than the rate of formation.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions such as dehydration (especially in acid-catalyzed reactions), ether formation, or thermal degradation of your monomers or the resulting polymer.[1] This can lead to chain termination, branching, and discoloration of the final product.

  • Practical Limits: Excessively long reaction times may not be practical and can increase the likelihood of thermal degradation.

Therefore, while optimization of temperature and time is necessary, it must be done carefully and often in conjunction with other strategies.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental issues.

Guide 1: Low Molecular Weight in Polyesterification

Issue: You are performing a polyesterification reaction between a secondary diol and a dicarboxylic acid (or its ester) and consistently obtaining a low degree of polymerization.

Root Cause Analysis and Solutions:

The troubleshooting workflow for this issue can be visualized as follows:

Troubleshooting_Polyesterification start Low Molecular Weight Polyester check_stoichiometry Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoichiometry check_water_removal Assess Efficiency of Water/Byproduct Removal check_stoichiometry->check_water_removal If stoichiometry is correct catalyst_optimization Optimize Catalyst Type and Concentration check_water_removal->catalyst_optimization If removal is efficient reactive_intermediates Consider In-Situ Formation of Reactive Intermediates catalyst_optimization->reactive_intermediates If still low MW success High Molecular Weight Achieved reactive_intermediates->success

Troubleshooting Workflow for Low Molecular Weight Polyester.

Step-by-Step Troubleshooting:

  • Verify Monomer Stoichiometry:

    • Why it's critical: Step-growth polymerization is highly sensitive to the molar ratio of the functional groups. A precise 1:1 ratio of hydroxyl to carboxylic acid (or ester) groups is crucial for achieving high molecular weight. An excess of one monomer will lead to chain termination.

    • Action:

      • Accurately weigh your monomers.

      • Use high-purity monomers. Impurities can throw off the stoichiometry.

      • For volatile diols, a slight excess might be used to compensate for loss during reaction, but this is generally not effective for high-boiling secondary diols.

  • Ensure Efficient Byproduct Removal:

    • Why it's critical: Condensation polymerizations, such as polyesterification, are equilibrium reactions. The removal of the condensation byproduct (e.g., water or a small alcohol from transesterification) is essential to drive the reaction towards the formation of high molecular weight polymer.[11]

    • Action:

      • Apply a high vacuum (e.g., <1 mbar) during the polycondensation stage.

      • Use an efficient stirring mechanism to increase the surface area for byproduct evaporation.

      • Employ a nitrogen or argon sparge to help carry away volatiles.

      • Consider azeotropic distillation with a suitable solvent if applicable to your system.

  • Catalyst Selection and Optimization:

    • Why it's critical: The right catalyst can significantly accelerate the esterification reaction, especially with less reactive secondary hydroxyl groups.

    • Action:

      • Recommended Catalysts: Tin-based catalysts (e.g., butyltin hydroxide oxide) and titanium-based catalysts (e.g., titanium(IV) butoxide, titanium(IV) isopropoxide) are often effective for polyesterification.[4]

      • Concentration: Typical catalyst loading is in the range of 0.05-0.2 mol% relative to the diacid monomer. Start with a lower concentration and optimize as needed. Higher concentrations can sometimes promote side reactions.

      • Comparative Data:

CatalystTypical Concentration (mol%)Relative Effectiveness with Secondary DiolsNotes
Butyltin hydroxide oxide (BuSnOOH)0.1HighOften gives the highest molecular weights.[4]
Titanium(IV) butoxide (Ti(OBu)₄)0.1Moderate to HighCan cause yellowing of the polymer.[4]
Zirconium(IV) butoxide (Zr(OBu)₄)0.1LowGenerally less effective for this application.[4]
Zinc acetate (Zn(OAc)₂)0.1LowGenerally less effective for this application.[4]
Germanium oxide (GeO₂)0.1LowGenerally less effective for this application.[4]
  • Utilize Reactive Intermediates:

    • Why it's critical: A highly effective strategy is to increase the reactivity of the carboxylic acid end groups to more readily react with the sterically hindered secondary hydroxyls.[3][4][5][6]

    • Action: In-situ formation of aryl esters.

      • Concept: Add a monofunctional aryl alcohol (e.g., p-cresol) to the initial monomer mixture. During the initial esterification stage, the aryl alcohol reacts with the dicarboxylic acid to form reactive aryl ester end groups. These aryl esters are more susceptible to nucleophilic attack by the secondary hydroxyl groups of the diol than the original carboxylic acid groups.[4][12] This is because the corresponding aryloxide is a better leaving group than hydroxide.

      • Experimental Protocol: Synthesis of Poly(isosorbide succinate) using p-cresol

        • Combine isosorbide, succinic acid, and p-cresol in a 1:1:1.5 molar ratio in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

        • Add a suitable catalyst, such as butyltin hydroxide oxide (0.1 mol% with respect to succinic acid).[12]

        • Heat the mixture to 240 °C under a nitrogen atmosphere for 5 hours to facilitate the initial esterification and formation of aryl ester end groups. Water and some excess p-cresol will distill off.

        • For the polycondensation stage, reduce the temperature to 220 °C and gradually apply a high vacuum (e.g., to 0.4-0.8 mbar) over 2 hours.

        • Continue the polycondensation under high vacuum for an additional 1-2 hours to build molecular weight.[12]

Guide 2: Slow Reaction and Incomplete Conversion in Polyurethane Synthesis

Issue: Your polyurethane synthesis involving a secondary diol and a diisocyanate is proceeding very slowly, or stalls at a low conversion, resulting in a tacky, low-molecular-weight prepolymer.

Root Cause Analysis and Solutions:

Troubleshooting_Polyurethane start Slow Polyurethane Reaction/Incomplete Conversion check_reactivity Assess Relative Reactivity (Aromatic vs. Aliphatic Isocyanate) start->check_reactivity catalyst_choice Select Appropriate Catalyst check_reactivity->catalyst_choice If isocyanate is appropriate temp_control Optimize Reaction Temperature catalyst_choice->temp_control If catalyst is active solvent_effects Evaluate Solvent Polarity and Aprotic Nature temp_control->solvent_effects If temperature is optimized success Complete Conversion Achieved solvent_effects->success

Troubleshooting Workflow for Polyurethane Synthesis.

Step-by-Step Troubleshooting:

  • Evaluate Isocyanate Reactivity:

    • Why it's critical: The reactivity of isocyanates varies significantly. Aromatic isocyanates (e.g., MDI, TDI) are much more reactive than aliphatic isocyanates (e.g., HDI, IPDI).[13] When reacting with a less reactive secondary diol, using a more reactive isocyanate can be beneficial.

    • Action: If you are using an aliphatic isocyanate and facing reactivity issues, consider switching to an aromatic isocyanate if your application's requirements (e.g., UV stability) permit.

  • Catalyst Selection:

    • Why it's critical: Catalysis is almost always necessary for polyurethane formation, especially with secondary alcohols.[14] Catalysts activate either the isocyanate or the alcohol to accelerate the urethane linkage formation.

    • Action:

      • Tertiary Amines (e.g., DABCO, DMCHA): These catalysts primarily activate the isocyanate group. They are commonly used but may have limited effectiveness in overcoming the steric hindrance of secondary diols.

      • Organotin Compounds (e.g., DBTDL - Dibutyltin Dilaurate): These are highly effective catalysts that activate both the isocyanate and the alcohol. They are often the catalyst of choice for systems with secondary alcohols. Use with caution due to potential toxicity.

      • Other Organometallic Catalysts: Bismuth and zirconium carboxylates are also used as less toxic alternatives to tin catalysts.

      • Experimental Protocol: Catalyst Screening

        • Set up several small-scale, parallel reactions in vials.

        • To each vial, add your secondary diol and diisocyanate in a precise 1:1 NCO:OH ratio.

        • Add a different catalyst (e.g., DABCO, DBTDL) to each vial at the same molar concentration (e.g., 0.1 wt%). Include a no-catalyst control.

        • Maintain all vials at the same temperature (e.g., 60-80 °C) and monitor the disappearance of the NCO peak (~2270 cm⁻¹) using in-situ FT-IR spectroscopy over time.

        • Plot the % NCO conversion vs. time to determine the most effective catalyst for your system.

  • Optimize Reaction Temperature:

    • Why it's critical: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier of the secondary hydroxyl group.

    • Action:

      • Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 90 °C).

      • Monitor the reaction progress and be vigilant for side reactions, such as allophanate and biuret formation, which can occur at higher temperatures (>100-120 °C) and lead to branching or crosslinking.

  • Consider Solvent Effects:

    • Why it's critical: The solvent can influence the reaction rate. Polar aprotic solvents (e.g., DMF, DMAc, NMP) can accelerate the reaction compared to nonpolar solvents.

    • Action: If performing the reaction in a solvent, ensure it is dry and aprotic. If using a nonpolar solvent like toluene, consider switching to a more polar alternative if compatible with your system.

Part 3: Advanced Strategies and Characterization

Strategy 1: Activation of Secondary Alcohols

In some cases, the secondary diol itself can be chemically modified or "activated" prior to polymerization to enhance its reactivity.

  • Conversion to Alkoxides: In anionic polymerization systems, deprotonating the alcohol with a strong base to form a more nucleophilic alkoxide can dramatically increase reactivity.[15]

  • Silylation: Temporarily protecting the hydroxyl group as a silyl ether and then reacting with a diacid chloride is a strategy that can be used to form polyesters under milder conditions.[4]

  • Borrowing Hydrogen Catalysis: This is an advanced catalytic method where a transition metal catalyst temporarily oxidizes the alcohol to a more reactive ketone intermediate, which can then undergo reaction, followed by regeneration of the alcohol functionality.[16]

Strategy 2: Protecting Groups

If a molecule contains both primary and secondary hydroxyl groups and selective reaction at the primary position is desired, a protecting group strategy can be employed.

  • Concept: A protecting group is temporarily attached to the secondary hydroxyl group, rendering it unreactive. After polymerization involving the primary hydroxyls, the protecting group is removed.

  • Common Diol Protecting Groups: Acetals (like isopropylidene or benzylidene acetals) are frequently used to protect 1,2- and 1,3-diols.[17][18][19]

Analytical Techniques for Monitoring Conversion

To effectively troubleshoot, you need to accurately measure the extent of your reaction.

TechniqueInformation ProvidedApplication in Secondary Diol Polymerization
FT-IR Spectroscopy Disappearance of functional groups (e.g., -OH, -NCO, -COOH). Appearance of new bonds (e.g., ester C=O).Real-time monitoring of isocyanate conversion in polyurethane synthesis or acid conversion in polyesterification.[20][21]
NMR Spectroscopy Quantitative analysis of monomer conversion, end-group analysis, polymer microstructure.Can be used to calculate the alcohol-to-ester end group ratio in polyesterification to determine conversion.[20][22]
Titration Quantification of unreacted acid or isocyanate groups.A classic method to determine the acid number in polyester synthesis or NCO content in polyurethane synthesis.
DSC/TGA Glass transition temperature (Tg), melting temperature (Tm), thermal stability.Indirectly indicates molecular weight build-up (Tg generally increases with molecular weight). TGA assesses the thermal stability of the final polymer.[20][22]
Mass Spectrometry (MALDI-TOF) Absolute molecular weight distribution, end-group analysis, identification of oligomers.Provides detailed information on the polymer chains being formed.[23][24]

References

  • Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]

  • ACS Publications. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2021). Scheme 9 Combined activation of secondary and primary alcohols. [Link]

  • NCBI. (2021). Benzylidene protection of diol - Glycoscience Protocols. GlycoPODv2. [Link]

  • ACS Publications. (2023). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. [Link]

  • ResearchGate. (2019). Protection Group Effects During α,γ-Diol Lignin Stabilization Promote High-Selectivity Monomer Production. [Link]

  • OSTI.GOV. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. [Link]

  • ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. [Link]

  • Chemistry LibreTexts. (2019). Polyamides and Polyesters: Step-Growth Polymers. [Link]

  • Wikipedia. (n.d.). Diol. [Link]

  • PubMed. (n.d.). Secondary alcohol hemiacetal formation: an in situ carbonyl activation strategy. [Link]

  • UvA-DARE. (n.d.). Synthesis of rigid biobased polyesters. [Link]

  • Wikipedia. (n.d.). Biodegradable polymer. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • MDPI. (n.d.). Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study. [Link]

  • Matmatch. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • NIH. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]

  • NIH. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. [Link]

  • NIH. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. [Link]

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Technical Support Center: Scaling Up the Production of 2,6-Dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 2,6-dimethylheptane-2,4-diol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to troubleshoot common issues, ensuring a safe, efficient, and reproducible manufacturing process.

The synthesis of this compound, a molecule with a secondary and a tertiary alcohol, presents unique challenges during scale-up, particularly concerning reaction control and purification. This document provides a structured, question-and-answer guide to navigate these complexities.

Section 1: Synthesis and Process Overview

The most direct and industrially viable route to this compound is the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide to the ketone functionality of 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol.

Core Reaction Scheme:

This process, while straightforward on paper, requires meticulous control over reaction conditions to manage its exothermicity and minimize side reactions.

General Production Workflow

The overall process can be broken down into four critical stages: Grignard reagent formation, the addition reaction, aqueous work-up, and final product purification. Each stage has unique parameters that must be optimized for successful scale-up.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Work-up & Isolation cluster_3 Stage 4: Purification A Charge Mg Turnings & Anhydrous THF B Initiate with Isobutyl Bromide A->B C Controlled Addition of Isobutyl Bromide B->C D Grignard Reagent Ready (Active Titration) C->D E Cool Grignard Reagent D->E Transfer F Slow, Sub-surface Addition of Diacetone Alcohol in THF E->F G Monitor Exotherm & Maintain Temp F->G H Age Reaction Mixture G->H I Controlled Quench into Aqueous NH4Cl Solution H->I Transfer J Phase Separation I->J K Organic Layer Wash (Brine) J->K L Solvent Removal (Rotovap) K->L M Crude Product Analysis (GC) L->M Transfer N Purification via Vacuum Distillation M->N O Collect Product Fractions N->O P Final QC Analysis (NMR, GC-MS) O->P

Caption: High-level workflow for the production of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Issue 1: Low or Inconsistent Reaction Yield

Q: We successfully achieved an 85% yield in the lab (100g scale), but upon scaling to a 20L reactor (2 kg scale), our yield has dropped to below 60%. What are the most probable causes?

A: This is a classic scale-up challenge. The drop in yield is typically due to a combination of factors that are exacerbated at a larger scale. The primary culprits are often related to the Grignard reagent itself and competing side reactions.

The Grignard reagent is a strong base. The starting material, diacetone alcohol, contains not only a ketone but also a hydroxyl group and alpha-protons which are acidic. This can lead to an acid-base reaction (enolization) that consumes the Grignard reagent without forming the desired product.

Troubleshooting Low Yield

Potential Cause Scientific Rationale & Explanation Recommended Action
Poor Grignard Reagent Quality The Grignard reagent can be partially hydrolyzed by moisture from solvents, glassware, or the atmosphere. This reduces its active concentration.Ensure all solvents are rigorously dried (e.g., over molecular sieves) and the reactor is purged with an inert gas (Nitrogen or Argon). Always perform an active titration of the Grignard reagent before use to know the exact molar equivalents being added.
Side Reaction: Enolization The Grignard reagent can act as a base and deprotonate the alpha-carbon of the diacetone alcohol, forming an enolate. This is a non-productive pathway that consumes one equivalent of the reagent.Maintain a low reaction temperature (-10 to 0 °C) during the addition of diacetone alcohol. Slower, controlled addition prevents localized temperature spikes that favor the enolization pathway.
Side Reaction: Acid-Base Reaction The hydroxyl group on diacetone alcohol will react with one equivalent of the Grignard reagent to form an alkoxide and isobutane. This is an expected and unavoidable consumption of the reagent.This is an inherent part of the reaction. You must account for this by using at least 2.0-2.2 equivalents of the Grignard reagent relative to the diacetone alcohol: one for the hydroxyl group and one for the ketone addition.
Poor Mixing / Mass Transfer In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.Use a reactor with an appropriate agitator (e.g., a pitched-blade turbine) to ensure good top-to-bottom mixing. For viscous Grignard reactions, consider a reactor with baffles to improve turbulence.
Losses During Work-up The magnesium alkoxide product can form thick emulsions during the aqueous quench, trapping the product and making phase separation difficult.Quench the reaction by slowly adding the reaction mixture to a well-stirred, cold (0-10 °C) saturated aqueous solution of ammonium chloride. Avoid adding water directly to the Grignard mixture, as this is highly exothermic and dangerous.

Issue 2: Product Purity and Byproduct Formation

Q: Our final product after distillation is only 92% pure by GC analysis. We've identified unreacted starting material and an unknown impurity with a lower boiling point. How can we improve purity?

A: Achieving high purity at scale requires minimizing byproduct formation during the reaction and optimizing the purification step. The unknown impurity is likely a dehydration product.

Common Impurities and Mitigation Strategies

Impurity Identification (Expected Signature) Formation Mechanism Mitigation Strategy
Diacetone Alcohol GC peak matching starting material. 1H NMR: Singlets at ~2.2 ppm (CH3), ~2.7 ppm (CH2), ~1.3 ppm (C(OH)(CH3)2).Incomplete reaction due to insufficient Grignard reagent or short reaction time.Use a slight excess (2.1-2.2 equivalents) of active Grignard reagent. After addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.
Dehydration Product (e.g., 2,6-Dimethylhept-3-en-2-ol) Lower boiling point than the diol product. 1H NMR: Appearance of vinylic protons (4.5-6.0 ppm).Acid-catalyzed dehydration of the tertiary alcohol during an overly acidic work-up (e.g., using HCl or H2SO4) or thermal degradation during high-temperature distillation.Use a buffered quench (saturated NH4Cl) instead of strong acids. For purification, use high vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
Wurtz Coupling Product (2,5-Dimethylhexane) Very low boiling point, non-polar.Formed from the reaction of the Grignard reagent with the starting isobutyl bromide.Ensure slow, controlled addition of isobutyl bromide to the magnesium turnings during reagent preparation to maintain a low steady-state concentration of the halide.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up this Grignard synthesis?

A: Safety is paramount. Key considerations include:

  • Inert Atmosphere: Both the Grignard reagent and its precursors are sensitive to air and moisture. The entire process must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent both reagent degradation and potential fire hazards.

  • Solvent Safety: Tetrahydrofuran (THF) is a common solvent for Grignard reactions. It is highly flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-free THF and never distill it to dryness.

  • Exotherm Management: Grignard reactions are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A robust cooling system and a well-defined emergency quench plan are essential.

  • Controlled Quenching: The work-up step, where the reaction is quenched with an aqueous solution, is also highly exothermic. The reaction mixture must be added slowly to the quench solution with vigorous stirring and cooling. Never add the quench solution to the reaction mixture.

Q2: Which analytical techniques are recommended for in-process control (IPC) and final quality control (QC)?

A: A multi-pronged approach is best:

  • Grignard Titration: Before starting the reaction, titrate the Grignard reagent (e.g., with iodine and thiosulfate) to determine its exact molarity. This is the most critical IPC.

  • Gas Chromatography (GC): GC is excellent for monitoring the disappearance of the diacetone alcohol starting material and the appearance of the product. It is also the primary tool for assessing the purity of the final product and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for confirming the structure of the final product and identifying unknown byproducts.

  • Karl Fischer Titration: Use this to measure the water content of your solvents and the final product, as residual water can be detrimental in certain applications.

Q3: this compound has two chiral centers. What is the expected outcome of this synthesis regarding stereoisomers?

A: The synthesis as described is not stereoselective. The starting material, diacetone alcohol, is achiral. The Grignard attack on the planar ketone creates a new chiral center at the C4 position. Since there is no chiral influence, this will produce a racemic mixture of (R)- and (S)- configurations at this center. The final product, this compound, has two chiral centers (C2 and C4), meaning four possible stereoisomers exist (two diastereomeric pairs of enantiomers). This synthesis will produce a mixture of these diastereomers. Achieving diastereoselectivity would require a more advanced synthetic strategy, such as using a chiral directing group or a chiral catalyst, which is beyond the scope of this standard scale-up guide.[1][2]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Isobutylmagnesium Bromide (2.0 M in THF, 10L Scale)

  • Safety: Perform under a strict Nitrogen atmosphere. Wear appropriate PPE.

  • Reactor Setup: Equip a 20L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel. Dry all glassware in an oven and assemble while hot under a nitrogen purge.

  • Charge Reagents: Charge magnesium turnings (535 g, 22.0 mol) into the reactor. Add 4.0 L of anhydrous THF.

  • Initiation: Add a small portion (~50 mL) of isobutyl bromide (2.74 kg, 20.0 mol) to the stirred magnesium suspension. Initiation is indicated by a gentle reflux and a graying of the solution. If it doesn't start, a small crystal of iodine can be added.

  • Controlled Addition: Once initiated, dilute the remaining isobutyl bromide with 6.0 L of anhydrous THF in the dropping funnel. Add this solution dropwise to the reactor at a rate that maintains a gentle reflux. Use the reactor cooling jacket to manage the exotherm. The addition typically takes 4-6 hours.

  • Completion: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The final reagent should be a dark grey solution.

  • Titration: Take a sample for active titration to confirm the molarity.

Protocol 2: Synthesis of this compound (Target: 1.0 kg)

  • Safety: The addition of diacetone alcohol is exothermic. Ensure the cooling system is operational.

  • Charge Grignard: Charge 5.0 L of the ~2.0 M isobutylmagnesium bromide solution (approx. 10.0 mol) into the 20L reactor under Nitrogen.

  • Cooling: Cool the Grignard solution to -5 °C using the reactor jacket.

  • Prepare Substrate: In a separate vessel, dissolve diacetone alcohol (500 g, 4.3 mol) in 2.0 L of anhydrous THF.

  • Controlled Addition: Add the diacetone alcohol solution to the cooled Grignard reagent via a dropping funnel or pump over 3-4 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

Protocol 3: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path head, a fraction collector (pig or cow type), and a cold trap. Use a high-quality vacuum pump capable of reaching <1 mmHg.

  • Charge Crude Oil: Charge the crude product oil (obtained after aqueous work-up and solvent removal) into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Slowly apply vacuum. Low-boiling impurities and residual solvents may distill first.

    • Gently heat the distillation pot using a heating mantle.

    • Collect a forerun fraction, which may contain dehydration byproducts.

    • Collect the main product fraction. This compound has a relatively high boiling point; under vacuum, it should distill at a significantly lower temperature, minimizing degradation.

    • Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Analysis: Analyze each fraction by GC to determine purity and decide which fractions to combine.

Section 5: References

  • White, J. D., Rose, F. W., Jr., Calingaert, G., & Soroos, H. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. Journal of Research of the National Bureau of Standards, 22(3), 315. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Mori, K. (2005). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. Bioscience, Biotechnology, and Biochemistry, 69(11), 2147-2154.

  • NIST. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Available at: [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Reactions of esters with Grignard reagents. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

  • Høgmoen, O. A., et al. (2013). (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor. Acta Crystallographica Section C, 69(Pt 5), 536–540.

  • Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol. Available at:

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol. Available at:

  • Farran, D., et al. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. The Journal of Organic Chemistry, 74(18), 7168–7171.

  • Lee, M. J., et al. (2003). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. Korean Journal of Chemical Engineering, 20(4), 723-728.

  • Vicente, R., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Molecules, 28(7), 3045.

  • PubChem. (n.d.). 4,6-Dimethylheptane-1,4-diol. National Center for Biotechnology Information. Available at: [Link]

  • Chambers, S. J., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887.

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines. Available at: [Link]

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Technical Support Center: Thermal Degradation of Aliphatic Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aliphatic diol degradation pathways under thermal stress. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My GC-MS analysis of thermally stressed 1,4-butanediol shows an unexpected major peak corresponding to tetrahydrofuran (THF). Is my sample contaminated?

A: It is highly unlikely that your sample is contaminated. The presence of tetrahydrofuran (THF) is a common and expected product of the thermal degradation of 1,4-butanediol.[1] This occurs through an intramolecular dehydration reaction, also known as cyclodehydration.[1]

Causality: Under thermal stress, especially in the presence of acidic catalysts, one hydroxyl group can be protonated, forming a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form a stable five-membered ring structure, which is THF.[2][3]

Troubleshooting Steps:

  • Confirm the Identity of THF:

    • Compare the mass spectrum of the unexpected peak with a known standard of THF.

    • Verify the retention time by injecting a pure THF standard under the same GC conditions.

  • Quantify the Extent of Dehydration:

    • Use a calibrated internal standard to quantify the amount of both the remaining 1,4-butanediol and the formed THF. This will help you determine the conversion rate of your diol to the cyclic ether.

  • Control the Reaction:

    • If the formation of THF is undesirable, consider lowering the reaction temperature.[4]

    • Ensure your reaction is performed under neutral or basic conditions, as acid catalysis significantly promotes this cyclization.[1][2]

Q2: I am observing a multitude of small, unidentified peaks in the chromatogram after the pyrolysis of a long-chain aliphatic diol. What could be the cause?

A: The presence of numerous small peaks suggests that complex fragmentation and secondary reactions are occurring alongside the primary degradation pathways.[5]

Causality: At high temperatures, C-C bond cleavage (fragmentation) becomes a significant degradation pathway for aliphatic diols.[6][7] This can lead to the formation of a wide variety of smaller molecules, including aldehydes, ketones, and alkenes.[8] These initial degradation products can then undergo further reactions, leading to a complex mixture of final products.

Troubleshooting Steps:

  • Characterize the Fragments:

    • Utilize Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the smaller fragments. The mass spectra will provide valuable information about the structure of these compounds.[9]

  • Lower the Pyrolysis Temperature:

    • Reducing the temperature may favor specific degradation pathways over others, simplifying the product mixture.[4]

  • Employ a Stepwise Heating Protocol:

    • Instead of a single high-temperature pyrolysis, consider a programmed heating ramp. This can help to separate the temperature ranges at which different degradation reactions occur, making it easier to identify the primary and secondary products.

  • Consider the Atmosphere:

    • The presence of oxygen can lead to oxidative degradation, producing a different set of products compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon).[10] Ensure your experimental setup is free of leaks if an inert atmosphere is intended.

Q3: The quantification of my diol degradation products is inconsistent between experimental runs. What are the potential sources of this variability?

A: Inconsistent quantification can arise from several factors, including sample preparation, instrument variability, and the inherent complexity of the degradation process.

Causality: The thermal degradation of diols can be highly sensitive to minor variations in experimental conditions.[10] Factors such as the precise temperature profile, heating rate, and the presence of trace impurities can influence the reaction pathways and product distribution.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Ensure that the initial mass of the diol is consistent across all experiments.

    • Use a calibrated analytical balance for accurate measurements.

    • If using a solvent, ensure it is of high purity and that the concentration of the diol is precisely known.

  • Implement an Internal Standard:

    • The use of an internal standard is crucial for correcting for variations in injection volume and detector response in chromatographic analyses.[11] Choose an internal standard that is chemically similar to your analytes but does not co-elute with any of the degradation products.

  • Validate Your Analytical Method:

    • Perform a method validation study to assess the linearity, accuracy, and precision of your analytical method. This will help to identify and minimize sources of analytical error.

  • Control the Thermal Environment:

    • Ensure that your heating apparatus provides a stable and uniform temperature.

    • Use a calibrated thermocouple to monitor the temperature accurately.

    • For pyrolysis experiments, ensure a consistent and rapid heating rate.

Frequently Asked Questions (FAQs)

What are the primary thermal degradation pathways for aliphatic diols?

Aliphatic diols primarily degrade through three main pathways under thermal stress:

  • Dehydration: This involves the elimination of one or more water molecules. Intramolecular dehydration of 1,n-diols can lead to the formation of cyclic ethers.[1][3] For example, 1,4-butanediol forms tetrahydrofuran, and 1,5-pentanediol forms tetrahydropyran.[1] Intermolecular dehydration can also occur, leading to the formation of polyethers.

  • Oxidation: In the presence of an oxidant, 1,2-diols can undergo oxidative C-C bond cleavage to yield aldehydes, ketones, or carboxylic acids.[12][13][14] The specific products depend on the structure of the diol and the reaction conditions.

  • Fragmentation: At higher temperatures, C-C bond cleavage can occur, leading to the formation of smaller, volatile molecules.[5][8] This is a more complex process that can result in a wide array of products.

How does the chain length of an aliphatic diol affect its thermal stability?

Generally, the thermal stability of aliphatic polyesters, and by extension the diols they are derived from, can be influenced by the chain length of both the diacid and diol components.[5] For aliphatic diols, longer chain lengths can sometimes lead to an increase in thermal stability. However, the degradation mechanism can also be affected. For instance, in polyesters, shorter glycol chains have been reported to contribute to better thermal stability.[15]

What analytical techniques are most suitable for studying the degradation of aliphatic diols?

The choice of analytical technique depends on the specific goals of the study.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for identifying the volatile degradation products of non-volatile materials like long-chain diols and polymers.[9] It provides information on the types of fragments formed at high temperatures.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a material by measuring its mass loss as a function of temperature.[4] This can help to identify the onset temperature of degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile degradation products and the remaining starting material.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the separation and identification of volatile and semi-volatile degradation products.[11][17]

Experimental Protocols

Protocol 1: Controlled Thermal Degradation of an Aliphatic Diol
  • Sample Preparation: Accurately weigh 10-20 mg of the aliphatic diol into a small glass reaction vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Sealing: Securely seal the vial with a screw cap fitted with a PTFE/silicone septum.

  • Heating: Place the vial in a preheated oven or heating block set to the desired degradation temperature.

  • Reaction Time: Allow the reaction to proceed for the desired amount of time.

  • Cooling: After the specified time, remove the vial from the heat source and allow it to cool to room temperature.

  • Sample Analysis:

    • For GC-MS analysis, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) containing a known concentration of an internal standard.

    • For HPLC analysis, dissolve the residue in the mobile phase, again with an internal standard.

Protocol 2: Analysis of Degradation Products by GC-MS
  • Instrument Setup:

    • Injector: Set to a temperature of 250°C with a splitless injection mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 35-550.

  • Injection: Inject 1 µL of the prepared sample solution.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Confirm the identity of key products by comparing their retention times and mass spectra with those of pure standards.

    • Quantify the products using the internal standard method.

Visualizations

Degradation_Pathways Aliphatic Diol Aliphatic Diol Dehydration Dehydration Aliphatic Diol->Dehydration Oxidation (in presence of O2) Oxidation (in presence of O2) Aliphatic Diol->Oxidation (in presence of O2) Fragmentation (High Temp) Fragmentation (High Temp) Aliphatic Diol->Fragmentation (High Temp) Cyclic Ether Cyclic Ether Dehydration->Cyclic Ether Aldehydes/Ketones Aldehydes/Ketones Oxidation (in presence of O2)->Aldehydes/Ketones Smaller Volatile Molecules Smaller Volatile Molecules Fragmentation (High Temp)->Smaller Volatile Molecules Carboxylic Acids Carboxylic Acids Aldehydes/Ketones->Carboxylic Acids

Caption: Primary thermal degradation pathways of aliphatic diols.

Troubleshooting_Workflow A Problem Encountered (e.g., Unexpected Peaks, Inconsistent Results) B List All Possible Explanations (e.g., Side Reactions, Contamination, Instrumental Error) A->B C Collect Data (e.g., Review Notebook, Check Controls, Verify Instrument Parameters) B->C D Eliminate Explanations Based on Data C->D E Design and Perform Confirmatory Experiments (e.g., Run Standards, Vary Conditions) D->E F Identify Root Cause E->F G Implement Corrective Action F->G

Caption: A systematic workflow for troubleshooting experimental issues.

References

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022-11-07).
  • Methods of forming diol compounds. (US20170297983A1).
  • Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron c
  • DIOL INCLUSION COMPOUNDS. University of Cape Town.
  • The methods used for the diol derivatives characterization.
  • Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst.
  • How to be a Better Troubleshooter in Your Labor
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as c
  • Quantification and cytotoxicity of degradation products (chloropropanols) in sucralose containing e-liquids with propylene glycol and glycerol as base. (2021-11-01). PubMed.
  • Aerobic oxidative cleavage of internal 1,2-diols to aldehydes. Reaction...
  • Pyrolysis of plastics: Challenges and solutions. Alfa Laval.
  • Unexpected reaction of 2,3-dimethyl-2,3-butanediol. (2021-03-27). YouTube.
  • Selective C–C Bond Cleavage in Diols and Lignin Models: High-Throughput Screening of Metal Oxide-Anchored Vanadium in Mesoporous Silica. MDPI.
  • Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity.
  • Ether-Diol Ambiguity: An Inconspicuous Issue in the Structure Elucidation of Oxygenated N
  • Recent progress in selective functionalization of diols via organoc
  • Thermal Degradation of Polyesters: Part 1.
  • Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide.
  • Reactions Involving C-C Bond Cleavage. (2013-09-23). Organic Chemistry Portal.
  • Recovery of polyols from flexible polyurethane foam by “split-phase” glycolysis: Study on the influence of reaction parameters.
  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
  • Methods of Electrolysis: Galvanic vs. Thermolysis. (2022-08-09). YouTube.
  • Alcohols To Ethers via Acid Catalysis. (2014-11-14). Master Organic Chemistry.
  • The Problem of Waste Plastic and Why Pyrolysis Oil Might Just Contain the Answer. (2024-04-22). The Chemical Engineer.
  • Structural Investigation of Diol and Triol Poly(oxypropylene)‐Poly(oxyethylene) Block Copolymers Micelles: Composition Dependence, Temperature Response and Clouding Behavior.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
  • Proposed mechanism for the formation of cyclic ethers 3 (n=1,2).
  • Diols: Nomenclature, Prepar
  • Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. MDPI.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Selective Deoxygenation of Biomass Polyols into Diols. MDPI.
  • Oxidative C-C Bond Cleavage of Primary Alcohols and Vicinal Diols Catalyzed by H5PV2Mo10O40 by an Electron Transfer and Oxygen T.
  • Efficient oxidation of 1,2-diols into alpha-hydroxyketones c
  • Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
  • Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: applic
  • Organic Chemistry - Mechanism of Diol Cycliz
  • Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. (2022-05-18). PMC - PubMed Central.
  • An Overview of Material Extrusion Troubleshooting (Final Published Version). (2020-07-09). MDPI.
  • Ch15: Oxidation cleavage of 1,2-diols. University of Calgary.
  • Plastic Pyrolysis – Potential, Limitations, and Role in Recovering Difficult Waste. UNIPLAST.
  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxyl
  • Sugar alcohol. Wikipedia.
  • Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols. (2022-07-26).
  • Investigations of the factors that trigger thermal degradation during the processing of polymers. (2014-08-14). Morressier.

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Technical Support Center: Interpreting Complex NMR Spectra of 2,6-dimethylheptane-2,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy is a frequent challenge in the fields of chemical research and drug development. This technical guide offers detailed troubleshooting advice and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra, with a specific focus on the diastereomers of 2,6-dimethylheptane-2,4-diol.

Introduction: The Challenge of Stereoisomers

This compound possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the (2R,4R)- and (2S,4S)-enantiomers (the rac- or dl-pair) and the (2R,4S)- and (2S,4R)-enantiomers (the meso-pair). While enantiomers are indistinguishable in a standard achiral NMR solvent, diastereomers have distinct physical properties and, consequently, different NMR spectra.[1] The challenge lies in the often subtle differences in their spectra, which can lead to significant signal overlap and complex splitting patterns, making confident assignment and quantification difficult.

This guide will provide a structured approach to dissecting these complex spectra, leveraging both fundamental NMR principles and advanced techniques to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of a mixture of this compound diastereomers so complex?

A1: The complexity arises from several key factors:

  • Signal Overlap: Protons in chemically similar environments within the syn (meso) and anti (racemic) diastereomers will have very similar chemical shifts. This is particularly true for the methyl groups (C1, C7, and the two methyls on C2) and the methylene protons (C3 and C5). The result is a crowded spectrum where distinct multiplets can be difficult to resolve.

  • Diastereotopicity: The methylene protons at the C3 and C5 positions are diastereotopic. This means that even within a single isomer, the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the adjacent methine protons (vicinal coupling), leading to complex higher-order splitting patterns (e.g., doublet of doublets of doublets, or ddd).[2]

  • Subtle Differences in Chemical Shifts and Coupling Constants: The spatial arrangement of the hydroxyl and methyl groups differs between the syn and anti isomers. This leads to subtle variations in the magnetic shielding of nearby protons, causing small but critical differences in their chemical shifts. Similarly, the dihedral angles between vicinal protons will differ, resulting in different coupling constants (³JHH), which can be predicted by the Karplus equation.[3] These small differences are the key to distinguishing the diastereomers but require high-resolution instrumentation to observe clearly.

Q2: How can I definitively distinguish between the syn and anti diastereomers in the ¹H NMR spectrum?

A2: Distinguishing between the syn and anti forms relies on careful analysis of both chemical shifts and coupling constants, often aided by 2D NMR techniques.

  • Focus on the Methine Protons (H4): The chemical shift of the proton at C4 is often the most diagnostic. In acyclic systems, intramolecular hydrogen bonding can lead to different conformational preferences for the syn and anti isomers, which in turn affects the chemical shift of the H4 proton.

  • Analyze Coupling Constants: The vicinal coupling constants between H4 and the two diastereotopic protons on C3 (and C5) can be particularly informative. The magnitude of these couplings is dependent on the dihedral angle. Molecular modeling can help predict the preferred conformations and the expected coupling constants for each isomer.

  • Advanced 1D NMR Techniques:

    • NOESY/EXSY: 1D Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can be used to detect through-space correlations between protons.[4][5] For example, a NOE between a methyl group and a methine proton can help to establish their relative stereochemistry.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the first step to establish the proton-proton coupling network. It will help to trace the connectivity from the methyl groups to the methine and methylene protons, confirming the basic structure and identifying which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[6] This is invaluable for resolving overlapping proton signals, as the attached carbons often have more distinct chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This can be used to confirm assignments and piece together the full carbon skeleton.

Q3: My sample contains all four stereoisomers. How can I determine the enantiomeric excess (ee) of the racemic pair?

A3: Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine the enantiomeric excess, you must introduce a chiral auxiliary that will interact with the enantiomers to form diastereomeric complexes.[1][3]

  • Chiral Derivatizing Agents (CDAs): These agents react with the hydroxyl groups of the diol to form new, diastereomeric compounds.[7][8] A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[3] The resulting esters will have distinct NMR signals for the R,R and S,S enantiomers, allowing for their quantification by integration.[3] Boron-based CDAs have also been shown to be effective for diols.[7][8][9]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[1] This can induce small chemical shift differences between the signals of the enantiomers, allowing for their resolution and quantification. This method is often preferred as it is non-destructive.

Troubleshooting Guides

Problem 1: Significant signal overlap in the methyl and methylene regions of the ¹H NMR spectrum.

Troubleshooting Steps:

  • Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher). Higher field strengths increase the chemical shift dispersion, which can help to resolve overlapping signals.

  • Solvent Effects: Change the NMR solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) due to anisotropic effects, which may resolve overlapping signals.

  • Temperature Variation: Acquire spectra at different temperatures. Changes in temperature can affect conformational equilibria and hydrogen bonding, leading to shifts in proton resonances that may improve resolution.[5]

  • Utilize 2D NMR: An HSQC spectrum is often the most effective way to resolve overlapping proton signals by spreading them out in the carbon dimension.[6]

Problem 2: Difficulty in assigning the diastereotopic methylene protons.

Troubleshooting Steps:

  • COSY is Essential: A COSY spectrum will show which protons are coupled to each other. The cross-peaks between the methylene protons and the adjacent methine proton (H4) will confirm their connectivity.

  • HSQC for Chemical Shift Assignment: Use an HSQC spectrum to determine the chemical shifts of the two diastereotopic protons and their attached carbon.

  • NOESY/ROESY for Spatial Proximity: A Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectrum can reveal through-space proximity between the methylene protons and other protons in the molecule, which can aid in their assignment.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Use a high-purity deuterated solvent. For initial analysis, CDCl₃ is a good starting point. If signal overlap is an issue, consider benzene-d₆.

  • Concentration: Prepare a sample of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. For 2D experiments, a more concentrated sample may be necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Protocol 2: Acquisition of Key NMR Experiments
  • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • COSY: Acquire a gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment and is essential for establishing connectivity.

  • HSQC: Acquire a gradient-selected HSQC experiment. This will correlate the proton and carbon chemical shifts.

  • HMBC: Acquire a gradient-selected HMBC experiment. This will provide information about long-range proton-carbon correlations.

Visualization of Concepts

diastereomers cluster_syn syn-Diastereomer (meso) cluster_anti anti-Diastereomer (racemic) cluster_nmr NMR Observables syn OH groups on the same side anti OH groups on opposite sides syn->anti Different 3D arrangement chem_shift Different Chemical Shifts (δ) syn->chem_shift Leads to j_coupling Different Coupling Constants (J) syn->j_coupling Leads to anti->chem_shift Leads to anti->j_coupling Leads to

Caption: Relationship between stereochemistry and NMR observables.

nmr_workflow start Complex Mixture of Isomers proton_1d 1D ¹H NMR start->proton_1d Initial Assessment chiral_analysis Chiral Derivatization/Solvation + NMR start->chiral_analysis Determine Enantiomeric Excess carbon_1d 1D ¹³C NMR & DEPT proton_1d->carbon_1d cosy 2D COSY carbon_1d->cosy Establish Connectivity hsqc 2D HSQC cosy->hsqc Resolve Overlap hmbc 2D HMBC hsqc->hmbc Confirm Assignments structure Complete Structure and Ratio Assignment hmbc->structure chiral_analysis->structure

Sources

Technical Support Center: Minimizing Byproducts in the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Grignard reaction for the synthesis of tertiary alcohols and aim to optimize their outcomes by minimizing byproduct formation. Here, we move beyond basic protocols to delve into the mechanistic nuances and provide actionable troubleshooting strategies rooted in chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and corrective actions.

Q1: My reaction yield is low, and I've recovered a significant amount of my starting ketone. What's causing this?

A1: This is a classic symptom of enolization, a major competing side reaction. The Grignard reagent, being a strong base, can deprotonate the α-carbon of your ketone to form an enolate.[1][2] This is especially prevalent when using sterically hindered ketones or bulky Grignard reagents. The resulting enolate is then protonated during the acidic workup, regenerating the original ketone and leading to a lower yield of the desired tertiary alcohol.[2]

Mechanism Insight: The enolization reaction is believed to proceed through a six-membered ring transition state involving the ketone and the Grignard reagent, where a hydrogen atom is abstracted from the α-carbon.[1]

  • Reagent Selection:

    • If your synthesis allows, opt for a less sterically hindered Grignard reagent.

    • Consider using an organolithium reagent. These reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can favor the desired nucleophilic addition over enolization.

  • Temperature Control:

    • Perform the addition of the ketone to the Grignard reagent at a low temperature, typically 0 °C or even -78 °C. The nucleophilic addition pathway generally has a lower activation energy than enolization, and lower temperatures will favor the desired reaction.

  • Use of Additives:

    • The addition of certain Lewis acids, such as zinc chloride (ZnCl₂), can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization.[3]

Q2: I've isolated a secondary alcohol instead of the expected tertiary alcohol. What went wrong?

A2: This indicates that a reduction of the ketone has occurred. If your Grignard reagent possesses a hydrogen atom on its β-carbon, it can act as a hydride donor, reducing the ketone to a secondary alcohol.[2] This process occurs via a cyclic six-membered transition state.[2] This side reaction is more common with sterically hindered ketones and bulky Grignard reagents.[2][4]

  • Grignard Reagent Choice:

    • Whenever possible, select a Grignard reagent that lacks β-hydrogens. Examples include methylmagnesium bromide or neopentylmagnesium bromide.

  • Temperature Management:

    • As with enolization, maintaining a low reaction temperature during the addition of the ketone can help to minimize the competing reduction pathway.

Q3: My crude product contains a high-boiling, non-polar impurity. What is its likely identity?

A3: You are likely observing a byproduct from a Wurtz coupling reaction. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) from which it was formed, resulting in a homocoupled product (R-R).[5][6][7] This side reaction not only consumes your active Grignard reagent, leading to a lower yield of the tertiary alcohol, but also complicates purification.

  • Controlled Addition of Alkyl Halide:

    • During the formation of the Grignard reagent, add the alkyl halide solution dropwise and slowly to the magnesium turnings.[8] This maintains a low local concentration of the alkyl halide, favoring its reaction with the magnesium surface over reaction with the newly formed Grignard reagent.

  • Temperature Regulation:

    • The formation of the Grignard reagent is exothermic.[8] Maintain a moderate temperature during this step, as elevated temperatures can accelerate the rate of Wurtz coupling. Gentle reflux is often sufficient.

  • Solvent Choice:

    • While diethyl ether and tetrahydrofuran (THF) are common solvents, for certain substrates like benzylic halides, THF may promote more Wurtz coupling. In such cases, consider using a different ether solvent like 2-methyltetrahydrofuran (2-MeTHF).

  • Continuous Flow Synthesis:

    • For larger-scale syntheses, a continuous production process can significantly improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[5][6][7]

Frequently Asked Questions (FAQs)

Q: Why are strictly anhydrous conditions so critical for a successful Grignard reaction?

A: Grignard reagents are potent bases and will react readily with any source of acidic protons, such as water, alcohols, or carboxylic acids.[9] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone. Any moisture present will "quench" the Grignard reagent by converting it into an alkane, rendering it inactive and drastically lowering your yield.[9] Therefore, all glassware must be meticulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.

Q: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different R-groups?

A: No, this is not feasible in a single step using a Grignard reaction. The reaction of an ester with a Grignard reagent involves two successive additions of the organometallic reagent.[10][11] The first equivalent adds to the carbonyl, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent.[10] This inherently results in a tertiary alcohol where at least two of the R-groups attached to the alcohol carbon are identical.[11] To synthesize a tertiary alcohol with three distinct R-groups, you must start with a ketone.[11]

Q: How can I confirm the concentration of my freshly prepared Grignard reagent?

A: The concentration of a Grignard reagent should always be determined by titration before use. This is crucial for accurate stoichiometry and to minimize side reactions. A common method involves titrating a sample of the Grignard solution against a standard solution of iodine.

Experimental Protocols & Data

Protocol: Titration of Grignard Reagent
  • Carefully transfer a known volume (e.g., 1.0 mL) of the Grignard solution into a dry flask under an inert atmosphere.

  • Add a small crystal of iodine and a few drops of 1,2-dibromoethane.

  • Titrate with a standardized solution of a suitable quenching agent, such as a secondary alcohol (e.g., sec-butanol) in an anhydrous solvent, until the characteristic color of the Grignard reagent disappears.

  • The molarity can then be calculated based on the stoichiometry of the reaction. For accuracy, it is recommended to perform the titration in triplicate.

Table 1: Common Byproducts and Mitigation Strategies
ByproductCauseKey Mitigation Strategies
Unreacted Ketone Enolization by the Grignard reagent.[2]Use less bulky reagents, lower reaction temperature (0 °C to -78 °C), consider organolithium reagents.
Secondary Alcohol Reduction of the ketone by the Grignard reagent.[2]Use Grignard reagents without β-hydrogens (e.g., MeMgBr), lower reaction temperature.
Homocoupled Alkane (R-R) Wurtz coupling of the Grignard reagent with unreacted alkyl halide.[5]Slow, dropwise addition of alkyl halide during Grignard formation, maintain moderate temperature.[8]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired nucleophilic addition versus the major side reactions.

Diagram 1: Desired Nucleophilic Addition Pathway

G ketone Ketone (R'-CO-R'')) intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard Grignard Reagent (R-MgX) grignard->intermediate workup Acidic Workup (H3O+) intermediate->workup product Tertiary Alcohol (R-C(OH)R'R'') workup->product Protonation

Caption: The desired reaction pathway to the tertiary alcohol.

Diagram 2: Competing Side Reaction Pathways

G cluster_start Reactants cluster_products Potential Byproducts ketone Ketone (with α-H) enolate Enolate + Alkane ketone->enolate Enolization (Grignard as Base) sec_alcohol Secondary Alcohol ketone->sec_alcohol Reduction (Hydride Transfer) grignard Grignard Reagent (with β-H) grignard->enolate grignard->sec_alcohol

Caption: Major side reactions: enolization and reduction.

References

  • Studies on the mechanism of the enolization reaction of Grignard reagents with ketones.Journal of the Chemical Society, Perkin Transactions 2.
  • Grignard Reaction.Alfa Chemistry.
  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Benchchem.
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  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
  • Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.Benchchem.
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  • What is the process for obtaining an enolate
  • Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.Benchchem.
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  • Synthesis of Alcohols Using the Grignard Reaction.Organic Chemistry Tutor.
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  • Preparation of Optically Enriched Tertiary Alcohols
  • Identifying and minimizing side products in Grignard reactions.Benchchem.
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Validation & Comparative

The Architectural Blueprint: How Diol Structure Dictates Polymer Chain Assembly

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Branched vs. Linear Diols in Polymer Synthesis

A Senior Application Scientist's Guide to Monomer Selection for Tailored Polymer Performance

For researchers and chemical professionals navigating the complexities of polymer design, the choice of monomer is a foundational decision that dictates the final material's properties and, ultimately, its suitability for a given application. Within the synthesis of crucial polymer families like polyesters and polyurethanes, the structural isomerism of diol monomers—specifically, the distinction between linear and branched architectures—offers a powerful tool for fine-tuning performance. This guide provides an in-depth comparative analysis, grounded in experimental data, to elucidate the profound impact of diol branching on the thermal, mechanical, and degradation characteristics of polymers.

The fundamental difference between linear and branched diols lies in their three-dimensional structure, which directly influences how polymer chains pack together in the solid state. This molecular-level organization is the primary determinant of macroscopic properties.

  • Linear Diols: These monomers, such as 1,4-butanediol or 1,6-hexanediol, possess a straight, flexible aliphatic chain. When polymerized, they form regular, repeating backbones that can align and pack closely together. This ordered arrangement facilitates the formation of crystalline domains, leading to semi-crystalline materials.[1]

  • Branched Diols: The presence of side groups, such as the methyl group in 1,4-pentanediol or the secondary hydroxyl groups in 2,5-hexanediol, introduces steric hindrance.[2] These branches disrupt the polymer chain's ability to pack in an orderly fashion, frustrating crystallization and promoting the formation of amorphous, glassy structures.[2][3][4]

This distinction in polymer architecture is not merely academic; it has direct consequences for synthesis. Branched diols, particularly those with secondary alcohol groups, can exhibit lower reactivity compared to their primary linear counterparts. Achieving high molecular weight polymers with these monomers often necessitates more rigorous synthesis conditions, such as longer reaction times or a greater molar excess of the diol to drive the reaction to completion.[3][5][6]

G cluster_linear Polymer from Linear Diol cluster_branched Polymer from Branched Diol l1 Linear Diol Unit l2 Linear Diol Unit l1->l2 Polymer Chain l3 Linear Diol Unit l2->l3 Polymer Chain l4 Linear Diol Unit l3->l4 Polymer Chain caption_l Regular, tightly packed chains promote crystallinity. b1 Branched Diol (with side group) b2 Branched Diol (with side group) b1->b2 Polymer Chain b3 Branched Diol (with side group) b2->b3 Polymer Chain b4 Branched Diol (with side group) b3->b4 Polymer Chain caption_b Side groups disrupt packing, leading to amorphous structures.

Caption: Molecular architecture of polymers from linear vs. branched diols.

A Tale of Two Morphologies: Impact on Thermal and Mechanical Properties

The divergence in chain packing between polymers derived from linear and branched diols leads to distinctly different thermal and mechanical behaviors. Understanding these relationships is critical for designing materials that can withstand specific processing temperatures and mechanical stresses.

Thermal Properties: Glass Transition and Melting Behavior

The thermal transitions of a polymer are a direct reflection of its internal chain mobility.

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of branched diols consistently raises the Tg of the resulting polymer compared to its linear equivalent.[3][4][5][6][7] The bulky side chains restrict the rotational freedom of the polymer backbone, meaning more thermal energy is required to initiate large-scale molecular motion.[5] Conversely, increasing the chain length of linear diols can enhance flexibility, often resulting in a lower Tg.[8]

  • Melting Temperature (Tm) and Crystallinity: Semi-crystalline polymers made from linear diols exhibit a sharp, well-defined melting point, which is the temperature at which the crystalline domains break down. In stark contrast, the amorphous polymers typically synthesized from branched diols do not have a melting point, as there are no crystalline structures to melt.[2][3][5][6]

  • Thermal Stability (Td): The thermal decomposition temperature is generally high for polyesters derived from both diol types, with significant mass loss typically occurring above 250°C.[3][5] This provides a wide processing window for most applications.

PropertyPolymer from Linear DiolPolymer from Branched DiolCausality
Crystallinity Semi-crystallineAmorphousLinear chains pack efficiently; side branches on branched diols disrupt packing.[3]
Glass Transition (Tg) Generally LowerGenerally HigherIncreased chain flexibility in linear polymers; restricted backbone rotation from side groups in branched polymers.[3][9]
Melting Point (Tm) Present (Distinct Peak)AbsentCorresponds to the melting of crystalline domains, which are not present in amorphous materials.[2][4]

Table 1: Comparative Thermal Properties.

Mechanical Performance: Strength vs. Flexibility

The mechanical response of these polymers is intrinsically linked to their morphology.

  • Polymers from Linear Diols: The semi-crystalline nature of these materials often imparts rigidity and strength. They typically exhibit a higher Young's modulus and tensile strength. However, this rigidity can sometimes lead to brittleness, characterized by a lower elongation at break.[2][8]

  • Polymers from Branched Diols: As amorphous materials, these polymers often behave as tough plastics or elastomers. They tend to have a lower modulus but can exhibit significantly greater flexibility and a higher elongation at break.[2][5] In some copolyester systems, the use of a branched diol has been shown to increase both the modulus and the extension at break simultaneously compared to the linear analogue, highlighting the potential for complex property tuning.[3][5][6]

Polymer SystemDiol TypeYoung's Modulus (MPa)Elongation at Break (%)Source
Furandioate-Adipate CopolyesterLinear (1,4-Butanediol)19.144.5[3][5][6]
Furandioate-Adipate CopolyesterBranched (2,5-Hexanediol)67.889.7[3][5][6]
Polyester Polyol-based PolyurethaneLinear (1,4-Butanediol)Brittle / FibrousLow[2]
Polyester Polyol-based PolyurethaneBranched (1,4-Pentanediol)ElastomericIncreasing with diacid length[2]

Table 2: Comparative Mechanical Property Data from Experimental Studies.

Beyond Mechanics: Biodegradation and Chemical Resistance

For applications in drug delivery, tissue engineering, and environmentally friendly materials, the degradation profile and chemical interactions are paramount. Here again, the choice of diol isomer plays a decisive role.

  • Biodegradation: The rate of enzymatic degradation is significantly impacted by branching. The side groups on branched diol-derived polymers act as a shield, sterically hindering the approach of enzymes to the hydrolyzable ester or urethane linkages in the polymer backbone. Consequently, polymers made from branched diols exhibit a markedly slower rate of biodegradation compared to their linear counterparts.[3][5] This allows for the fine-tuning of a material's residence time in a biological environment or its persistence in the natural environment.

  • Hydrophobicity: The introduction of alkyl (e.g., methyl) branches increases the hydrocarbon character of the polymer. This generally leads to an increase in hydrophobicity, as demonstrated by higher water contact angle measurements.[3][5] This property can be critical for applications such as waterproof coatings or for controlling the release kinetics of hydrophobic drugs from a polymer matrix.

Experimental Validation: Standard Protocols

The claims made in this guide are supported by standardized analytical techniques. The following protocols represent the self-validating systems used to characterize these materials.

Protocol 1: Thermal Property Analysis via Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the glass transition and melting temperatures of polymers.

Caption: Workflow for polymer tensile testing according to ASTM standards.

Methodology:

  • Specimen Preparation: Prepare test specimens in a standard geometry, typically a "dumbbell" or "dog-bone" shape, according to specifications in standards like ASTM D638. [10][11]2. Conditioning: Condition the specimens under controlled temperature and humidity for a specified period to ensure consistent results.

  • Test Execution:

    • Mount the specimen securely in the grips of a universal testing machine. [11] * Attach an extensometer to the specimen's gauge length to accurately measure strain.

    • Apply a tensile load by moving the crosshead at a constant speed until the specimen fails. [12]4. Data Analysis: The instrument records the applied force and the elongation. This data is used to generate a stress-strain curve, from which key properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking. [10][13] * Young's Modulus: The slope of the initial linear portion of the curve, representing material stiffness. [12] * Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility. [13]

Conclusion

The choice between a branched and a linear diol is a fundamental decision point in polymer design that enables precise control over material properties. Linear diols are the monomers of choice for creating semi-crystalline polymers where stiffness, thermal stability, and a defined melting point are desired. In contrast, branched diols are indispensable for developing amorphous polymers with elevated glass transition temperatures, enhanced flexibility, and tunable degradation rates. By understanding the causal relationships between diol architecture and polymer performance—and by validating these properties through rigorous, standardized protocols—researchers can rationally design and synthesize novel materials tailored to the demanding requirements of advanced applications, from controlled-release drug formulations to high-performance engineering plastics.

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2,6-Dimethylheptane-2,4-diol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the non-chromophoric analyte, 2,6-dimethylheptane-2,4-diol, against alternative analytical techniques. The narrative is grounded in the principles of scientific integrity, drawing from extensive field experience to explain the rationale behind experimental choices and to ensure that every described protocol is a self-validating system.

The analysis of aliphatic diols like this compound presents a unique challenge due to their lack of a UV-absorbing chromophore, rendering standard HPLC with UV detection problematic. This guide will explore a practical HPLC method employing derivatization and an alternative detection strategy, and compare it with other viable analytical approaches. All methodologies are presented with a focus on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Challenge of Analyzing Non-Chromophoric Compounds

This compound, with its simple aliphatic structure, does not possess any functional groups that absorb light in the ultraviolet-visible (UV-Vis) spectrum. This characteristic makes its detection and quantification by the most common HPLC detector, the UV-Vis detector, a significant hurdle. To overcome this, two primary strategies can be employed:

  • Derivatization: This involves chemically modifying the analyte to introduce a chromophoric or fluorophoric tag.[4][5][6] This allows for sensitive detection using UV-Vis or fluorescence detectors.

  • Alternative Detection Methods: Employing detectors that do not rely on light absorption, such as Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), can provide a direct method of analysis.[7][8]

This guide will focus on a pre-column derivatization HPLC-UV method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical method is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] The following is a detailed protocol for the validation of an HPLC method for this compound analysis, following a pre-column derivatization strategy.

Experimental Workflow: HPLC Method Validation

HPLC Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters (ICH Q2(R1)) Standard Standard Preparation Derivatization Pre-column Derivatization Standard->Derivatization Sample Sample Preparation Sample->Derivatization HPLC HPLC System Derivatization->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness

Caption: Workflow for the validation of the HPLC method for this compound.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.

  • Reagents: HPLC grade acetonitrile, water, and a suitable derivatizing agent such as p-nitrobenzoyl chloride (PNBCI). Triethylamine is used as a catalyst.

Chromatographic Conditions (Post-Derivatization)
  • Mobile Phase: A gradient of acetonitrile and water. The gradient will need to be optimized to ensure good separation of the derivatized diol from any by-products of the derivatization reaction and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength will be determined by the UV absorbance maximum of the p-nitrobenzoyl derivative.

  • Injection Volume: 10 µL.

Pre-column Derivatization Protocol
  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution. For samples, dissolve an accurately weighed amount in the same solvent.

  • Derivatization Reaction: To an aliquot of the standard or sample solution, add an excess of p-nitrobenzoyl chloride and a small amount of triethylamine. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time to ensure complete reaction.

  • Quenching and Dilution: After the reaction is complete, quench any remaining derivatizing reagent with a suitable reagent (e.g., a small amount of water). Dilute the reaction mixture to a known volume with the mobile phase before injection.

Validation Parameters

The following validation parameters must be assessed according to ICH guidelines:

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank samples (matrix without the analyte), a standard solution of the derivatized diol, and a sample spiked with the diol.The peak for the derivatized diol should be well-resolved from any other peaks in the chromatogram. No interfering peaks should be observed at the retention time of the analyte in the blank.
Linearity and Range Prepare at least five concentrations of the derivatized standard. Inject each concentration in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis.The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of the diol into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.The mean recovery should be within 98-102%. The relative standard deviation (RSD) for each concentration level should be ≤ 2%.
Precision Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The RSD for repeatability should be ≤ 2%. The RSD for intermediate precision should be ≤ 3%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness Intentionally vary critical method parameters such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze a standard solution under each condition.The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the small variations.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While the HPLC-UV method with derivatization is a powerful technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a strong alternative, particularly for volatile and thermally stable compounds like this compound.

Logical Flow: Method Selection

Method Selection Logic Analyte This compound Properties Non-chromophoric Volatile & Thermally Stable Analyte->Properties HPLC_UV HPLC-UV Properties->HPLC_UV GC_MS GC-MS Properties->GC_MS Derivatization_Needed Requires Derivatization HPLC_UV->Derivatization_Needed Direct_Analysis Direct Analysis Possible GC_MS->Direct_Analysis

Caption: Decision logic for selecting an analytical method for this compound.

Comparative Overview
FeatureHPLC-UV with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection of a derivatized analyte.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Preparation Requires a chemical derivatization step, which can be time-consuming and a source of variability.May require derivatization to improve volatility and peak shape, but direct analysis is often possible.
Specificity Good, but can be susceptible to interferences from other compounds that react with the derivatizing agent.Excellent, as mass spectrometry provides structural information, leading to highly specific identification and quantification.
Sensitivity Can be very sensitive depending on the chromophore introduced.Generally very sensitive, especially in selected ion monitoring (SIM) mode.
Throughput Moderate, due to the derivatization step.Can be higher if direct injection is possible.
Cost Instrumentation is generally less expensive than GC-MS.Higher initial instrument cost.
Robustness The derivatization step can be a source of variability and requires careful control.Generally robust, but column performance can degrade with non-volatile matrix components.

Conclusion

The choice between an HPLC-UV method with derivatization and a GC-MS method for the analysis of this compound will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.

The HPLC method, when properly validated, provides a reliable and accurate means of quantification. The key to a successful validation is a thorough understanding of the derivatization reaction and careful control of all experimental parameters. The detailed validation protocol provided in this guide serves as a comprehensive framework for establishing a robust and trustworthy analytical method.

For applications requiring the highest level of specificity and sensitivity, GC-MS is an excellent alternative. Its ability to provide structural information makes it particularly valuable for impurity profiling and identification of unknown components.

Ultimately, a well-validated analytical method, regardless of the chosen technique, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides the foundational knowledge and practical steps necessary to achieve this critical objective.

References

  • ResearchGate. Derivatization of diol 1 for HPLC analysis. Retrieved from [Link]

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  • ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

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  • PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 2,6-Dimethylheptane-2,4-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and materials science, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, safety, and material properties. The subtle variance in the three-dimensional arrangement of atoms between stereoisomers can lead to profound differences in their interactions with other chiral molecules, such as enzymes and receptors. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish the stereoisomers of 2,6-dimethylheptane-2,4-diol, grounded in both theoretical principles and practical, field-proven methodologies.

The structure of this compound possesses two stereogenic centers at carbons 4 and 6. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between one pair and the other is diastereomeric. For clarity, we will refer to the (4R, 6S) and (4S, 6R) pair as the syn diastereomer and the (4R, 6R) and (4S, 6S) pair as the anti diastereomer. This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to resolve these structurally similar yet distinct chemical entities.

The Spectroscopic Challenge: Enantiomers vs. Diastereomers

The foundational principle of stereoisomer analysis is understanding the inherent differences between diastereomers and enantiomers.

  • Diastereomers : These are stereoisomers that are not mirror images of each other. They possess different physical properties (e.g., melting point, boiling point, solubility) and, crucially, different energetic states. This dissimilarity means they can be distinguished by most standard spectroscopic techniques, most notably NMR.[1][2]

  • Enantiomers : These are non-superimposable mirror images. In an achiral (symmetrical) environment, they are energetically identical and thus exhibit identical physical properties and spectroscopic responses. To differentiate them, one must introduce a chiral influence, such as a chiral solvent or, more effectively, a chiral derivatizing agent, to create a diastereomeric relationship that can then be spectroscopically resolved.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive tool for distinguishing diastereomers due to its high sensitivity to the local electronic (and therefore, spatial) environment of each nucleus.

Differentiating Diastereomers (syn vs. anti)

The different spatial arrangements of the hydroxyl and methyl groups in the syn and anti diastereomers of this compound result in unique magnetic environments for the nearby nuclei. This leads to predictable and measurable differences in their ¹H and ¹³C NMR spectra.

Key Expected Differences:

  • Chemical Shifts (δ) : Protons and carbons in one diastereomer will be shielded or deshielded to a different extent than in the other. For instance, the protons on C3, C4, and C5, which are situated between the two stereocenters, are expected to show the most significant variations in chemical shifts.

  • Coupling Constants (J) : The through-bond coupling (e.g., ³J) between protons on adjacent carbons is dependent on the dihedral angle between them. The preferred conformations of the syn and anti isomers will differ, leading to different average dihedral angles and, consequently, different coupling constants between protons like H4 and H5.

Table 1: Predicted Comparative ¹H and ¹³C NMR Data for syn and anti Diastereomers

NucleusExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Rationale for Expected Differences
H4 (methine)Distinct shifts for syn vs. antiDistinct shifts for syn vs. antiThe relative orientation of the C2-OH and C6-CH₃ groups creates a different anisotropic environment at C4.
H6 (methine)Distinct shifts for syn vs. antiDistinct shifts for syn vs. antiThe proximity and orientation of the C4-OH group directly influence the magnetic environment of the C6 proton and carbon.
H3, H5 (CH₂)Protons are diastereotopic and will appear as complex multiplets with different patterns/shifts for each diastereomer.[3]Distinct shifts for syn vs. antiThese methylene groups are adjacent to stereocenters, making their protons chemically non-equivalent. Their environment is highly sensitive to the overall molecular conformation dictated by stereochemistry.
C2-CH₃ (x2)May show slight differences.May show slight differences.While further from the C6 stereocenter, long-range conformational effects can induce minor but potentially measurable differences.
C6-CH₃Distinct shifts due to proximity to C4-OH.Distinct shifts due to proximity to C4-OH.The steric and electronic environment of this methyl group is directly impacted by the relative stereochemistry at C4.
Resolving Enantiomers: The Chiral Derivatization Approach

To distinguish between the (4R, 6R) and (4S, 6S) enantiomers (or the syn pair), they must be converted into a pair of diastereomers. This is reliably achieved by reacting the diol with an enantiomerically pure chiral derivatizing agent (CDA). Chiral boronic acids are particularly effective for diols.[4][5]

The reaction of a racemic diol mixture with a single enantiomer of a CDA (e.g., (R)-CDA) produces two new diastereomeric products. These products will have distinct NMR spectra, and the ratio of their signals can be used to determine the enantiomeric excess (ee) of the original diol.[6][7][8]

G cluster_0 Enantiomeric Mixture cluster_1 Diastereomeric Products Enantiomer_R (4R, 6R)-Diol CDA (R)-Chiral Derivatizing Agent Enantiomer_R->CDA + Enantiomer_S (4S, 6S)-Diol Enantiomer_S->CDA + Diastereomer_1 Product A ((4R, 6R)-Diol + (R)-CDA) CDA->Diastereomer_1 Reaction Diastereomer_2 Product B ((4S, 6S)-Diol + (R)-CDA) CDA->Diastereomer_2 Reaction NMR ¹H NMR Analysis: Distinct Signals (Quantifiable) Diastereomer_1->NMR Diastereomer_2->NMR

Caption: Chiral derivatization workflow for NMR analysis.

Protocol: Enantiomeric Purity Determination by ¹H NMR
  • Sample Preparation : In an NMR tube, dissolve ~5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquire Initial Spectrum : Run a standard ¹H NMR spectrum of the underivatized diol to serve as a baseline.

  • Derivatization : To the NMR tube, add 1.1 to 1.5 molar equivalents of an enantiomerically pure chiral derivatizing agent (e.g., a chiral boronic acid).[5] The reaction to form diastereomeric boronate esters is often rapid at room temperature.[8]

  • Acquire Final Spectrum : After allowing the reaction to complete (typically 15-30 minutes), re-acquire the ¹H NMR spectrum.

  • Analysis : Identify a well-resolved signal corresponding to a proton near the site of derivatization. You should observe two distinct peaks or sets of peaks for this proton, one for each of the newly formed diastereomers. Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Infrared (IR) Spectroscopy: A Tool for Confirmation, Not Distinction

IR spectroscopy probes the vibrational frequencies of chemical bonds.[9][10] While it is excellent for identifying functional groups, its utility in distinguishing stereoisomers is limited.

  • Enantiomers : Have identical IR spectra.

  • Diastereomers : Can have different IR spectra, particularly in the complex "fingerprint region" (below 1600 cm⁻¹), as their overall symmetry and vibrational modes differ.[1][11] For flexible, acyclic molecules like this compound, these differences are often too subtle to be used for reliable identification.[12]

A potential, albeit slight, point of differentiation could arise from variations in intramolecular hydrogen bonding between the two hydroxyl groups. One diastereomer may adopt a conformation that favors this interaction more than the other, which could manifest as a shift or change in the shape of the broad O-H stretching band (typically 3200-3600 cm⁻¹). However, this is highly dependent on concentration and solvent.

Table 2: Key IR Absorptions for this compound

Functional GroupAbsorption Range (cm⁻¹)Expected Appearance
O-H Stretch3600 - 3200Broad peak, indicating hydrogen bonding. A sharper, weaker peak around 3600 cm⁻¹ for the "free" OH may be visible in dilute solutions. The exact position of the broad peak may differ slightly between diastereomers.
C-H Stretch3000 - 2850Strong, sharp peaks. Identical for all stereoisomers.
C-O Stretch1150 - 1050Medium to strong peak. Unlikely to show significant differences between stereoisomers.
Fingerprint< 1600Complex pattern of peaks. While theoretically different for diastereomers, practical overlap and subtlety make it an unreliable diagnostic tool.[1]

Mass Spectrometry (MS): High-Resolution Mass, Low Stereochemical Resolution

Standard mass spectrometry techniques, such as electron ionization (EI-MS), are designed to determine molecular weight and fragmentation patterns based on bond connectivity. Since all stereoisomers of this compound have the same molecular formula (C₉H₂₀O₂) and connectivity, they will produce identical mass spectra.[13]

The mass spectrum would be expected to show a molecular ion peak (m/z 160), although it may be weak or absent. More prominent peaks would correspond to fragmentation events, such as:

  • Loss of water (H₂O) : m/z 142

  • Loss of a methyl group (CH₃) : m/z 145

  • Loss of water and a methyl group : m/z 127

  • Cleavage of C-C bonds within the carbon skeleton.

While standard MS is not a tool for stereoisomer differentiation, advanced methods can provide a path forward. For instance, forming a complex with a chiral reagent or a metal ion can create diastereomeric complexes that may exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, a principle demonstrated for other diols.[14] However, for routine analysis, this approach is far more complex than NMR.

G cluster_0 Stereoisomer Analysis Workflow Start Mixture of all 4 Stereoisomers Step1 Preparative Chromatography (e.g., Normal Phase HPLC/SFC) Start->Step1 Step2a Fraction 1: syn-Diastereomers (Enantiomeric Pair) Step1->Step2a Separate Diastereomers Step2b Fraction 2: anti-Diastereomers (Enantiomeric Pair) Step1->Step2b Step3a ¹H & ¹³C NMR Analysis Step2a->Step3a Confirm Structure Step3b ¹H & ¹³C NMR Analysis Step2b->Step3b Confirm Structure Step4a Chiral Derivatization + ¹H NMR Step3a->Step4a Resolve Enantiomers Step4b Chiral Derivatization + ¹H NMR Step3b->Step4b Resolve Enantiomers End1 Identity: syn-Diastereomer Enantiomeric Ratio (ee) Step4a->End1 End2 Identity: anti-Diastereomer Enantiomeric Ratio (ee) Step4b->End2

Caption: Comprehensive workflow for stereoisomer separation and analysis.

Summary and Recommendations

This guide has established a clear hierarchy of utility among common spectroscopic techniques for the analysis of this compound stereoisomers.

  • Primary Technique (NMR) : NMR is indispensable. It is the only technique that can directly and reliably distinguish between the syn and anti diastereomers through unique chemical shifts and coupling constants. Furthermore, when combined with chiral derivatizing agents, ¹H NMR provides a straightforward and quantitative method for determining the enantiomeric purity of each diastereomeric pair.

  • Confirmatory Techniques (IR & MS) : IR and MS serve as essential but secondary tools. They should be used to confirm the molecular weight, elemental formula, and the presence of the required functional groups (diol, alkane). They cannot, in their standard forms, provide information about the stereochemical arrangement of the molecule.

For any researcher or drug development professional tasked with characterizing these compounds, the analytical strategy is clear: first, confirm the fundamental structure with IR and MS. Then, employ a suite of NMR experiments (¹H, ¹³C, and potentially 2D-NMR like COSY and NOESY) to elucidate the diastereomeric identity. Finally, for enantiomeric resolution, utilize the robust and well-established method of chiral derivatization followed by ¹H NMR analysis.

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A Comparative Guide to the Biological Activity of 2,6-Dimethylheptane-2,4-diol Versus Other Long-Chain Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive molecules is a cornerstone of innovation. Long-chain diols, a class of organic compounds characterized by a hydrocarbon chain with two hydroxyl (-OH) groups, have garnered increasing interest for their diverse biological activities. These activities range from antimicrobial and antifungal to insect repellent and anti-inflammatory effects. This guide provides an in-depth technical comparison of the biological activity of 2,6-dimethylheptane-2,4-diol against other long-chain diols, supported by experimental data and detailed methodologies. While direct comparative data for this compound is limited in current literature, this guide aims to provide a comprehensive framework for its evaluation by contextualizing it within the known activities of other long-chain diols.

The structure of a diol, including its chain length, the position of the hydroxyl groups, and the presence of branching, significantly influences its physicochemical properties and, consequently, its biological efficacy. Understanding these structure-activity relationships is paramount for the rational design of new therapeutic agents and other bioactive formulations.

Antimicrobial and Antifungal Activity: A Comparative Overview

The antimicrobial properties of long-chain diols are of significant interest in the development of new preservatives and therapeutic agents. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes.

While specific antimicrobial data for this compound is not extensively documented in peer-reviewed literature, studies on other aliphatic diols provide valuable insights. For instance, the antimicrobial activity of diols is known to be dependent on their chain length and the relative positions of the hydroxyl groups. Generally, 1,2-diols exhibit greater antimicrobial efficacy than 1,3-diols.[1] Pentane-1,5-diol has demonstrated broad-spectrum antimicrobial activity against both antibiotic-susceptible and multi-resistant aerobic bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.5% to 15.0% (vol/vol).[2] The proposed mechanism for pentane-1,5-diol involves cellular dehydration.[2]

The following table summarizes the known antimicrobial activities of various long-chain diols to provide a basis for comparison.

DiolChain LengthBranchingTarget OrganismsReported Activity (MIC/Other Metric)
This compound C9BranchedData not availableData not available
1,2-OctanediolC8LinearStaphylococcus aureus, Escherichia coliEffective as a preservative in cosmetic formulations.
1,2-DecanediolC10LinearBacteria and FungiBroad-spectrum antimicrobial activity.
Pentane-1,5-diolC5LinearGram-positive and Gram-negative bacteriaMIC: 2.5% - 15.0% (vol/vol)
Propan-1,3-diolC3LinearEscherichia coli, Pseudomonas aeruginosaMore effective than propan-1,2-diol; causes cell membrane damage.[3]
Propan-1,2-diol (Propylene Glycol)C3LinearEscherichia coli, Pseudomonas aeruginosaMIC: ~10% (v/v); less effective than propan-1,3-diol.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Culture the microbial strain on an appropriate agar plate.

    • Select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (inoculum without the test compound) and a negative control (broth medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Turbidity D->E F Determine MIC E->F

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Insect Repellent Activity: A Comparative Perspective

Certain long-chain diols and their derivatives have demonstrated efficacy as insect repellents. The mechanism of action often involves interfering with the olfactory receptors of insects, thereby masking the chemical cues from the host.

While there is no specific data on the insect repellent properties of this compound, studies on other aliphatic diols and their esters have shown promising results. For example, monocarboxylic esters of aliphatic diols have been found to be effective repellents against various mosquito species, including Aedes aegypti, Anopheles quadrimaculatus, and Anopheles albimanus.[4] Another diol, 2-ethyl-1,3-hexanediol, has also been recognized for its insect repellent properties.[5]

Diol/DerivativeTarget Insect(s)Reported Efficacy
This compound Data not availableData not available
Monocarboxylic Esters of Aliphatic DiolsAedes aegypti, Anopheles quadrimaculatus, Anopheles albimanusSome esters provided >21 days of protection on cloth.[4]
2-Ethyl-1,3-hexanediolMosquitoesEffective as a topical insect repellent.[5]
Experimental Protocol: Arm-in-Cage Test for Repellent Efficacy

The arm-in-cage test is a standard laboratory method to evaluate the efficacy of topical insect repellents by measuring the complete protection time against biting insects.

Materials:

  • Test repellent formulation

  • Control formulation (placebo)

  • Cages of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers

  • Timer

Procedure:

  • Volunteer Preparation:

    • A defined area on the forearm of a human volunteer is marked for the application of the repellent.

  • Repellent Application:

    • A standardized amount of the test repellent is applied evenly to the marked area.

    • A control arm with a placebo or no treatment is used for comparison.

  • Exposure to Mosquitoes:

    • The treated arm is inserted into a cage containing a known number of hungry female mosquitoes.

  • Data Collection:

    • The time to the first confirmed mosquito landing or bite is recorded. This is defined as the Complete Protection Time (CPT).

  • Data Analysis:

    • The CPT of the test repellent is compared to that of the control.

Repellent_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data A Apply Test Repellent to Volunteer's Arm C Insert Treated Arm into Cage A->C B Prepare Mosquito Cage B->C D Start Timer C->D E Observe for Mosquito Landing/Bite D->E F Record Time of First Landing/Bite (CPT) E->F

Arm-in-Cage Test Workflow for Insect Repellent Efficacy.

Anti-inflammatory Activity: Exploring the Potential

Recent research has highlighted the role of certain lipid vicinal diols as signaling molecules in inflammatory pathways.[6] These diols are metabolites of epoxy fatty acids and can exhibit pro-inflammatory effects, counteracting the anti-inflammatory actions of their parent compounds.[6] This dual role suggests that modulating the formation or activity of specific diols could be a target for anti-inflammatory therapies.

The anti-inflammatory potential of this compound has not been investigated. However, its structural characteristics as a branched-chain diol warrant exploration in this area.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation. Denaturation of proteins is a well-documented cause of inflammation.

Materials:

  • Test compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin in PBS.

  • Induction of Denaturation:

    • Heat the reaction mixture at a temperature known to induce denaturation (e.g., 72°C) for a specified time (e.g., 5 minutes).

  • Measurement of Turbidity:

    • After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Anti_Inflammatory_Assay A Prepare Reaction Mixture (Test Compound + Albumin) B Heat to Induce Denaturation A->B C Cool to Room Temperature B->C D Measure Turbidity (Spectrophotometer) C->D E Calculate % Inhibition D->E

Inhibition of Protein Denaturation Assay Workflow.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound in the context of other long-chain diols. While direct experimental data for this specific branched-chain diol is currently scarce, the established biological activities of other diols in antimicrobial, insect repellent, and anti-inflammatory applications suggest that this compound is a compound worthy of further investigation.

The provided experimental protocols offer a starting point for researchers to systematically evaluate the bioactivity of this compound and other novel long-chain diols. Future research should focus on:

  • Systematic Screening: Conducting comprehensive antimicrobial, antifungal, insect repellent, and anti-inflammatory assays for this compound.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of related branched-chain diols to elucidate the key structural features that govern their biological activity.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which these diols exert their effects.

By filling the current knowledge gap, the scientific community can unlock the full potential of this compound and other long-chain diols for applications in drug development, agriculture, and public health.

References

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  • World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. [Link]

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  • Huang, Y., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science & Nutrition, 10(3), 733-744. [Link]

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  • Akihisa, T., et al. (2007). Anti-inflammatory and anti-tumor-promoting effects of triterpene acids and sterols from the fungus Ganoderma lucidum. Chemistry & Biodiversity, 4(2), 224-231.
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  • McReynolds, C. B., et al. (2023). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. Pharmacology & Therapeutics, 248, 108454. [Link]

  • Gunathilake, K., & Ranaweera, K. (2016). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU (An International Quarterly Journal of Research in Ayurveda), 37(3-4), 220. [Link]

  • Wang, L., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3535. [Link]

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A Comparative Guide to Polyesters Based on 2,6-Dimethylheptane-2,4-diol: A New Frontier in Polymer Design

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the quest for novel materials with tailored properties is perpetual. Polyesters, a cornerstone of the polymer industry, are continuously being reimagined through the strategic selection of their monomeric building blocks. This guide delves into the anticipated performance of polyesters derived from a unique, highly branched aliphatic diol: 2,6-dimethylheptane-2,4-diol. By juxtaposing its predicted characteristics with those of polyesters from a conventional linear diol, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring this promising new class of materials.

The introduction of methyl branches into the polymer backbone can significantly alter the material's properties.[1] Polyesters derived from secondary alcohol diols often exhibit distinct thermal and mechanical behavior compared to their linear counterparts.[2] This guide will explore these differences through a predictive comparison and provide detailed experimental protocols for the synthesis and characterization of these novel polyesters.

The Structural Uniqueness of this compound

The molecular architecture of this compound, with its multiple methyl branches and secondary hydroxyl groups, is expected to impart significant steric hindrance during polymerization and in the final polymer structure. This steric bulk is hypothesized to disrupt chain packing, leading to amorphous materials with distinct performance attributes.

cluster_0 This compound cluster_1 1,9-Nonanediol diol_26 This compound (Branched) C2 CH(OH) diol_26->C2 C1 CH3 C2->C1 C3 CH2 C2->C3 C4 CH(OH) C3->C4 C5 CH2 C4->C5 C6 CH(CH3)2 C5->C6 diol_19 1,9-Nonanediol (Linear) h1 HO-CH2 diol_19->h1 c7 (CH2)7 h1->c7 h2 CH2-OH c7->h2

Figure 1: Structural comparison of branched vs. linear C9 diols.

Performance Projections: A Comparative Analysis

While experimental data for polyesters derived from this compound is not yet available in the public domain, we can construct a predictive performance profile based on established principles of polymer chemistry and data from analogous branched systems.[1][3] Here, we compare the anticipated properties of a polyester synthesized from this compound and a linear dicarboxylic acid (e.g., adipic acid) with a polyester made from its linear counterpart, 1,9-nonanediol, and the same dicarboxylic acid.

Table 1: Predicted Performance Comparison of C9 Diol-Based Polyesters

PropertyPolyester from this compound (Predicted)Polyester from 1,9-Nonanediol (Typical)Rationale for Prediction
Thermal Properties
CrystallinityAmorphous[1]SemicrystallineThe irregular, bulky structure of the branched diol is expected to severely hinder chain packing and crystallization.[1]
Glass Transition Temp. (Tg)Higher[2]LowerMethyl branches increase steric interactions and reduce chain flexibility, leading to a higher Tg.[2]
Melting Temperature (Tm)Not applicable (amorphous)PresentAs an amorphous polymer, it will not exhibit a sharp melting point.
Thermal Stability (TGA)Potentially slightly lowerGenerally highSteric hindrance around the ester linkages could potentially lead to slightly lower degradation temperatures.
Mechanical Properties
Tensile ModulusHigherLowerThe rigid, amorphous structure may result in a higher modulus below Tg.[1]
Elongation at BreakLowerHigherAmorphous, glassy polymers are typically more brittle than their semicrystalline counterparts.
Physicochemical Properties
SolubilityMore soluble in organic solventsLess solubleThe lack of crystallinity generally leads to better solubility.
HydrophobicityHigher[4]LowerThe increased hydrocarbon content from the methyl branches is likely to increase hydrophobicity.[4]
Biodegradation
Enzymatic Degradation RateSlower[4]FasterThe methyl branches can sterically hinder enzyme access to the ester bonds, slowing down biodegradation.[4]

Experimental Validation: Proposed Methodologies

To validate these predictions, a systematic experimental approach is necessary. The following section outlines detailed protocols for the synthesis and comprehensive characterization of these novel polyesters.

Synthesis of Polyesters via Melt Polycondensation

This two-stage process is a common and effective method for polyester synthesis.[5]

Start Monomers + Catalyst (Diol + Dicarboxylic Acid) Esterification Esterification (180-200°C, N2 atm) Water removal Start->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Glycol removal Esterification->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Figure 2: Two-stage melt polycondensation workflow.

Step-by-Step Protocol:

  • Reactant Charging: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge the diol (this compound or 1,9-nonanediol) and dicarboxylic acid (e.g., adipic acid) in a 1.2:1 molar ratio. Add a suitable catalyst, such as titanium (IV) butoxide or tin (II) chloride, at a concentration of 200-400 ppm.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will be produced as a byproduct and should be collected. This stage is typically continued for 2-4 hours or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. The excess diol will be removed under vacuum, driving the polymerization to completion. This stage is monitored by the viscosity of the melt and is typically continued for 3-5 hours.

  • Product Recovery: Cool the reactor to room temperature and carefully extract the solid polyester. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Characterization of Polyester Properties

A suite of analytical techniques is required to fully characterize the synthesized polyesters and validate the performance predictions.

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Standard: ASTM D3418, ISO 11357.[6]

    • Procedure: Heat a 5-10 mg sample from room temperature to 200°C at a rate of 10°C/min, hold for 2 minutes to erase thermal history, cool to -50°C at 10°C/min, and then heat again to 250°C at 10°C/min. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.

    • Standard: ASTM E1131, ISO 11358.[6][7]

    • Procedure: Heat a 10-15 mg sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

2. Mechanical Testing:

  • Tensile Testing: To measure tensile modulus, tensile strength, and elongation at break.

    • Standard: ASTM D638.[6]

    • Procedure: Prepare dog-bone shaped specimens by melt-pressing or solution casting. Conduct tensile tests at room temperature using a universal testing machine with a specified crosshead speed.

3. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and inject it into a GPC system calibrated with polystyrene standards.

4. Biodegradation Assessment:

  • Ready Biodegradability Test (CO2 Evolution): To evaluate the ultimate biodegradability of the polyesters.

    • Standard: OECD 301B.[8]

    • Procedure: Expose a known amount of the polymer as the sole carbon source to an aerobic microbial inoculum in a defined mineral medium. The amount of CO2 evolved is measured over time and compared to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.[9] For polymers, extending the test duration may be necessary to observe significant degradation.[10]

Concluding Remarks and Future Outlook

The incorporation of highly branched diols like this compound into polyester backbones presents a compelling strategy for creating amorphous materials with potentially enhanced thermal and mechanical properties. While this guide offers a predictive framework, the true potential of these novel polyesters can only be unlocked through rigorous experimental investigation. The detailed protocols provided herein offer a clear roadmap for such an endeavor.

For researchers in drug development, the unique combination of properties anticipated for these polyesters—amorphous nature, potentially tunable degradation rates, and increased hydrophobicity—could open new avenues for controlled drug delivery applications. The slower degradation profile, for instance, might be advantageous for long-term implantable devices or sustained-release formulations. Further exploration of copolymers incorporating this compound could offer even finer control over the material's performance, paving the way for a new generation of high-performance, tailor-made polyesters.

References

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  • Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. National Institutes of Health. [Link]

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  • Understanding OECD 310: A Modern Approach to Biodegradability Testing. RespirTek, Inc. [Link]

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  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Institutes of Health. [Link]

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Comparative Guide to Confirming the Absolute Configuration of 2,6-Dimethylheptane-2,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. Enantiomers, while possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities.[1][2][3] This guide provides an in-depth comparison of key experimental techniques for elucidating the absolute stereochemistry of 2,6-dimethylheptane-2,4-diol, a chiral diol. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, Vibrational Circular Dichroism (VCD), and X-ray crystallography, offering insights into the causality behind experimental choices and providing self-validating protocols.

The spatial arrangement of atoms in a chiral molecule is known as its absolute configuration, often described using the Cahn-Ingold-Prelog (R/S) nomenclature.[3] The definitive assignment of the correct enantiomer is a crucial step in ensuring stereochemical fidelity and understanding biological activity.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an appropriate method for determining the absolute configuration of this compound isomers depends on several factors, including the physical state of the sample, the quantity available, and the presence of suitable functional groups. The following table summarizes the key aspects of each technique.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][4]High-quality single crystal.Unambiguous determination of absolute configuration and provides the full 3D structure.Crystal growth can be challenging or impossible, especially for flexible molecules like diols.[5] Not suitable for amorphous solids, liquids, or gases.
Mosher's Ester Analysis (NMR) Derivatization of the diol with a chiral agent (e.g., MTPA) to form diastereomeric esters, which exhibit distinct NMR chemical shifts.[1][6]Soluble sample (~1-5 mg).Applicable to a wide range of soluble compounds, including oils and non-crystalline solids. Relatively low cost and readily available instrumentation.[6]Requires chemical derivatization, which can be complex. Interpretation of NMR data can be challenging for molecules with multiple chiral centers.[6][7] The modified Mosher's method may not be valid for acyclic anti-1,3-diols.[8]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][9]Soluble sample (~20 mg/mL).[2]Non-destructive and applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[2][9] Provides conformational information.Requires specialized instrumentation. Interpretation relies on comparison with computationally predicted spectra, which can be complex.[2][10]

In-Depth Methodologies and Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography provides the most definitive determination of absolute configuration by directly observing the spatial arrangement of atoms.[1][4] However, its application to a flexible molecule like this compound is contingent on obtaining a high-quality single crystal, which can be a significant hurdle.[5]

Causality of Experimental Choices:

The success of this method hinges on the ability of the molecule to pack into a well-ordered, repeating three-dimensional lattice. The flexibility of the heptane chain in this compound can hinder the formation of a suitable crystal. Co-crystallization with a host molecule can sometimes facilitate crystal growth for otherwise difficult-to-crystallize small molecules.[5]

Experimental Protocol:
  • Crystal Growth: Grow a single crystal of an enantiomerically pure this compound isomer of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays, often quantified by the Flack parameter.[11][12] A Flack parameter close to zero for the correct enantiomer confirms the assignment.[11]

Workflow for absolute configuration determination by X-ray crystallography.
Mosher's Ester Analysis (NMR): A Powerful Solution-State Method

When crystallization is not feasible, NMR-based methods like Mosher's ester analysis offer a robust alternative.[13] This technique involves derivatizing the chiral diol with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[14] These diastereomers exhibit different NMR chemical shifts, which can be correlated to the absolute configuration of the original alcohol.[14][15]

Causality of Experimental Choices:

The underlying principle is the creation of diastereomers which, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[1][16] The anisotropic effect of the phenyl group in the MTPA moiety causes differential shielding or deshielding of the protons in the vicinity of the chiral centers in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the spatial arrangement of the substituents around the chiral centers can be deduced.[8]

Experimental Protocol:
  • Derivatization: React the enantiomerically pure this compound isomer separately with both (R)- and (S)-MTPA chloride to form the corresponding di-MTPA esters.[8][13]

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric di-MTPA esters.[13]

  • Spectral Analysis: Assign the proton signals in the NMR spectra for both diastereomers.

  • Calculate Δδ Values: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkages.[8]

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the established Mosher's method model, allows for the assignment of the absolute configuration.[8]

Workflow for Mosher's ester analysis.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][9] The resulting VCD spectrum is unique to a specific enantiomer and its mirror image will have a spectrum of equal magnitude but opposite sign.[9] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.[2]

Causality of Experimental Choices:

VCD is particularly advantageous for flexible molecules like this compound as it provides information about the solution-state conformation. The comparison of the experimental spectrum with the calculated spectrum for a known configuration provides a direct and non-destructive means of assignment. The accuracy of the assignment is dependent on the quality of the computational model in predicting the VCD spectrum.

Experimental Protocol:
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound isomer in a suitable solvent (e.g., CDCl₃).

  • VCD Spectrum Measurement: Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[9]

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD and IR spectra for one of the enantiomers of this compound.[2] This involves conformational searching and Boltzmann averaging of the spectra of the low-energy conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[2]

Workflow for VCD analysis.

Conclusion and Recommendations

The determination of the absolute configuration of this compound isomers is a critical task that can be approached by several powerful analytical techniques.

  • X-ray crystallography , when applicable, provides the most unambiguous answer. Its primary limitation is the requirement of a high-quality single crystal, which can be a significant challenge for a flexible diol.

  • Mosher's ester analysis using NMR is a highly reliable and accessible method for soluble compounds, and is often the go-to technique when crystallization fails. However, it requires chemical derivatization and careful spectral analysis. It is important to note that for acyclic anti-1,3-diols, this method may not be valid.[8]

  • Vibrational Circular Dichroism is a non-destructive technique that provides both absolute configuration and conformational information in solution. It is an excellent alternative, especially for molecules that are difficult to crystallize or derivatize, though it requires specialized equipment and computational expertise.

For a comprehensive and self-validating approach, it is often beneficial to employ at least two of these methods. For instance, an initial assignment by Mosher's method can be confidently confirmed by VCD analysis. This multi-faceted strategy provides the highest level of certainty in the assignment of the absolute configuration of this compound isomers, a crucial step in advancing chemical and pharmaceutical research.

References

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configuration of a Marine Terpenoid. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
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  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
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  • ResearchGate. (2025). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. [Link]

  • YouTube. (2020). Absolute Configuration. [Link]

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  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

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  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

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  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]

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A Senior Application Scientist's Guide: Comparing the Effects of Methyl Branching on Polyester Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer science, particularly in the development of advanced polyesters for biomedical, pharmaceutical, and sustainable material applications, the ability to precisely tune material properties is paramount. Linear polyesters such as Poly(lactic acid) (PLA) and Poly(butylene succinate) (PBS) have established themselves as foundational materials. However, their native properties often represent a compromise. Strategic modification of the polymer backbone is a key methodology for overcoming these limitations. Among the most effective and nuanced of these modifications is the introduction of methyl branches.

This guide provides an in-depth comparison of how incorporating methyl side groups onto the polyester backbone alters key material properties. We will move beyond a simple recitation of outcomes to explore the causal mechanisms, grounded in polymer physics and chemistry, that dictate these changes. By understanding the structure-property relationships, researchers can more effectively design and synthesize polyesters with tailored performance characteristics for their specific applications.

Section 1: The Structural Rationale for Methyl Branching

The introduction of a methyl group (–CH₃) onto a monomer, either on the diol or diacid component, fundamentally alters the polymer's architecture. Unlike a linear chain, which can pack into a regular, ordered structure, a methyl-branched chain contains periodic disruptions.[1] This seemingly minor addition has profound consequences for intermolecular and intramolecular interactions.

The primary effects of this structural perturbation are:

  • Increased Steric Hindrance: The methyl group is a bulky side-chain that restricts the rotation and flexibility of the polymer backbone.[2]

  • Disruption of Chain Packing: The presence of side branches prevents polymer chains from aligning closely, which hinders the formation of ordered crystalline domains.[1][3][4]

These two fundamental changes are the root cause of the significant shifts observed in the thermal, mechanical, and degradation properties of the resulting polyester.

G cluster_0 Linear Polyester Chain cluster_1 Methyl-Branched Polyester Chain l1 Monomer l2 Monomer l1->l2 l3 Monomer l2->l3 l4 Monomer l3->l4 l5 Monomer l4->l5 b1 Monomer b2 Monomer b1->b2 b3 Monomer b2->b3 b4 Monomer b3->b4 b5 Monomer b4->b5 m2 CH₃ m2->b2 m4 CH₃ m4->b4 G cluster_workflow Experimental Workflow start Monomer Selection (Linear vs. Branched) poly Melt Polycondensation start->poly char Structural & MW Confirmation (NMR, GPC) poly->char thermal Thermal Analysis (DSC, TGA) char->thermal mech Mechanical Testing (Tensile Analysis) char->mech deg Degradation Study (Enzymatic Hydrolysis) char->deg

Caption: Workflow for comparing linear and branched polyesters.

Protocol 1: Thermal Characterization via Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).

  • Methodology:

    • Accurately weigh 5-10 mg of the dry polyester sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 200 °C) at a controlled rate of 10 °C/min under a nitrogen atmosphere. [5]This step erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the high temperature back down to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min. This allows for the observation of the crystallization temperature (Tc) on cooling.

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at 10 °C/min. The data from this scan is used for analysis to ensure a consistent thermal history.

    • Analysis:

      • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

      • Tm: Determined as the peak temperature of the melting endotherm.

      • Enthalpy of Melting (ΔHm): Calculated by integrating the area under the melting peak.

      • Crystallinity (Xc): Calculated using the formula: Xc (%) = (ΔHm / ΔH°m) * 100, where ΔH°m is the theoretical enthalpy of fusion for a 100% crystalline sample of the specific polyester.

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and degradation temperature of the polyester.

  • Methodology:

    • Accurately weigh 10-15 mg of the dry polyester sample into a TGA pan (ceramic or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere. [6] 4. Analysis:

      • The TGA curve plots the percentage of initial mass remaining versus temperature.

      • The onset degradation temperature (Td) is often reported as the temperature at which 5% or 10% mass loss occurs (T_d5% or T_d10%). [3][7]

Protocol 3: Mechanical Property Evaluation via Tensile Testing
  • Objective: To measure Young's modulus, tensile strength, and elongation at break.

  • Methodology:

    • Prepare standardized test specimens (e.g., dog-bone shape) by melt-pressing or injection molding the polyester. Ensure all specimens have consistent dimensions.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C, 50% RH) for at least 24 hours.

    • Mount a specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 10 mm/min) until the specimen fractures. [5] 5. Record the load (force) and displacement (extension) data throughout the test.

    • Analysis:

      • Convert load-displacement data into a stress-strain curve.

      • Young's Modulus: Calculated from the slope of the initial linear portion of the stress-strain curve.

      • Tensile Strength: The maximum stress the material can withstand before fracturing.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion

The introduction of methyl branches is a powerful and versatile tool for the rational design of polyesters. It allows for a predictable trade-off between various material properties. By accepting a decrease in crystallinity and, consequently, tensile strength and degradation rate, a researcher can achieve a significant increase in the material's glass transition temperature, ductility, and hydrolytic stability. This guide has demonstrated that methyl branching elevates Tg by restricting chain mobility while simultaneously lowering crystallinity and slowing degradation by disrupting chain packing and increasing steric hindrance. The provided protocols offer a standardized framework for quantifying these effects, enabling researchers to build a comprehensive understanding of their novel materials and accelerate the development of next-generation polyesters for specialized applications.

References

  • Little, A., Pellis, A., Comerford, J. W., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]

  • Little, A., Pellis, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]

  • Guegain, E., et al. (2021). Synthesis and characterization of fully biobased polyesters with tunable branched architectures. Polymer Chemistry. [Link]

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  • Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. National Institutes of Health. [Link]

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  • Chen, Y., et al. (2024). Polyester biodegradability: importance and potential for optimisation. Green Chemistry. [Link]

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  • Author not specified. (n.d.). Unpublished work on pentanediol based polyesters. Source not publicly available.
  • Little, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. White Rose Research Online. [Link]

  • Hedrick, J. L., et al. (2001). Branched polyesters: Recent advances in synthesis and performance. Advances in Polymer Science. [Link]

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  • Zhang, R., et al. (2023). Screening, Identification, and Degradation Mechanism of Polyester Fiber-Degrading Bacteria. Polymers. [Link]

  • Fan, X., et al. (2024). Poly(lactic acid) degradation into methyl lactate catalyzed by a well-defined Zn(II) complex. University of Bath's research portal. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2,6-Dimethylheptane-2,4-diol and Other Industrially Relevant Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of Diols in Modern Chemistry

Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in a vast array of chemical syntheses and industrial applications.[1] Their utility spans from the production of polymers, such as polyesters and polyurethanes, to their use as solvents, antifreeze agents, and crucial intermediates in the pharmaceutical industry.[2][3] The specific positioning of the hydroxyl groups along the carbon chain dictates the diol's chemical reactivity and physical properties, making the selective synthesis of different diol isomers a critical area of research. This guide provides a comprehensive benchmarking of the synthesis of 2,6-dimethylheptane-2,4-diol, a less-common but structurally interesting 1,3-diol, against other well-established diols: 1,3-butanediol, 2,4-pentanediol, and pinacol (2,3-dimethylbutane-2,3-diol). We will delve into the intricacies of their synthetic routes, offering detailed experimental protocols and a comparative analysis of their efficiency, scalability, and potential challenges.

Proposed Synthesis of this compound: A Two-Step Approach

Step 1: Synthesis of 2,6-Dimethylheptane-2,4-dione via Claisen Condensation

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-diketones.[4] In this proposed synthesis, we would utilize the condensation of a ketone with an ester in the presence of a strong base. Specifically, the sodium enolate of 4-methyl-2-pentanone would be reacted with ethyl acetate.

cluster_reagents Reagents 4-methyl-2-pentanone 4-methyl-2-pentanone Diketone 2,6-Dimethylheptane-2,4-dione 4-methyl-2-pentanone->Diketone Claisen Condensation Sodium_ethoxide 1. NaOEt, EtOH Ethyl_acetate 2. Ethyl acetate Workup 3. H3O+

Caption: Proposed synthesis of 2,6-dimethylheptane-2,4-dione.

Step 2: Reduction of 2,6-Dimethylheptane-2,4-dione to this compound

The reduction of the synthesized β-diketone to the corresponding 1,3-diol can be achieved using various reducing agents. The choice of reagent is critical as it can influence the diastereoselectivity of the reaction, yielding either the syn- or anti-diol. For a non-stereoselective reduction, a standard reducing agent like sodium borohydride (NaBH₄) would be effective.[2] For stereoselective synthesis, more specialized reagents would be required.

cluster_reagents Reagents Diketone 2,6-Dimethylheptane-2,4-dione Diol This compound Diketone->Diol Reduction Reducing_agent NaBH4, EtOH

Caption: Proposed reduction to this compound.

Comparative Diol Syntheses: Established Protocols

For a comprehensive comparison, we will examine the established synthetic routes for three other diols with varying carbon skeletons and hydroxyl group placements.

Synthesis of 1,3-Butanediol via Aldol Condensation

1,3-Butanediol is a widely used diol, and its synthesis is a classic example of an aldol condensation followed by reduction. The process typically starts with the self-condensation of acetaldehyde in the presence of a base to form 3-hydroxybutanal, which is then hydrogenated.[5][6]

cluster_reagents Reagents Acetaldehyde1 Acetaldehyde Aldol_Adduct 3-Hydroxybutanal Acetaldehyde1->Aldol_Adduct Aldol Condensation (NaOH) Acetaldehyde2 Acetaldehyde Acetaldehyde2->Aldol_Adduct Butanediol 1,3-Butanediol Aldol_Adduct->Butanediol Reduction Hydrogenation H2, Ni catalyst

Caption: Synthesis of 1,3-Butanediol.

Synthesis of 2,4-Pentanediol via Reduction of Acetylacetone

2,4-Pentanediol, another 1,3-diol, is readily synthesized by the reduction of acetylacetone (2,4-pentanedione). This method is straightforward and provides a good yield of the diol.

cluster_reagents Reagents Acetylacetone Acetylacetone Pentanediol 2,4-Pentanediol Acetylacetone->Pentanediol Reduction Reducing_agent NaBH4, EtOH

Caption: Synthesis of 2,4-Pentanediol.

Synthesis of Pinacol via Pinacol Coupling

Pinacol (2,3-dimethylbutane-2,3-diol) is a vicinal diol synthesized through the reductive coupling of two molecules of acetone, a reaction known as the pinacol coupling.[7] This reaction is typically mediated by a metal, such as magnesium.

cluster_reagents Reagents Acetone1 Acetone Pinacol Pinacol Acetone1->Pinacol Pinacol Coupling Acetone2 Acetone Acetone2->Pinacol Metal Mg, HgCl2 Workup H2O

Caption: Synthesis of Pinacol.

Head-to-Head Synthesis Comparison

FeatureThis compound (Proposed)1,3-Butanediol2,4-PentanediolPinacol
Starting Materials 4-Methyl-2-pentanone, Ethyl acetateAcetaldehydeAcetylacetoneAcetone
Key Reaction Type Claisen Condensation, ReductionAldol Condensation, ReductionReductionReductive Coupling
Number of Steps 2211
Typical Reagents NaOEt, NaBH₄NaOH, H₂/NiNaBH₄Mg, HgCl₂
Anticipated Yield Moderate to GoodGood to ExcellentExcellentGood
Key Challenges Control of self-condensation in Step 1, Stereoselectivity in Step 2Handling of volatile acetaldehyde, Control of side reactionsAvailability of starting diketoneHandling of mercury salts, Reaction initiation
Scalability Potentially scalable with process optimizationHighly scalable (industrial process)ScalableModerate scalability

Detailed Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2,6-Dimethylheptane-2,4-dione

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium ethoxide (1.1 eq) in absolute ethanol.

  • Enolate Formation: 4-Methyl-2-pentanone (1.0 eq) is added dropwise to the stirred suspension of sodium ethoxide at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Condensation: Ethyl acetate (1.2 eq) is added dropwise to the reaction mixture, which is then refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a beaker of ice-water. The solution is acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2,6-dimethylheptane-2,4-dione.

Step 2: Reduction to this compound

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 2,6-dimethylheptane-2,4-dione (1.0 eq) in ethanol.

  • Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude diol is purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1,3-Butanediol
  • Aldol Condensation: Acetaldehyde is added to an aqueous solution of sodium hydroxide at a low temperature (e.g., 5-10 °C) with vigorous stirring. The reaction is carefully monitored to control the exothermic reaction.

  • Neutralization: After the reaction is complete, the mixture is neutralized with an acid (e.g., acetic acid).

  • Hydrogenation: The resulting 3-hydroxybutanal solution is transferred to a high-pressure reactor with a nickel catalyst. The mixture is hydrogenated at elevated temperature and pressure.

  • Purification: After filtration of the catalyst, the crude 1,3-butanediol is purified by fractional distillation.[5][6]

Protocol 3: Synthesis of 2,4-Pentanediol
  • Reaction Setup: Acetylacetone is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched with water, and the ethanol is removed under reduced pressure. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried and the solvent evaporated. The resulting 2,4-pentanediol is purified by distillation.

Protocol 4: Synthesis of Pinacol
  • Amalgam Formation: Magnesium turnings and a small amount of mercuric chloride are placed in a dry flask under a nitrogen atmosphere. Dry benzene is added, and the mixture is stirred until the magnesium is amalgamated.

  • Coupling Reaction: A solution of dry acetone in dry benzene is added dropwise to the amalgamated magnesium. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Hydrolysis: The reaction mixture is cooled, and water is slowly added to hydrolyze the magnesium pinacolate.

  • Purification: The benzene layer is separated, and the aqueous layer is extracted with benzene. The combined organic layers are dried, and the solvent is removed. The pinacol is purified by recrystallization.[7]

Conclusion and Future Outlook

This guide provides a comparative analysis of the synthesis of this compound and other important diols. While the synthesis of 1,3-butanediol, 2,4-pentanediol, and pinacol are well-established, the proposed two-step synthesis for this compound offers a viable and logical approach for its laboratory-scale preparation. The choice of synthetic route for any diol will ultimately depend on factors such as the availability and cost of starting materials, the desired stereochemistry, and the required scale of production. Further research into direct, one-pot syntheses of asymmetrically substituted diols like this compound could lead to more efficient and economical production methods, expanding their potential applications in various fields of chemistry.

References

  • White, J. D., & Rose, Jr., F. W. (1939). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
  • Høgmoen Åstrand, A., et al. (2013). (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholestrol, and its synthetic precursor (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin.
  • Mori, K., & Takigawa, T. (1991). Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. Liebigs Annalen der Chemie, 1991(3), 251-260.
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  • G. H. Zayia. (1999). 2,2,2-Trifluoroethyl formate reacts rapidly at -78 °C with preformed ketone enolates to give α-formyl ketones in good yields with complete reversal of the regioselectivity of the classical Claisen reaction. Org. Lett., 1, 989-991.
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The Unsung Hero of Specialty Chemicals: A Comparative Guide to C9 Diols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical intermediates, C9 diols represent a unique class of molecules offering a versatile platform for innovation across a spectrum of industries. From enhancing the flexibility and durability of polymers to serving as crucial building blocks in the synthesis of life-saving pharmaceuticals, these nine-carbon di-alcohols are pivotal in developing next-generation materials and medicines. This guide provides an in-depth technical comparison of C9 diols, primarily focusing on the most prevalent isomer, 1,9-nonanediol, and its performance against other aliphatic diols. We will delve into their applications, supported by experimental data, to empower researchers and developers in making informed decisions for their specific needs.

The C9 Diol Family: Structure and Intrinsic Properties

C9 diols are aliphatic alcohols characterized by a nine-carbon backbone with two hydroxyl (-OH) groups. The position of these hydroxyl groups defines the isomer and significantly influences the molecule's physical and chemical properties, and consequently, its applications.

The most commercially significant C9 diol is 1,9-nonanediol , a linear diol with terminal hydroxyl groups. Its molecular structure, HO(CH₂)₉OH, imparts a unique combination of flexibility, due to the long methylene chain, and reactivity, owing to the primary hydroxyl groups.[1][2] This linear structure is a key determinant of the properties it confers to polymers.

Other, less common, C9 diol isomers include branched and chiral variants. While data on these is more limited, they represent an area of growing interest for creating specialty polymers with tailored properties. The branching can affect crystallinity and solubility, while chirality can be exploited in asymmetric synthesis and the development of stereospecific polymers.[3][4]

A key physical property of 1,9-nonanediol is its solid state at room temperature, with a melting point in the range of 45-47 °C.[1] This can be a consideration in handling and processing compared to shorter-chain liquid diols.

C9 Diols in Polymer Science: A Performance-Driven Comparison

The primary application of C9 diols, particularly 1,9-nonanediol, lies in polymer synthesis, where they serve as monomers for polyesters, polyurethanes, and polycarbonates.[1][5][6] The length of the C9 aliphatic chain plays a crucial role in defining the final properties of these polymers.

Polyesters: The "Odd-Even" Effect and Enhanced Flexibility

In polyester synthesis, the choice of diol is a critical determinant of the polymer's thermal and mechanical properties. Long-chain diols like 1,9-nonanediol generally increase the flexibility of the polymer backbone, leading to lower glass transition temperatures (Tg) and increased elongation at break.

A well-documented phenomenon in polyesters derived from α,ω-diols is the "odd-even effect." Polyesters synthesized from diols with an even number of carbon atoms tend to exhibit higher melting temperatures (Tm) and different crystalline structures compared to those made from diols with an odd number of carbons. As a C9 diol, 1,9-nonanediol imparts a lower melting point to polyesters compared to its neighboring even-numbered counterparts like 1,8-octanediol (C8) and 1,10-decanediol (C10). This can be advantageous in applications requiring lower processing temperatures or specific melting behaviors.

Table 1: Comparative Thermal Properties of Polyesters Derived from Different Diols

DiolDicarboxylic AcidMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
1,8-Octanediol (C8)Succinic Acid~102Not Reported
1,9-Nonanediol (C9) Succinic Acid ~85 Not Reported
1,10-Decanediol (C10)Succinic Acid~108Not Reported

Note: The values presented are approximate and can vary based on the molecular weight of the polymer and the synthesis conditions. Data is compiled from various sources for comparative purposes.

The increased flexibility and lower crystallinity imparted by 1,9-nonanediol can be beneficial in applications such as biodegradable elastomers and soft tissue engineering, where matching the mechanical properties of biological tissues is crucial.[7][8]

Polyurethanes: Tailoring Hard and Soft Segments

In polyurethanes, diols are used as chain extenders or as part of the polyol soft segment. The long, flexible aliphatic chain of 1,9-nonanediol contributes to the soft segment, enhancing the elasticity and low-temperature performance of the resulting polyurethane.[9][10]

The use of 1,9-nonanediol can lead to polyurethanes with lower glass transition temperatures of the soft segment, which is desirable for applications requiring flexibility at a wide range of temperatures. Furthermore, the hydrophobic nature of the nine-carbon chain can improve the water resistance of the polyurethane.[6]

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines a general procedure for synthesizing a polyurethane elastomer to compare the effects of different diols.

  • Materials: Polyol (e.g., Polytetrahydrofuran), Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI), Chain Extender (e.g., 1,9-Nonanediol, 1,4-Butanediol), Catalyst (e.g., Dibutyltin dilaurate).

  • Procedure:

    • The polyol is dried under vacuum at 80-100°C for 1-2 hours to remove any moisture.

    • The diisocyanate is added to the dried polyol under a nitrogen atmosphere with stirring. The reaction is typically carried out at 60-80°C for 1-2 hours to form the prepolymer.

    • The chain extender (diol) is then added to the prepolymer, followed by the catalyst.

    • The mixture is vigorously stirred and poured into a mold.

    • The cast polymer is cured at a specific temperature (e.g., 80-110°C) for several hours.

  • Analysis: The resulting elastomers can be characterized for their thermal properties (DSC, TGA) and mechanical properties (tensile testing).

dot

Caption: Workflow for polyurethane elastomer synthesis.

Polycarbonates: Enhancing Processability and Toughness

1,9-Nonanediol can also be used in the synthesis of aliphatic polycarbonates.[11][12] The incorporation of this long-chain diol can lower the melting point and viscosity of the polycarbonate, improving its processability. Furthermore, the flexibility of the C9 chain can enhance the impact resistance and toughness of the material. The synthesis of high-molecular-weight polycarbonates from biorenewable diols like 1,9-nonanediol is an area of active research, driven by the demand for sustainable and biodegradable plastics.[11][13]

C9 Diols in Pharmaceuticals: A Versatile Intermediate

Beyond polymers, 1,9-nonanediol serves as a valuable intermediate in the pharmaceutical industry.[1][5] Its two reactive hydroxyl groups allow for its incorporation into a variety of active pharmaceutical ingredients (APIs) and drug delivery systems.[6]

One notable application is its use as a solvent in the production of some injectable drugs.[5] Its biocompatibility and ability to dissolve certain active compounds make it a suitable excipient. Furthermore, 1,9-nonanediol can be chemically modified to create derivatives with specific functionalities for drug delivery applications. For instance, it can be used to synthesize biodegradable polyesters for controlled-release drug formulations.[14][15]

Logical Relationship: From C9 Diol to Pharmaceutical Application

dot

Pharmaceutical_Application cluster_synthesis Chemical Synthesis cluster_formulation Drug Formulation C9_Diol 1,9-Nonanediol Intermediate Pharmaceutical Intermediate C9_Diol->Intermediate Solvent Solvent for Injectables C9_Diol->Solvent Biodegradable_Polymer Biodegradable Polymer for Drug Delivery C9_Diol->Biodegradable_Polymer API Active Pharmaceutical Ingredient (API) Intermediate->API Final_Product Final Pharmaceutical Product API->Final_Product Incorporation into Solvent->Final_Product Biodegradable_Polymer->Final_Product

Caption: Role of 1,9-nonanediol in pharmaceutical development.

C9 Diols in Fragrances and Other Applications

1,9-Nonanediol and its derivatives also find application in the fragrance industry as fragrance enhancers.[8] While specific quantitative data on their performance is often proprietary, their long aliphatic chain can contribute to the substantivity and longevity of a fragrance on the skin.

Other applications of C9 diols include their use in the synthesis of:

  • OLED Materials: As a precursor for specialized organic molecules that contribute to the light-emitting properties of displays.[1]

  • Coatings and Adhesives: Where they can improve flexibility and adhesion.[5]

  • Lubricants and Surfactants: Leveraging their amphiphilic nature.[16]

Conclusion: The Strategic Advantage of C9 Diols

C9 diols, with 1,9-nonanediol at the forefront, offer a unique set of properties that make them highly valuable in specialty chemical synthesis. Their nine-carbon backbone provides a distinct balance of flexibility and hydrophobicity, allowing for the fine-tuning of polymer properties and the creation of novel pharmaceutical intermediates.

For researchers and developers, the choice of a C9 diol over other aliphatic diols can provide a strategic advantage in achieving specific performance characteristics. Whether it is to lower the melting point of a polyester, enhance the elasticity of a polyurethane, or build a complex pharmaceutical molecule, the versatility of C9 diols makes them a compelling choice for innovation. As the demand for high-performance, sustainable, and biocompatible materials continues to grow, the applications of C9 diols are poised to expand even further.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Hazard Identification and Risk Assessment: Know Your Reagent

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is essential. 2,6-Dimethylheptane-2,4-diol is an alcohol, and while specific toxicity data is limited, its classification and the properties of structurally similar compounds provide a strong basis for a cautious approach.

The primary identifier for this chemical is its CAS Number: 73264-93-4 .[1][2] According to available safety information, it is associated with the GHS07 pictogram, carrying the signal word "Warning".[1][3] This classification points to potential hazards such as skin and eye irritation.[3][4] While it is not classified as flammable in the same way as lower-chain alcohols, treating it as a combustible substance is a prudent measure, especially when considering disposal methods like incineration.

The core principle here is proactive risk mitigation. We assume a conservative hazard profile to ensure that all handling and disposal procedures provide the highest level of safety. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[5]

Table 1: Summary of Key Safety and Disposal Data for this compound
ParameterInformationSource(s)
Chemical Name This compound[1][6]
CAS Number 73264-93-4[1][2]
Molecular Formula C₉H₂₀O₂[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][3]
Primary Hazards Potential for skin and eye irritation.[3][4]
Primary Disposal Route Collection as hazardous chemical waste for incineration.[5][7][8]
Prohibited Disposal DO NOT dispose down the drain or in regular trash.[5][9][10]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to established laboratory chemical waste guidelines. These are not arbitrary rules but are based on principles of chemical compatibility, safety, and environmental protection.

  • Segregation is Key: Never mix incompatible wastes.[11][12] this compound waste should be collected separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[11][12]

  • Container Integrity: Waste must be stored in sturdy, leak-proof, and chemically compatible containers.[7][13] The container must have a secure screw-top cap and be kept closed at all times except when adding waste.[7][12]

  • Clear and Accurate Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[7][11] Unknowns create significant safety risks and disposal challenges.

  • Designated Storage: Accumulate waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[12][13] This area must be under the control of laboratory personnel and inspected regularly for leaks or deterioration.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE is mandatory to protect against potential skin and eye irritation:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are required.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental skin contact.

The causality is straightforward: this PPE creates a necessary barrier between you and a potentially irritating chemical, preventing direct contact and minimizing exposure risk.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.

Step 1: Waste Collection

  • Designate a specific, compatible waste container for this compound and its associated waste (e.g., contaminated wipes). A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.

  • Label the container clearly with "Hazardous Waste" and "this compound". If other chemicals are present in the waste stream, list them as well.

  • Collect the waste directly into this container. Do not overfill; leave at least one inch of headspace to allow for expansion.[12]

Step 2: Waste Storage

  • Keep the waste container securely capped at all times, except when adding waste.[7][13]

  • Store the container in your laboratory's designated Satellite Accumulation Area.

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

Step 3: Rinsing Contaminated Labware

  • For labware (beakers, flasks, etc.) that will be reused, perform an initial rinse with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • This first rinseate is considered hazardous and must be collected in the designated hazardous waste container.[7] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institutional EHS guidelines.

Step 4: Disposing of Empty Reagent Bottles

  • An empty container that held this compound is not considered regular trash until it has been properly decontaminated.

  • Triple rinse the empty bottle with a suitable solvent.[5] The first rinse must be collected and disposed of as hazardous waste.[7]

  • After triple rinsing and allowing the bottle to air dry, deface or remove the original label to prevent confusion.[5][7] The container can then be disposed of in the appropriate glass or solid waste receptacle.

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][13]

  • Never dispose of this chemical by evaporation in a fume hood or by pouring it down the sink.[5][7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For small spills, laboratory personnel with appropriate training and PPE can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 3.

    • Use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to soak up the spill.[14]

    • Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[14]

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for materials containing this compound.

G start Waste Generated (Contains this compound) is_empty Is it an 'empty' reagent container? start->is_empty is_pure Is it pure or concentrated This compound? is_empty->is_pure No triple_rinse Triple Rinse Container is_empty->triple_rinse Yes is_spill Is it spill cleanup debris? is_pure->is_spill No (Aqueous Mixture) collect_hw Collect in Designated Hazardous Waste Container is_pure->collect_hw Yes is_spill->collect_hw Yes is_spill->collect_hw No (Other Contaminants) contact_ehs Arrange for Pickup by EHS/ Licensed Waste Contractor collect_hw->contact_ehs collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Solid Waste collect_rinsate->dispose_container

Sources

Essential Safety and Operational Guide for Handling 2,6-Dimethylheptane-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethylheptane-2,4-diol. Moving beyond a simple checklist, this document offers a framework for understanding the "why" behind each safety protocol, ensuring a culture of deep, intrinsic safety within your laboratory.

Core Hazard Assessment and PPE Rationale

The primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation of aerosols or mists. The assigned hazard statements dictate the minimum required PPE to mitigate these risks.

  • Skin Irritation (H315): Direct contact with the skin can cause irritation. Therefore, the use of chemical-resistant gloves is mandatory. The selection of glove material should be based on breakthrough time and permeation rate for similar organic alcohols and diols.

  • Serious Eye Irritation (H319): The potential for serious eye irritation necessitates robust eye protection. Standard safety glasses are insufficient; chemical safety goggles or a face shield are required to protect against splashes.

  • Respiratory Irritation (H335): While the vapor pressure of this compound is likely low at standard temperature and pressure, any procedure with the potential to generate aerosols or mists (e.g., heating, sonicating, vortexing) must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent respiratory irritation.

  • Harmful if Swallowed (H302): Standard laboratory hygiene practices, such as prohibiting eating, drinking, and smoking in the laboratory, are critical to prevent accidental ingestion.[2][3]

Personal Protective Equipment (PPE) Specification

The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Laboratory coatNot generally required if handled in a well-ventilated area
Solution Preparation/Transfer Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Laboratory coatWork in a chemical fume hood
Heating/Sonication Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over a laboratory coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if spill is large or in a poorly ventilated area
Operational Workflow for Safe Handling

The following procedural workflow is designed to ensure a systematic and safe approach to handling this compound.

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 vent Ensure Proper Ventilation (Chemical Fume Hood) ppe->vent Step 2 handle Chemical Handling vent->handle Step 3 dispense Dispense Chemical handle->dispense Step 4 store Securely Cap and Store dispense->store Step 5 cleanup Cleanup and Disposal store->cleanup Step 6 spill Manage Spills with Inert Absorbent cleanup->spill If spill occurs waste Dispose of Waste in Labeled Container cleanup->waste Routine waste spill->waste decontaminate Decontaminate Work Area waste->decontaminate Step 7

Caption: Procedural workflow for handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All personnel involved must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Chemical Handling: Use only non-sparking tools and equipment, especially when handling larger quantities or when there is a risk of static discharge.[4][5] Ground and bond containers and receiving equipment.[4][6]

  • Dispensing: When dispensing, avoid splashing. Pour liquids slowly and carefully.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

  • Cleanup and Disposal:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Do not allow the chemical to enter drains or waterways.[3][5]

    • All waste, including contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent, followed by soap and water. Wash hands thoroughly after handling the chemical.[3]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

By integrating these safety protocols and understanding the rationale behind them, you can foster a safer and more productive research environment.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2,6-Dimethylheptan-2-ol.
  • Chem Service. (2015). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-dimethylheptan-4-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2025). 2,4-DIMETHYLHEPTANE - Safety Data Sheet.
  • AiFChem. (n.d.). 73264-93-4 | this compound.
  • Benchchem. (2025). Personal protective equipment for handling 4,6-Dimethylheptan-2-one.
  • CymitQuimica. (2024). Safety Data Sheet.

Sources

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